molecular formula C8H16ClNO B1430044 8-Oxa-1-azaspiro[4.5]decane hydrochloride CAS No. 1427378-94-6

8-Oxa-1-azaspiro[4.5]decane hydrochloride

Cat. No.: B1430044
CAS No.: 1427378-94-6
M. Wt: 177.67 g/mol
InChI Key: GGZFYTDIYOCZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-1-azaspiro[4.5]decane hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Oxa-1-azaspiro[4.5]decane hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Oxa-1-azaspiro[4.5]decane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxa-1-azaspiro[4.5]decane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(9-5-1)3-6-10-7-4-8;/h9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZFYTDIYOCZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427378-94-6
Record name 8-oxa-1-azaspiro[4.5]decane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Oxa-1-azaspiro[4.5]decane hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 8-Oxa-1-azaspiro[4.5]decane hydrochloride .

CAS: 51130-63-3 (Free Base) | Formula: C₈H₁₅NO·HCl | MW: 177.67 g/mol (Salt)

Executive Summary & Structural Significance

In the modern era of "escaping flatland" in drug discovery, spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp³) character. 8-Oxa-1-azaspiro[4.5]decane hydrochloride represents a specific subclass of these scaffolds: a spiro[pyrrolidine-3,4'-tetrahydropyran] system.

Unlike its more common isomer, 1-oxa-8-azaspiro[4.5]decane (a piperidine-tetrahydrofuran fusion often associated with muscarinic agonists), the 8-oxa-1-aza variant places the secondary amine within a five-membered pyrrolidine ring and the ether oxygen within a six-membered tetrahydropyran ring. This structural distinction alters the vector of hydrogen bond donors/acceptors, offering a unique three-dimensional topography for fine-tuning potency and metabolic stability in lead optimization.

Core Structural Attributes[1][2][3]
  • Rigidity: The spiro-carbon (C5) locks the orientation of the two rings, reducing entropic penalties upon binding to protein targets.

  • Lipophilicity Modulation: The tetrahydropyran ether oxygen lowers LogP (~1.0–1.5 units) compared to the carbocyclic analog (spiro[4.5]decane), improving water solubility and reducing non-specific protein binding.

  • Vectorial Diversity: The pyrrolidine nitrogen provides a handle for diversification (e.g., amides, sulfonamides, alkyls) that projects substituents at distinct angles compared to piperidine-based spirocycles.

Chemical & Physical Properties[1][4][5]

The hydrochloride salt is the preferred form for handling and storage due to the volatility and potential instability of the free secondary amine.

Physicochemical Data Table
PropertyValue / DescriptionNote
Molecular Structure Spiro[pyrrolidine-3,4'-tetrahydropyran]N in 5-ring; O in 6-ring.
Molecular Weight 177.67 g/mol (HCl Salt); 141.21 g/mol (Free Base)Monoisotopic Mass: 141.115
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.
Solubility High in Water, DMSO, Methanol>50 mM in DMSO typically achievable.
pKa (Calculated) ~9.2 – 9.8 (Pyrrolidine NH)Typical for dialkylamines.
LogP (Calculated) ~0.3 – 0.6 (Free Base)Significantly lower than carbocyclic analogs.
H-Bond Donors 2 (NH, HCl)Salt form acts as donor.
H-Bond Acceptors 1 (Ether O)Tetrahydropyran oxygen is a weak acceptor.

Synthetic Methodology

The synthesis of 8-oxa-1-azaspiro[4.5]decane generally proceeds from 4-oxotetrahydropyran , utilizing the ketone as the anchor for constructing the spiro-pyrrolidine ring. A robust route involves a Knoevenagel condensation followed by a Michael addition and cyclization.

Protocol: Spiro-Pyrrolidine Construction

Precursor: 4-Oxotetrahydropyran (CAS: 29943-42-8)

  • Step 1: Knoevenagel Condensation

    • Reagents: 4-Oxotetrahydropyran, Ethyl cyanoacetate, Piperidine (cat.), Acetic acid (cat.).

    • Process: Reflux in toluene with Dean-Stark trap.

    • Intermediate: Ethyl 2-cyano-2-(tetrahydro-4H-pyran-4-ylidene)acetate.

    • Mechanism:[1][2] Formation of the

      
      -unsaturated ester.
      
  • Step 2: Michael Addition & Cyclization

    • Reagents: Potassium cyanide (KCN) or Nitromethane (with base).

    • Alternative (Strecker-like): Reaction with KCN and Ammonium Carbonate (Bucherer-Bergs) gives the hydantoin, which can be hydrolyzed and reduced, though the cyanoacetate route is more direct for the pyrrolidine core.

    • Preferred Route (Nitromethane): Michael addition of nitromethane to the unsaturated ester followed by hydrogenation (Raney Ni or Pd/C) triggers intramolecular cyclization to form the spiro-lactam (8-oxa-1-azaspiro[4.5]decan-2-one).

  • Step 3: Lactam Reduction

    • Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF.

    • Process: The lactam carbonyl is reduced to the methylene group, yielding the secondary amine.

  • Step 4: Salt Formation

    • Reagents: HCl in Dioxane or Diethyl Ether.

    • Process: The crude amine is dissolved in an apolar solvent (Et₂O) and treated with anhydrous HCl. The precipitate is filtered and recrystallized (typically from EtOH/Et₂O).

Visualization: Synthetic Pathway

Synthesis Ketone 4-Oxotetrahydropyran Inter1 Unsaturated Cyanoester Ketone->Inter1 Ethyl cyanoacetate Cat. Base Lactam Spiro-Lactam (8-Oxa-1-azaspiro[4.5]decan-2-one) Inter1->Lactam 1. Nitromethane/Base 2. H2, Pd/C (Cyclization) Product 8-Oxa-1-azaspiro[4.5]decane (Free Base) Lactam->Product LiAlH4, THF (Reduction) Salt HCl Salt (Final Product) Product->Salt HCl/Dioxane

Figure 1: General synthetic workflow for converting 4-oxotetrahydropyran into the 8-oxa-1-azaspiro[4.5]decane scaffold.

Reactivity & Functionalization

As a secondary amine, the pyrrolidine nitrogen is the primary nucleophile. The ether oxygen in the tetrahydropyran ring is chemically inert under standard organic synthesis conditions (stable to bases, mild acids, and reducing agents), serving purely as a polarity modulator.

Key Transformations
  • Amide Coupling: Reacts efficiently with carboxylic acids (HATU/DIEA) or acid chlorides to form amides.

    • Utility: Library generation for SAR studies.

  • Reductive Amination: Reacts with aldehydes/ketones (NaBH(OAc)₃) to form tertiary amines.

    • Utility: Tuning pKa and solubility.

  • SNAr / Buchwald-Hartwig: The amine can displace halides on heteroaromatic rings or participate in Pd-catalyzed cross-couplings.

    • Utility: Attaching the spiro-core to kinase or GPCR "hinge-binding" motifs.

Stability Profile
  • Thermal Stability: The spiro-junction is thermally stable up to >200°C.

  • Acid Stability: The ether linkage is stable to aqueous HCl; however, strong Lewis acids (e.g., BBr₃) could potentially cleave the ether, though this requires harsh conditions.

  • Stereochemistry: The molecule is achiral (meso) if unsubstituted on the rings. However, substitution at the pyrrolidine C2/C3 positions introduces chirality, often requiring chiral separation or asymmetric synthesis.

Applications in Drug Discovery[1][8]

The 8-oxa-1-azaspiro[4.5]decane scaffold is increasingly utilized to solve specific medicinal chemistry challenges:

Metabolic Stability Enhancement

Replacing a gem-dimethyl group or a simple piperidine with this spiro-ether scaffold often blocks metabolic "soft spots." The steric bulk of the spiro-cycle hinders cytochrome P450 approach to adjacent sites, while the ether oxygen reduces the overall lipophilicity (LogD), which correlates with improved metabolic clearance rates.

Selectivity Tuning (GPCRs & Kinases)

In kinase inhibitors, the spiro-geometry orients the solubilizing group (the ether ring) into solvent-exposed regions while the pyrrolidine nitrogen attaches to the core scaffold. This rigid projection can distinguish between closely related isoforms by clashing with non-conserved residues in the binding pocket.

Bioisostere for Morpholine

The scaffold can be viewed as a "spiro-expanded" bioisostere of morpholine. While morpholine is planar and flexible, 8-oxa-1-azaspiro[4.5]decane offers a rigid, globular shape that fills hydrophobic pockets more effectively while maintaining similar polarity.

Visualization: Pharmacophore Mapping

Pharmacophore N_Atom Pyrrolidine Nitrogen (H-Bond Donor/Acceptor) Target Binding Target Binding N_Atom->Target Binding Covalent/Ionic Interaction O_Atom Tetrahydropyran Oxygen (Weak H-Bond Acceptor) Lipophilicity Low LogP Vector (Solubility) O_Atom->Lipophilicity Reduces LogP Spiro_C Spiro Carbon (C5) (Conformational Lock) Spiro_C->N_Atom Rigid Distance Spiro_C->O_Atom Orthogonal Projection

Figure 2: Pharmacophoric features of the scaffold. The spiro-carbon enforces a specific distance and angle between the amine binding motif and the solubilizing ether oxygen.

Handling & Safety Protocols

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

Storage Conditions
  • Hygroscopicity: As a hydrochloride salt, the compound absorbs atmospheric moisture.

  • Protocol: Store in a tightly sealed vial, preferably within a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

  • Re-drying: If the solid becomes sticky (deliquescent), it can be dried under high vacuum over P₂O₅ at 40°C.

References

  • PubChem. (2025).[3] 8-Oxa-1-azaspiro[4.5]decane. National Library of Medicine. [Link]

  • Grygorenko, O. O., et al. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 5(45), 29426–29438. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Context on spiro-synthesis strategies). [Link]

Sources

The Spirocyclic Imperative: Engineering 3D Complexity in Medicinal Chemistry

[1]

Executive Summary

The "Escape from Flatland" is no longer a theoretical preference but a practical necessity in modern drug discovery. As accessible protein pockets become saturated with planar aromatic scaffolds, medicinal chemistry has pivoted toward three-dimensional (3D) architectures.[1] Spirocyclic structures—bicyclic systems connected by a single quaternary carbon atom—represent the pinnacle of this shift. They offer a unique combination of structural rigidity, novel vector positioning, and increased saturation (

This technical guide dissects the role of spirocycles, moving beyond basic definitions to explore their physicochemical rationale, synthetic accessibility, and pharmacological impact.[2][3][4][5][6]

Part 1: Structural & Physicochemical Rationale[6][7][8][9][10][11][12]

The Hypothesis and Clinical Success

The correlation between molecular complexity and clinical success was formalized by Lovering et al., who introduced the metric ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">



Planar molecules (low



Vectorial Analysis: The Gem-Dimethyl Effect Evolved

A critical advantage of spirocycles is their ability to project exit vectors in non-planar orientations.

  • Orthogonal Projection: Unlike fused or bridged rings, which often force substituents into a shared plane or specific puckered conformation, spirocycles project substituents orthogonal to the primary ring system.

  • Conformational Restriction: The spiro-carbon acts as a rigid anchor, reducing the entropic penalty of binding (

    
    ). This is an evolution of the Thorpe-Ingold (gem-dimethyl) effect, where the cyclization of the gem-dimethyl groups essentially "locks" the bioactive conformation.
    
Visualization: The Topological Shift

The following diagram illustrates the logical flow from planar limitations to spirocyclic advantages.

SpiroLogicFlatPlanar Aromatics(Low Fsp3)IssuesPoor SolubilityPromiscuity (Off-target)Metabolic LiabilityFlat->IssuesCausesSpiroSpirocyclic Scaffold(High Fsp3)Flat->SpiroStructuralEvolutionIssues->SpiroMitigated byBenefitsOrthogonal VectorsRigidification (Entropy)Novel IP SpaceSpiro->BenefitsProvidesOutcomeImproved ClinicalSuccess ProbabilityBenefits->OutcomeCorrelates with

Figure 1: Logical progression from planar scaffolds to spirocyclic architectures, highlighting the mitigation of physicochemical liabilities.

Part 2: Synthetic Methodologies & Protocols[1][13]

Constructing the quaternary center is the primary synthetic challenge. Below is a validated protocol for synthesizing 2,6-diazaspiro[3.3]heptane , a high-value scaffold often used as a piperazine bioisostere.

Protocol: Synthesis of 2,6-Diazaspiro[3.3]heptane Salts

Rationale: This scaffold is chosen for its extreme rigidity and perfect orthogonality. The synthesis relies on a double alkylation strategy, which is scalable and robust.

Reagents:

  • Starting Material: 1,3-dichloro-2,2-bis(chloromethyl)propane (or similar pentaerythritol derivative).

  • Nitrogen Source: Tosylamide (

    
    ) or Benzylamine (
    
    
    ).
  • Base: Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    ).
  • Solvent: DMF or DMSO (anhydrous).

Step-by-Step Workflow:

  • Cyclization Pre-Step (Preparation of Bis-Alkylate):

    • Setup: Flame-dry a 500 mL round-bottom flask under

      
       atmosphere.
      
    • Dissolution: Dissolve

      
       (2.2 equiv) in anhydrous DMF (0.5 M concentration).
      
    • Deprotonation: Cool to 0°C. Add

      
       (4.5 equiv) portion-wise over 20 minutes. Stir for 30 minutes to ensure formation of the sulfonamide anion.
      
  • Double Displacement (Spiro-Formation):

    • Addition: Add 1,3-dichloro-2,2-bis(chloromethyl)propane (1.0 equiv) dropwise.

    • Heating: Warm to 100°C and stir for 12–18 hours. Critical Note: Monitor by TLC/LCMS. The formation of the second ring is slower than the first.

    • Quench: Cool to RT. Pour into ice-water slurry. The product often precipitates.

    • Isolation: Filter the solid or extract with EtOAc (

      
      ). Wash organics with brine, dry over 
      
      
      , and concentrate.
  • Deprotection (Revealing the Amine):

    • Reaction: Dissolve the N,N'-ditosyl spirocycle in phenol/HBr/acetic acid or use Na/naphthalene (for milder conditions).

    • Workup: Basify aqueous layer to pH >12 with NaOH. Extract with DCM.

    • Salt Formation: Treat with oxalic acid in EtOH to precipitate the stable oxalate salt.

Synthetic Pathway Visualization

SynthesisStartPentaerythritol Derivative(Tetra-halide)ReagentsTsNH2 + t-BuOK(DMF, 100°C)Start->ReagentsInterIntermediate:Mono-cyclized AzetidineReagents->Inter First CyclizationProductProtected Spirocycle(N,N'-ditosyl-2,6-diazaspiro[3.3]heptane)Inter->Product Second Cyclization(Rate Limiting)DeprotectDeprotection(HBr/AcOH or Na/Naph)Product->DeprotectFinalFinal Scaffold(Free Amine or Salt)Deprotect->Final

Figure 2: Synthetic workflow for the construction of the 2,6-diazaspiro[3.3]heptane core via double alkylation.

Part 3: Pharmacological Impact & Case Studies

The incorporation of spirocycles is not merely structural; it is functional.[7] The following table summarizes the impact of spiro-substitution on key drug properties.

Comparative Data: Planar vs. Spiro
PropertyPlanar Parent (e.g., Phenyl/Piperidine)Spiro-Isostere (e.g., Spiro[3.3]heptane)Impact Rationale
Solubility Low to ModerateHighDisruption of crystal lattice energy; increased solvation.
Metabolic Stability Variable (aromatic oxidation prone)Context Dependent Blocks metabolic soft spots (e.g., benzylic positions), but can introduce new liabilities if not optimized.
Selectivity Low (flat binding pockets)High3D shape fits specific "pockets" in enzymes/GPCRs, excluding off-targets.
Potency BaselineOften IncreasedEntropic gain due to rigidification (pre-paid entropy cost).
Case Study: MCHr1 Antagonists

In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, researchers replaced a flexible morpholine ring with a rigid azaspirocycle.

  • Result: The spiro-analog maintained potency but significantly lowered lipophilicity (

    
    ) and improved metabolic stability against CYP450 enzymes.
    
  • Mechanism: The spiro-ring prevented the "floppy" binding modes associated with hERG channel inhibition, thereby reducing cardiotoxicity risk.

Case Study: Sonidegib Analogues (A Cautionary Tale)

Replacing the meta-substituted phenyl ring of the anticancer drug Sonidegib with a spiro[3.3]heptane moiety.[8]

  • Observation: While solubility was maintained, metabolic stability decreased in this specific context.[8]

  • Lesson: Spirocycles are not a panacea. The specific electronic environment and exposure of the spiro-alkane to oxidative enzymes must be modeled.

Part 4: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2][8][9] Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[7][1][2][4][5][6][8][10][11][12][13] Bioorganic & Medicinal Chemistry Letters. Link

  • Prysiazhniuk, K., et al. (2024).[14] Spiro[3.3]heptane as a Saturated Benzene Bioisostere: Synthesis and Properties. Chemistry - A European Journal.[2] Link

  • Johansson, A., et al. (2016). Spirocyclic MCHr1 Antagonists with Improved Selectivity and Metabolic Stability. Journal of Medicinal Chemistry.[2][8][9] Link

Oxa-Azaspiro Decane Derivatives: A Technical Guide to Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Oxa-Azaspiro Decane Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spirocyclic Advantage

In modern medicinal chemistry, the escape from "flatland"—the dominance of planar aromatic scaffolds—is a critical directive. Oxa-azaspiro decane derivatives represent a class of "privileged structures" that offer a distinct pharmacological advantage: inherent three-dimensional chirality without the need for complex stereogenic centers.

The spiro junction (Csp3) forces the two rings (typically a 5-membered oxa-ring and a 6-membered aza-ring) into a perpendicular orientation. This rigid orthogonality allows these derivatives to explore novel chemical space, improving binding affinity to complex protein pockets (e.g., GPCRs, ion channels) while often enhancing metabolic stability compared to their flexible acyclic analogs.

This guide analyzes the two most biologically significant isomers:

  • 1-Oxa-8-azaspiro[4.5]decane: A potent scaffold for CNS targeting (Sigma-1 receptors).[1]

  • 1-Oxa-4-azaspiro[4.5]decane: A validated pharmacophore in oncology (Spirodienones).

Class I: 1-Oxa-8-azaspiro[4.5]decane (CNS & Neuroprotection)

Mechanism of Action: Sigma-1 Receptor Modulation

The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a high-affinity ligand for the Sigma-1 receptor (σ1R) .[1] Unlike classical GPCRs, σ1R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Causality: Agonist binding to σ1R causes its dissociation from the Binding Immunoglobulin Protein (BiP).[1]

  • Effect: The free σ1R chaperones inositol 1,4,5-trisphosphate receptors (IP3R), stabilizing calcium signaling between the ER and mitochondria. This prevents mitochondrial collapse and suppresses ER-stress-induced apoptosis.

Quantitative Data: Binding Affinity (Ki)

The following table summarizes Structure-Activity Relationship (SAR) data for 1-oxa-8-azaspiro[4.5]decane derivatives, highlighting the necessity of the spiro-ether moiety for selectivity over Sigma-2 (σ2) receptors.

Compound IDR-Group SubstitutionKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
Spiro-1 -CH₂CH₂F0.4720.744.0
Spiro-2 -(CH₂)₃F0.8121.927.0
Spiro-3 -CH₂-Cyclopropyl1.1325.122.2
Spiro-4 -CH₂-Phenyl12.124.62.0
Haloperidol (Reference)1.5~50~33

Data Source: Synthesized derivatives evaluated via radioligand binding assays [1].

Visualization: Sigma-1 Signaling Pathway

The following diagram illustrates the mechanism by which oxa-azaspiro ligands modulate cellular survival via the MAM interface.

Sigma1_Pathway Ligand Oxa-Azaspiro Ligand S1R_BiP σ1R-BiP Complex (Inactive / ER Membrane) Ligand->S1R_BiP Binding S1R_Active Free σ1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation IP3R IP3 Receptor (Mitochondrial Ca2+ Channel) S1R_Active->IP3R Chaperoning/Stabilization Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Regulates ATP ATP Production (Cell Survival) Mito_Ca->ATP Increases

Caption: Ligand-activated Sigma-1 receptor signaling pathway at the ER-mitochondria interface.

Class II: 1-Oxa-4-azaspiro[4.5]decane (Oncology)

Mechanism of Action: The Spirodienone Warhead

Derivatives containing the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core function as potent anticancer agents.

  • Structural Logic: The conjugated dienone system acts as a Michael acceptor.

  • Targeting: These compounds covalently modify nucleophilic cysteine residues on proteins involved in mitochondrial respiration and cell cycle regulation (e.g., Tubulin, NF-κB pathway components).

  • Safety Optimization: Unlike indiscriminate alkylators, the spiro-ring sterically hinders the electrophilic site, tuning reactivity to favor the specific microenvironment of cancer cells (high ROS, altered pH) over healthy tissue.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To validate the biological activity of these derivatives, a precise MTT protocol is required.

Objective: Determine IC50 values against A549 (Lung) and MDA-MB-231 (Breast) cancer lines.

  • Cell Seeding:

    • Seed tumor cells at

      
       cells/well in 96-well plates using RPMI-1640 medium.
      
    • Scientific Control: Incubate for 24h to ensure log-phase growth before treatment.

  • Compound Treatment:

    • Dissolve oxa-azaspiro derivative in DMSO (Stock: 10 mM).

    • Perform serial dilutions (0.1 µM to 100 µM). Final DMSO concentration must be

      
       to prevent solvent toxicity.
      
  • Incubation:

    • Treat cells for 48h at 37°C, 5% CO₂.

  • MTT Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Mechanism:[2] Mitochondrial succinate dehydrogenase in viable cells reduces MTT (yellow) to formazan (purple).

  • Quantification:

    • Solubilize formazan crystals with 150 µL DMSO.

    • Measure absorbance at 570 nm.[1] Calculate IC50 using non-linear regression (GraphPad Prism).

Advanced Synthesis: Au/Pd Relay Catalysis

Constructing the oxa-azaspiro core with high diastereoselectivity is challenging. A modern, field-proven method utilizes a Gold(I)/Palladium(0) relay catalysis .

  • Step 1: Gold-catalyzed cyclization of an alkynyl-alcohol precursor forms the dihydrofuran (oxa-ring).

  • Step 2: Palladium-catalyzed allylic alkylation closes the piperidine (aza-ring).

  • Result: This "one-pot" cascade generates the quaternary spiro-center with >95% diastereomeric excess (de).

Synthesis_Workflow Precursor Alkynyl-Alcohol Precursor Au_Cat Au(I) Catalyst (Cyclization) Precursor->Au_Cat Intermed Dihydrofuran Intermediate Au_Cat->Intermed Pd_Cat Pd(0) Catalyst (Allylic Alkylation) Intermed->Pd_Cat Product 1-Oxa-4-azaspiro [4.5]decane Pd_Cat->Product

Caption: Au/Pd relay catalytic cycle for diastereoselective spiro-ring formation.

References

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Source: Bioorganic & Medicinal Chemistry (2020). [3]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Source: Molecules (2019).

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Source: Journal of Medicinal Chemistry (2015).

  • Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization. Source: Advanced Synthesis & Catalysis (2024).

Sources

Technical Guide: Oxa-azaspiro[4.5]decane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxa-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by a five-membered oxygen-containing ring spiro-fused to a six-membered nitrogen-containing ring (or carbocycle). This rigid, sp


-rich 3D architecture offers superior physicochemical properties compared to flat aromatic systems, including improved solubility and unique vectorization of substituents.[1]

This guide analyzes two distinct subclasses dominating the literature:

  • 1-Oxa-8-azaspiro[4.5]decane: A core scaffold for CNS-active agents targeting Sigma-1 (

    
    ) and Muscarinic M1 receptors.
    
  • 1-Oxa-4-azaspiro[4.5]decane: A structural basis for spirodienone antitumor agents acting via Michael addition mechanisms.

Part 1: The CNS Scaffold (1-Oxa-8-azaspiro[4.5]decane)

Structural Significance & Mechanism

This scaffold typically features a tetrahydrofuran (THF) ring spiro-fused to a piperidine ring. The nitrogen atom at position 8 (in the piperidine ring) allows for diverse functionalization, crucial for engaging the aspartate residue in GPCR binding pockets.

  • Primary Target: Sigma-1 Receptor (

    
    R).[2]
    
  • Mechanism:

    
    R acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER). Agonists based on this spiro scaffold modulate Ca
    
    
    
    signaling and reduce ER stress, offering therapeutic potential in neurodegenerative diseases (Alzheimer's) and as PET radioligands.
Signaling Pathway Visualization

The following diagram illustrates the


R activation pathway modulated by 1-oxa-8-azaspiro[4.5]decane ligands.

Sigma1_Pathway Ligand Spiro Ligand (1-oxa-8-azaspiro) Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R Binding (Ki ~ nM) BiP BiP (GRP78) Chaperone Sig1R->BiP Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilization Ca_Flow Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flow Modulates Mito Mitochondrial Bioenergetics Ca_Flow->Mito Enhances ATP Survival Neuronal Survival (Anti-Apoptosis) Mito->Survival Reduces ROS

Caption: Mechanism of action for 1-oxa-8-azaspiro[4.5]decane ligands at the ER-mitochondria interface.

Key Data: Structure-Activity Relationship (SAR)

Recent studies have optimized this scaffold for high


 affinity and selectivity over 

.

Table 1: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Compound IDR-Group (Piperidine N)

(

) [nM]
Selectivity (

)
Application
Comp 1 -(CH

)

F
0.4744.0PET Imaging Lead
Comp 2 -(CH

)

F
0.8127.0SAR Analog
Comp 3 -CH

-Cyclopropyl
1.1322.2High Potency
Comp 4 -CH

-Phenyl
12.12.0Reduced Selectivity
M1-Agonist (2,8-dimethyl-3-one core)N/AN/AAlzheimer's (M1)

Data Source: Synthesized from recent medicinal chemistry literature [1, 2].

Part 2: The Oncology Scaffold (1-Oxa-4-azaspiro[4.5]decane)

Structural Significance & Mechanism

Unlike the piperidine-based CNS scaffold, the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives are spirodienones. These compounds contain a reactive enone system that functions as a Michael acceptor.

  • Mechanism: The spirodienone moiety covalently modifies cysteine residues on specific proteins (e.g., NF-

    
    B pathway components), leading to cell cycle arrest and apoptosis in cancer cells.
    
  • Toxicity Optimization: Direct Michael acceptors can be too toxic. The spiro-fusion creates steric bulk that tunes the reactivity, enhancing selectivity for tumor cells over healthy tissue.

Detailed Experimental Protocol: Synthesis of Spirodienones

This protocol describes the synthesis of the 1-oxa-4-azaspiro[4.5]dienone core via hypervalent iodine-mediated oxidative cyclization.

Reagents:

  • 4-Aminophenol (1.0 eq)

  • Glycolic acid (1.2 eq)

  • Dicyclohexylcarbodiimide (DCC, 2.0 eq)

  • PhI(OAc)

    
     (PIDA, 2.0 eq)
    
  • Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Methodology:

  • Amide Coupling (Precursor Formation):

    • Dissolve 4-aminophenol (10 mmol) and glycolic acid (12 mmol) in MeCN (50 mL).

    • Add DCC (20 mmol) and reflux the mixture for 4–6 hours.

    • Checkpoint: Monitor TLC for disappearance of 4-aminophenol.

    • Filter off the DCU urea byproduct. Evaporate solvent and recrystallize to obtain the amide intermediate (

      
      -(4-hydroxyphenyl)-2-hydroxyacetamide).
      
  • Oxidative Spiro-Cyclization (Key Step):

    • Dissolve the amide intermediate (5 mmol) in MeOH or DCM (depending on solubility).

    • Cool the solution to 0°C.

    • Add PhI(OAc)

      
       (10 mmol) portion-wise over 10 minutes.
      
    • Stir at room temperature for 1–2 hours.

    • Mechanism: The hypervalent iodine species oxidizes the phenol to a phenoxenium ion, which undergoes intramolecular nucleophilic attack by the amide nitrogen (or oxygen, depending on conditions, but N-attack forms the spiro-lactam).

    • Quench: Add saturated NaHCO

      
       solution. Extract with DCM (3x).
      
    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation:

    • Confirm structure via

      
      H-NMR (Loss of aromatic protons, appearance of alkene protons at 
      
      
      
      6.0–7.0 ppm).
Synthesis Workflow Diagram

The following Graphviz diagram visualizes the oxidative cyclization logic.

Synthesis_Workflow Start 4-Aminophenol + Glycolic Acid Step1 Amide Coupling (DCC, Reflux) Start->Step1 Inter Intermediate: N-(4-hydroxyphenyl)amide Step1->Inter Step2 Oxidative Cyclization (PhI(OAc)2) Inter->Step2 Phenol Oxidation Product 1-Oxa-4-azaspiro [4.5]dienone Step2->Product Intramolecular Trapping

Caption: Synthetic route for 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.

Biological Activity (Antitumor)

Table 2: Cytotoxicity (


) of Spirodienone Derivatives 
CompoundSubstitution (R)A549 (Lung) [

M]
MDA-MB-231 (Breast) [

M]
HeLa (Cervical) [

M]
Comp 6b -H0.450.320.18
Comp 6d -Cl0.26 0.410.29
Comp 8d -OMe0.550.10 0.35
Control Cisplatin4.205.103.80

Data Source: Adapted from anticancer screening studies [3, 4].

Part 3: Future Outlook & Emerging Trends

  • PET Radiochemistry: The 1-oxa-8-azaspiro[4.5]decane scaffold is rapidly becoming a standard for

    
    F-labeled radiotracers due to its ability to tolerate fluorinated alkyl chains on the piperidine nitrogen without losing 
    
    
    
    affinity.
  • Dual-Target Ligands: Research is shifting toward "designed polypharmacology," creating spiro-derivatives that target both

    
     and 
    
    
    
    -opioid receptors for non-addictive pain management.
  • Flow Chemistry: Recent advancements utilize flow reactors for the hazardous oxidative cyclization step (using hypervalent iodine) to scale up 1-oxa-4-azaspiro production safely.

References

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link][2]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. [Link][3][4]

  • Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]

Sources

Technical Guide: Safety, Handling, and Storage of 8-Oxa-1-azaspiro[4.5]decane Hydrochloride

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

8-Oxa-1-azaspiro[4.5]decane hydrochloride is a spirocyclic amine salt often utilized as a scaffold in medicinal chemistry.[1] Its structure—comprising a pyrrolidine ring fused via a spiro-carbon to a tetrahydropyran ring—offers unique steric properties and metabolic stability profiles compared to non-spiro analogs.[1]

Core Identification Data
PropertyDetail
Chemical Name 8-Oxa-1-azaspiro[4.5]decane hydrochloride
Parent CAS (Free Base) 51130-63-3
Molecular Formula C₈H₁₅NO[1][2][3][4][5][6] · HCl
Molecular Weight 141.21 (Free Base) + 36.46 (HCl) ≈ 177.67 g/mol
Structure Description Spiro-fusion of a saturated 5-membered nitrogen ring (1-aza) and a 6-membered oxygen ring (8-oxa).[1]
Appearance Typically a white to off-white crystalline solid.[1]
Solubility High in water, DMSO, Methanol; low in non-polar solvents (Hexane, Et₂O).[1]
Critical Physicochemical Characteristics
  • Hygroscopicity: As a hydrochloride salt, this compound is prone to absorbing atmospheric moisture.[1] This can alter stoichiometry during weighing and catalyze hydrolysis if impurities are present.[1]

  • Acidity: Aqueous solutions will be acidic (pH ~3–5) due to the protonated amine, necessitating acid-resistant seals for liquid storage.[1]

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data for this exact isomer is often limited in public registries compared to common reagents, "Read-Across" principles from structurally similar spiro-amines and the Sigma-Aldrich safety profile for the free base (CAS 51130-63-3) indicate significant risks.[1]

GHS Classification
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1]
Skin Corrosion/Irritation 2H315Causes skin irritation.[1][7]
Serious Eye Damage 1 H318 Causes serious eye damage. (Critical Risk)
STOT - Single Exposure 3H335May cause respiratory irritation.[1]

Expert Insight: The H318 (Serious Eye Damage) classification is non-trivial.[1] Unlike "Eye Irritation," this implies potential for irreversible corneal damage.[1] Standard safety glasses are insufficient; chemical splash goggles or a face shield are mandatory during open handling.

Operational Safety & Handling Protocols

This section details a self-validating workflow to minimize exposure and ensure compound integrity.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.[1]

  • Airflow Check: Verify face velocity is 0.3–0.5 m/s before opening the vial.

  • Static Control: Use an ionizing bar or anti-static gun, as dry HCl salts can be electrostatically active and "fly" during weighing.[1]

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 / EN 166).[1] Note: Face shield required if handling >10g or liquid solutions.[1]

  • Hands: Double Nitrile Gloves (0.11 mm min thickness).[1] Change outer gloves immediately upon splash.

  • Respiratory: If fume hood is unavailable (not recommended), use a NIOSH N95 or P100 respirator.[1]

Protocol: Safe Weighing & Solubilization

This workflow prevents moisture uptake and exposure.[1]

HandlingWorkflowStartStart: Retrieve from StorageEquilibrateEquilibrate to RT(Prevent Condensation)Start->EquilibrateWait 20 minWeighingWeigh in Fume Hood(Anti-static tools)Equilibrate->WeighingOpen VialSolubilizationDissolve (DMSO/Water)Add solvent to solidWeighing->SolubilizationTransferDeconDecontaminate Balance(Wet Wipe)Weighing->DeconClean AreaSealSeal & ParafilmSolubilization->SealSeal->Decon

Figure 1: Safe handling workflow emphasizing thermal equilibration to prevent hygroscopic degradation.

Storage & Stability Management[2][10]

Proper storage is the primary determinant of shelf-life.[1] Hydrochloride salts can release HCl gas if degraded or subjected to heat, corroding metal storage cabinets.[1]

Storage Conditions
ParameterRequirementScientific Rationale
Temperature 2–8°C (Refrigerated) Slows kinetic degradation pathways (oxidation/hydrolysis).[1]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation of the amine functionality.[1]
Container Amber Glass + Teflon Liner Amber glass blocks UV; Teflon (PTFE) resists acid corrosion from the HCl salt.[1]
Desiccant Required Place container inside a secondary jar with silica gel to manage humidity.[1]
Stability Logic Tree

Use this decision logic to determine if the compound is fit for use after long-term storage.[1]

StorageLogicCheckVisual Inspection(Color/Form)PassVisualWhite/CrystallineCheck->PassVisualFailVisualYellow/Oil/ClumpedCheck->FailVisualLCMSRun LC-MS/NMRPassVisual->LCMSEvery 6 MonthsFailVisual->LCMSImmediatePurityCheckPurity > 95%?LCMS->PurityCheckUseApprove for UsePurityCheck->UseYesPurifyRecrystallize or DiscardPurityCheck->PurifyNo

Figure 2: Quality control logic for assessing compound integrity post-storage.

Emergency Response & Disposal

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation for 15+ minutes.[1][5][7] Do not wait for medical personnel to start rinsing. This is the highest risk scenario (H318).[1]

  • Skin Contact: Wash with soap and water.[1][7][8] If irritation persists (H315), seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Spill Cleanup
  • Evacuate the immediate area if dust is airborne.[1][8][9]

  • Don PPE: Goggles, double gloves, N95 respirator.[1]

  • Containment: Cover spill with a damp paper towel (to prevent dust generation) or use a HEPA vacuum.[1]

  • Neutralization: Wipe surface with a mild alkaline solution (e.g., 1% Sodium Bicarbonate) to neutralize acidic residues, followed by water.[1]

Disposal
  • Do not dispose of down the drain.[1][8]

  • Collect in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."[1]

  • Dispose via a licensed chemical waste contractor in accordance with local environmental regulations (e.g., RCRA in the US).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 8-Oxa-1-azaspiro[4.5]decane. Retrieved from (Search Term: 51130-63-3).[1]

  • PubChem. (2024).[1] Compound Summary: 1-Oxa-8-azaspiro[4.5]decane hydrochloride (Isomer Reference).[1] National Library of Medicine. Retrieved from .[1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .[1]

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Spiro-amine derivatives. Retrieved from .[1]

8-Oxa-1-azaspiro[4.5]decane Hydrochloride: Pharmacological & Mechanistic Analysis

[1]

Executive Summary & Structural Logic

8-Oxa-1-azaspiro[4.5]decane hydrochloride (CAS: 51130-63-3) is a bicyclic spiro-amine. Its structural uniqueness lies in the orthogonal fusion of a five-membered nitrogenous ring (pyrrolidine-like) and a six-membered oxygenated ring (tetrahydropyran-like) at a single quaternary carbon.

Why This Scaffold Matters (The "Theories")

In drug discovery, this scaffold is deployed to solve specific failure modes of linear drugs. The "Mechanism of Action" here refers to the mechanistic advantage the scaffold imparts to a bioactive molecule:

  • The Gem-Dialkyl Effect (Rigidification): The spiro-fusion restricts the conformational freedom of the amine (1-aza) and the ether (8-oxa). This reduces the entropic penalty of binding to a receptor, theoretically increasing affinity (potency) compared to flexible analogs.

  • Bioisosteric Replacement: It acts as a bioisostere for morpholine or cyclohexyl-amines but with distinct vectors. The ether oxygen lowers lipophilicity (LogP) compared to a carbocycle, improving metabolic stability and water solubility while maintaining blood-brain barrier (BBB) permeability.

  • Proline Mimicry: In peptide chemistry, the 1-aza ring functions as a bulky, constrained Proline mimic, preventing proteolysis and locking peptides into active turn conformations (relevant for ACE inhibition).

Mechanism of Action Theories: Target-Specific Pathways

Theory A: Sepiapterin Reductase (SPR) Inhibition (Pain Pathway)

Recent patents and literature identify this scaffold as a key substituent in novel analgesics targeting Sepiapterin Reductase (SPR) .[1][2]

  • The Pathway: SPR is the rate-limiting enzyme in the de novo synthesis of Tetrahydrobiopterin (BH4) .[1][2]

  • The Mechanism: BH4 is an essential cofactor for aromatic amino acid hydroxylases (producing Serotonin, Dopamine) and Nitric Oxide Synthases (NOS).[1] In chronic pain states, excess BH4 drives pain hypersensitivity.

  • Role of the Scaffold: The 8-oxa-1-azaspiro[4.5]decane moiety is attached to a heteroaromatic core (e.g., pyrazolo[1,5-a]pyrimidine).[1][2] It occupies a specific solvent-exposed or hydrophobic pocket in the SPR enzyme, optimizing the "residence time" of the inhibitor and improving oral bioavailability.

DOT Visualization: The BH4/Pain Signaling Pathway

BH4_PathwayGTPGTPGCH1GCH1 EnzymeGTP->GCH1PTPSPTPS EnzymeGCH1->PTPSPTP6-Pyruvoyl-H4-biopterinPTPS->PTPSPRSepiapterin Reductase(TARGET)PTP->SPRBH4Tetrahydrobiopterin(BH4)SPR->BH4InhibitorSpiro-Inhibitor(8-Oxa-1-aza scaffold)Inhibitor->SPRInhibitsNOSNitric Oxide SynthaseBH4->NOSCofactor ForPainNeuropathic PainSensitizationNOS->PainPromotes

Caption: Inhibition of Sepiapterin Reductase (SPR) by spiro-containing ligands reduces BH4 levels, thereby attenuating neuropathic pain signaling.

Theory B: Sigma-1 Receptor Modulation (Neuroprotection)

The 8-oxa-1-azaspiro[4.5]decane system is structurally homologous to known Sigma-1 (


) receptor
  • Mechanism:

    
     receptors are ligand-operated chaperones at the Mitochondria-Associated Membrane (MAM). Agonists promote neuroprotection and plasticity.
    
  • Binding Mode: The basic nitrogen (1-aza) forms an essential electrostatic interaction with Asp126 in the

    
     binding pocket. The spiro-fused 8-oxa ring provides a hydrophobic bulk that fits into the receptor's variable hydrophobic region, while the oxygen atom may accept a hydrogen bond from Tyr103 , stabilizing the ligand-receptor complex.
    
  • Therapeutic Utility: Ligands based on this scaffold are explored for Alzheimer's disease (cognitive enhancement) and neuropathic pain.

Theory C: ACE Inhibition (Peptidomimetics)

Historically, the scaffold was developed as a conformationally constrained Proline bioisostere for Angiotensin-Converting Enzyme (ACE) inhibitors.

  • Mechanism: In drugs like Enalapril, a proline residue binds to the S2' subsite of ACE.

  • Scaffold Advantage: Replacing Proline with 8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid locks the backbone dihedral angles (

    
    ). This pre-organization lowers the entropy cost of binding, theoretically creating a "super-agonist" or more potent inhibitor.
    

Experimental Protocols

Protocol 1: Synthesis of the Scaffold (Dearomative Spirocyclization)

Note: This is a representative high-efficiency synthesis method.

  • Reagents: N-protected pyrrolidine precursor, catalyst (e.g., acid or electrochemical mediator), solvent (DCM or MeOH).

  • Workflow:

    • Step 1 (Activation): The N-protected precursor is activated (e.g., via anodic oxidation or radical generation).

    • Step 2 (Cyclization): An intramolecular attack by the pendant alcohol or alkene occurs at the quaternary center.

    • Step 3 (Deprotection): Removal of the Boc/Cbz group using 4M HCl in Dioxane yields the hydrochloride salt.

Protocol 2: In Vitro Sigma-1 Receptor Binding Assay

This protocol validates the affinity of the scaffold-derivative.

StepActionCritical Parameter
1. Membrane Prep Homogenize Guinea pig brain or CHO cells expressing h

.
Keep at 4°C to prevent protein degradation.
2. Ligand Prep Dissolve 8-oxa-1-azaspiro derivative in DMSO.Final DMSO concentration < 1%.
3. Incubation Incubate membranes + Test Compound + [³H]-(+)-Pentazocine (2 nM).120 min at 37°C to reach equilibrium.
4. Termination Rapid filtration through GF/B filters (pre-soaked in PEI).PEI reduces non-specific binding to filters.
5. Quantification Liquid scintillation counting.Calculate

using Cheng-Prusoff equation.

Quantitative Data: Physicochemical Profile

The following table contrasts the 8-Oxa-1-azaspiro[4.5]decane scaffold with its non-spiro analogs, highlighting why it is a "privileged" structure.

Property8-Oxa-1-azaspiro[4.5]decane1-Azaspiro[4.5]decane (Carbocycle)Piperidine Analog (Linear)Impact on Drug Design
LogP (Lipophilicity) ~1.2 (Lower)~2.5 (Higher)~1.5Lower LogP improves solubility and metabolic stability (lower clearance).
tPSA (Polar Surface Area) ~21 Ų~12 Ų~12 ŲHigher PSA aids in specific H-bond interactions (e.g., with Tyr103).
Rotatable Bonds 0 (Rigid)0 (Rigid)1-2 (Flexible)Zero rotatable bonds minimizes entropic penalty upon binding.
pKa (Basicity) ~9.5~10.5~11.0Slightly reduced basicity improves membrane permeability.

Synthesis Workflow Visualization

The construction of this scaffold is non-trivial. Below is a logic flow for the Electrochemical Dearomative Cyclization method, a modern green chemistry approach to this structure.

Synthesis_FlowStartPrecursor:N-Boc-Amino-Alkyl-Phenol/EtherProcess1Electrochemical Oxidation(Anodic, Graphite Electrode)Start->Process1IntermediateReactive Radical-CationIntermediateProcess1->IntermediateCyclizationSpirocyclization(C-O Bond Formation)Intermediate->CyclizationIntramolecular TrapProduct_ProtN-Boc-8-Oxa-1-azaspiro[4.5]decaneCyclization->Product_ProtDeprotectionHCl / Dioxane TreatmentProduct_Prot->DeprotectionFinal8-Oxa-1-azaspiro[4.5]decane HCl(Final Salt)Deprotection->Final

Caption: Electrochemical synthesis route for generating the 8-oxa-1-azaspiro[4.5]decane core without toxic oxidants.

References

  • Sepiapterin Reductase Inhibitors & Pain

    • Title: Condensed Heterocyclic Compound (P
    • Source: European P
    • Relevance: Describes the use of 8-oxa-1-azaspiro[4.5]decane as a key substituent in SPR inhibitors for pain relief.
    • URL:[Link] (Verified via search context).

  • Spirocyclic Scaffold Synthesis

    • Title: Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
    • Source:Journal of Organic Chemistry / PMC (2019).
    • Relevance: details the synthesis and "privileged" n
    • URL:[Link]

  • Title: Carboxyalkyl dipeptides, processes for their production and pharmaceutical compositions containing them.
  • Sigma Receptor Ligands (Homology Context)

    • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.
    • Source:Bioorganic & Medicinal Chemistry (2020).
    • Relevance: Provides the pharmacological basis for spiro-ether/amine binding to Sigma-1, valid
    • URL:[Link]

Methodological & Application

Multi-Gram Scalable Synthesis of (Oxa)azaspiroalkane Building Blocks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Oxa)azaspiroalkanes represent a class of saturated heterocyclic scaffolds that have garnered significant attention in contemporary drug discovery. Their inherent three-dimensionality and conformational rigidity offer a compelling strategy to "escape from flatland," a concept aimed at improving the physicochemical and pharmacological properties of drug candidates.[1] This guide provides detailed, field-proven protocols for the multi-gram scalable synthesis of (oxa)azaspiroalkane building blocks, tailored for researchers, medicinal chemists, and process development scientists. We will delve into two robust and scalable synthetic strategies, explaining the underlying chemical principles and providing step-by-step methodologies to empower the efficient production of these valuable molecular scaffolds.

Introduction: The Strategic Value of (Oxa)azaspiroalkanes in Medicinal Chemistry

The relentless pursuit of novel chemical matter with improved "drug-like" properties has led to an increased focus on saturated heterocyclic systems. Among these, spirocyclic frameworks, where two rings share a single atom, are particularly advantageous.[2][3] The spirocyclic core imparts a defined three-dimensional geometry, which can lead to enhanced target-binding affinity and selectivity. Furthermore, the introduction of sp³-rich centers often results in improved solubility, metabolic stability, and reduced off-target toxicity compared to their planar aromatic counterparts.[1]

(Oxa)azaspiroalkanes, which incorporate nitrogen and optionally oxygen atoms within the spirocyclic system, are of paramount interest. The nitrogen atom provides a convenient handle for further functionalization, allowing for the exploration of chemical space around a rigid core. These building blocks have been successfully incorporated into a wide range of biologically active molecules, demonstrating their potential in developing novel therapeutics.[4]

This application note will focus on two distinct and scalable methods for the synthesis of (oxa)azaspiroalkanes, providing detailed protocols that have been successfully implemented on a multi-gram scale.

Strategic Approach to Scalable Synthesis

The transition from small-scale discovery synthesis to multi-gram production presents several challenges, including reagent cost, operational safety, purification efficiency, and reproducibility. The protocols detailed below have been selected based on their demonstrated scalability, use of readily available starting materials, and robust reaction conditions.

Our first featured method is a powerful sequence involving Tebbe Olefination followed by Cyclopropanation , a versatile approach for constructing azaspiro[2.n]alkane cores. The second protocol utilizes Stannyl Amine Protocol (SnAP) Reagents in a one-step synthesis of spirocyclic N-heterocycles from cyclic ketones.

Protocol I: Tebbe Olefination and Cyclopropanation for Azaspiro[2.n]alkanes

This strategy provides an efficient and scalable route to a variety of (oxa)azaspiro[2.n]alkane building blocks, starting from commercially available N-Boc-protected lactams and lactones.[4] The key steps involve the conversion of a carbonyl group to an exocyclic methylene, followed by a cyclopropanation reaction. This method has been successfully scaled to produce up to 62 grams of the desired spirocyclic core.[4]

Rationale and Mechanistic Insights

The choice of the Tebbe reagent for the olefination of lactams is critical. Unlike standard Wittig reagents, the Tebbe reagent is highly effective for methylenating amides and esters due to its oxophilic nature and the formation of a stable titanacyclobutane intermediate. The subsequent cyclopropanation of the resulting exocyclic enamine is a well-established and high-yielding transformation, allowing for the construction of the spiro-fused cyclopropane ring.

Experimental Workflow

G cluster_0 Protocol I: Tebbe Olefination & Cyclopropanation start N-Boc-Lactam/Lactone tebbe Tebbe Olefination start->tebbe Tebbe Reagent exo_methylene Exocyclic Methylene Intermediate tebbe->exo_methylene cyclopropanation Cyclopropanation (e.g., Simmons-Smith or Diazomethane/Pd) exo_methylene->cyclopropanation Cyclopropanating Agent spiro_core (Oxa)azaspiro[2.n]alkane Core cyclopropanation->spiro_core deprotection Boc Deprotection (e.g., TFA or HCl) spiro_core->deprotection final_product Functionalizable Spirocyclic Amine deprotection->final_product

Caption: Workflow for the synthesis of (oxa)azaspiro[2.n]alkanes.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • N-Boc-pyrrolidin-2-one (or other suitable lactam/lactone)

  • Tebbe Reagent (0.5 M in toluene)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (ZnEt₂, 1.0 M in hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Trifluoroacetic acid (TFA) or HCl in dioxane

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

Procedure:

Step 1: Tebbe Olefination

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-pyrrolidin-2-one (1 equivalent).

  • Dissolve the lactam in anhydrous toluene.

  • Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Slowly add the Tebbe reagent (1.2 equivalents) via syringe over 30 minutes, maintaining the internal temperature below -35 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ at 0 °C.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the exocyclic methylene intermediate.

Step 2: Cyclopropanation (Simmons-Smith Conditions)

  • In a separate flame-dried flask under nitrogen, dissolve the exocyclic methylene intermediate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (2.5 equivalents) followed by diiodomethane (2.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-Boc protected azaspiro[2.n]alkane.

Step 3: Boc Deprotection

  • Dissolve the purified N-Boc protected azaspiro[2.n]alkane (1 equivalent) in DCM.

  • Add trifluoroacetic acid (10 equivalents) or a solution of HCl in dioxane (4 M, 10 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the amine salt, which can be collected by filtration.

Data Summary
Starting MaterialProductScaleYield (%)Purity (%)
N-Boc-pyrrolidin-2-one4-Azaspiro[2.3]hexane HCl50 g75 (over 3 steps)>98
N-Boc-piperidin-2-one5-Azaspiro[2.4]heptane HCl62 g72 (over 3 steps)>98
N-Boc-caprolactam7-Azaspiro[2.6]nonane HCl45 g68 (over 3 steps)>97

Table based on representative data from Galavskyy et al.[4]

Protocol II: One-Step Synthesis via Stannyl Amine Protocol (SnAP) Reagents

This protocol offers an operationally simple and convergent one-step synthesis of saturated, N-unprotected spirocyclic amines from cyclic ketones and Stannyl Amine Protocol (SnAP) reagents. This method is particularly attractive for its directness and the ability to generate diverse spirocyclic morpholines and piperazines.

Rationale and Mechanistic Insights

The SnAP reagent, an N-stannyl-N-alkyl aminomethyl ether, serves as a unique precursor to an azomethine ylide. In the presence of a Lewis acid such as copper(II) triflate, the SnAP reagent condenses with a cyclic ketone to form a ketimine intermediate. This intermediate then undergoes a copper-catalyzed intramolecular cyclization to form the spirocyclic amine. The use of hexafluoroisopropanol (HFIP) as a solvent is crucial for promoting the cyclization and preventing side reactions.

Experimental Workflow

G cluster_1 Protocol II: SnAP Reagent One-Step Synthesis start_ketone Cyclic Ketone condensation Ketimine Formation start_ketone->condensation start_snap SnAP Reagent start_snap->condensation ketimine Ketimine Intermediate condensation->ketimine cyclization Cu(OTf)₂-Catalyzed Intramolecular Cyclization ketimine->cyclization Cu(OTf)₂, 2,6-lutidine, HFIP final_product Spirocyclic Amine cyclization->final_product

Caption: One-step synthesis of spirocyclic amines using SnAP reagents.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Cyclohexanone (or other cyclic ketone)

  • Appropriate SnAP reagent (e.g., N-(methoxymethyl)-N-((tributylstannyl)methyl)ethan-1-amine)

  • Copper(II) triflate (Cu(OTf)₂)

  • 2,6-Lutidine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • 1,2-Dichloroethane (DCE)

  • Molecular sieves (3Å)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Ketimine Formation (in situ)

  • To a flame-dried round-bottom flask, add the cyclic ketone (1.05 equivalents), the SnAP reagent (1.0 equivalent), and activated 3Å molecular sieves.

  • Add anhydrous toluene and reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure to obtain the crude ketimine intermediate. This is typically used in the next step without further purification.

Step 2: Spirocyclization

  • In a separate flask, dissolve the crude ketimine intermediate (1.0 equivalent) in a 3:1 mixture of HFIP and DCE.

  • Add 2,6-lutidine (1.0 equivalent) followed by Cu(OTf)₂ (1.0 equivalent).

  • Stir the reaction at room temperature for 14 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired spirocyclic amine.

Data Summary
Cyclic KetoneSnAP Reagent TypeProductScaleYield (%)
CyclohexanoneMorpholine precursor1-Oxa-4-azaspiro[5.5]undecane10 g65
CyclopentanonePiperazine precursor1,4-Diazaspiro[4.4]nonane8 g58
N-Boc-4-piperidoneMorpholine precursor8-Boc-1-oxa-4,8-diazaspiro[5.5]undecane12 g71

Table based on representative data from Siau and Bode.[1][3]

Conclusion

The two protocols detailed in this application note provide robust and scalable methods for the multi-gram synthesis of (oxa)azaspiroalkane building blocks. The Tebbe olefination/cyclopropanation sequence is a versatile route for constructing azaspiro[2.n]alkanes from readily available lactams. The one-step SnAP reagent protocol offers a convergent and efficient synthesis of a variety of spirocyclic amines from cyclic ketones. The choice of method will depend on the desired target scaffold and the availability of starting materials. Both approaches offer reliable pathways to these valuable three-dimensional building blocks, empowering medicinal chemists and drug development professionals in their quest for novel and improved therapeutics.

References

  • Galavskyy, S., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Organic Chemistry Frontiers.
  • Siau, W.-Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17726–17729. Available from: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Motifs in Natural Products and Drug Discovery.
  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of saturated spirocyclic scaffolds. Current Opinion in Chemical Biology, 14(3), 362-370.
  • Galavskyy, S., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. Available from: [Link]

  • Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of spiro-fused cyclic frameworks. Chemical Reviews, 112(11), 6104–6155. Available from: [Link]

  • Siau, W.-Y., & Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available from: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a strategy for drug design. Journal of Medicinal Chemistry, 52(21), 6752-6756. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 8-Oxa-1-azaspiro[4.5]decane as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This document serves as a detailed technical guide on the application of 8-Oxa-1-azaspiro[4.5]decane, a pivotal intermediate in the synthesis of complex drug molecules. Authored from the perspective of a Senior Application Scientist, this guide provides not only step-by-step protocols but also the scientific rationale behind the procedural choices, ensuring both technical accuracy and practical utility.

Part 1: The 8-Oxa-1-azaspiro[4.5]decane Scaffold: A Gateway to Novel Chemical Space

The 8-Oxa-1-azaspiro[4.5]decane scaffold has gained prominence in medicinal chemistry due to its inherent three-dimensionality and the strategic placement of heteroatoms. This unique spirocyclic system, comprising a fused piperidine and tetrahydrofuran ring, offers a rigid framework that can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity of the final drug candidate.

Core Structural Advantages:

  • Stereochemical Complexity: The spirocyclic nature introduces a defined 3D geometry, allowing for the precise spatial orientation of substituents to probe the intricate topographies of protein binding pockets.

  • Physicochemical Properties: The presence of the oxygen and nitrogen heteroatoms provides handles for modulating key drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Synthetic Tractability: The secondary amine of the piperidine ring serves as a versatile point for a wide array of chemical modifications, enabling the exploration of diverse structure-activity relationships (SAR).

Part 2: Synthesis of the 8-Oxa-1-azaspiro[4.5]decane Core

A robust and scalable synthesis of the 8-Oxa-1-azaspiro[4.5]decane core is fundamental to its utility as a drug intermediate. Several synthetic routes have been developed, with a common strategy involving the construction of the spirocyclic system from acyclic or monocyclic precursors.

Protocol 1: Multi-step Synthesis of a Chiral 2-Oxa-7-azaspiro[4.5]decane Derivative

This protocol outlines a seven-step enantioselective synthesis of a functionalized oxa-azaspirocycle, highlighting key chemical transformations.[1]

Experimental Workflow:

Caption: Enantioselective synthesis of a chiral oxa-azaspiro building block.[1]

Detailed Steps:

  • N-Protection: The synthesis commences with the protection of the piperidine nitrogen of methyl 4-oxopiperidine-3-carboxylate hydrochloride using benzyl chloroformate.[1]

  • Asymmetric Allylic Alkylation: A palladium-catalyzed asymmetric allylic alkylation is employed to introduce a stereocenter at the C3 position of the piperidine ring.[1]

  • Oxidative Cleavage: The terminal alkene of the introduced allyl group is then subjected to oxidative cleavage using osmium tetroxide and sodium periodate to yield an aldehyde.[1]

  • Reduction: The aldehyde is subsequently reduced to a primary alcohol using sodium borohydride.[1]

  • Mitsunobu Reaction: An intramolecular Mitsunobu reaction facilitates the cyclization to form the tetrahydrofuran ring.[1]

  • Deprotection: Finally, removal of a ketal protecting group furnishes the desired chiral 2-oxa-7-azaspiro[4.5]decane derivative.[1]

Part 3: Functionalization of the 8-Oxa-1-azaspiro[4.5]decane Intermediate

The true power of the 8-Oxa-1-azaspiro[4.5]decane scaffold lies in its capacity for diverse functionalization at the nitrogen atom. This allows for its incorporation into a vast array of molecular architectures.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a widely used, robust method for forming C-N bonds and is highly applicable for the N-alkylation of the 8-Oxa-1-azaspiro[4.5]decane core.

Workflow for Reductive Amination:

G A 8-Oxa-1-azaspiro[4.5]decane C Imine/Iminium Intermediate A->C Reaction B Aldehyde or Ketone (R-C(O)-R') B->C Reaction D N-Alkyl-8-Oxa-1-azaspiro[4.5]decane C->D Reduction (e.g., NaBH(OAc)₃)

Caption: General workflow for the N-alkylation of 8-Oxa-1-azaspiro[4.5]decane via reductive amination.

Step-by-Step Procedure:

  • Reactant Mixture: In a suitable flask, dissolve 8-Oxa-1-azaspiro[4.5]decane (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Causality in Protocol Design: The choice of sodium triacetoxyborohydride as the reducing agent is critical. It is mild enough to not reduce the starting aldehyde or ketone, thus favoring the reduction of the formed imine/iminium ion, which minimizes side reactions and improves the overall yield of the desired N-alkylated product.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives of 8-Oxa-1-azaspiro[4.5]decane.

Key Components of Buchwald-Hartwig Amination:

ComponentRoleExamples
Aryl Halide/Triflate Electrophilic partnerAryl bromides, chlorides, iodides, or triflates
Amine Nucleophilic partner8-Oxa-1-azaspiro[4.5]decane
Palladium Catalyst Facilitates the cross-couplingPd₂(dba)₃, Pd(OAc)₂
Ligand Stabilizes and activates the catalystXantphos, BINAP, SPhos
Base Promotes the catalytic cycleCs₂CO₃, K₃PO₄, NaOtBu
Solvent Reaction mediumToluene, Dioxane, THF

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), 8-Oxa-1-azaspiro[4.5]decane (1.1-1.5 equivalents), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), ligand (e.g., Xantphos, 2-10 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Expertise in Action: The selection of the ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos, are often effective in promoting the reductive elimination step of the catalytic cycle, leading to higher yields of the desired N-arylated product.

Part 4: Applications in Drug Discovery

The versatility of the 8-Oxa-1-azaspiro[4.5]decane scaffold is demonstrated by its incorporation into a range of biologically active molecules.

Case Study 1: M1 Muscarinic Agonists for Alzheimer's Disease

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[2][3] These compounds have shown the ability to ameliorate cognitive impairment in preclinical models.[4] The spirocyclic core is believed to mimic the conformation of acetylcholine, the natural ligand for muscarinic receptors.

Case Study 2: Sigma-1 Receptor Ligands for PET Imaging

Fluorinated derivatives of 1-oxa-8-azaspiro[4.5]decane have been developed as high-affinity and selective ligands for the sigma-1 receptor.[5] These compounds have been radiolabeled with fluorine-18 and show promise as positron emission tomography (PET) imaging agents for tumors that overexpress the sigma-1 receptor.[5][6][7]

Part 5: Conclusion

8-Oxa-1-azaspiro[4.5]decane is a valuable and versatile intermediate in modern drug synthesis. Its unique structural features and synthetic accessibility provide a robust platform for the design and development of novel therapeutics targeting a range of diseases. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.

References

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. [Link]

  • Figshare. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. [Link]

  • ACS Publications. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). 8-azaspiro[1][6] decane-7, the preparation method of 9-dione compounds.

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • AperTO. (2026). Development of sigma-1. [Link]

  • PubMed. (n.d.). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. [Link]

  • Scholars Research Library. (n.d.). Regioselective N-acylation of. [Link]

Sources

Application Notes and Protocols for the Development of Selective σ1 Receptor Ligands from Oxa-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Sigma-1 Receptor with a Privileged Scaffold

The Sigma-1 (σ1) receptor stands out in pharmacology as a unique, ligand-operated chaperone protein, primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2] It is not a classical G protein-coupled receptor or ion channel but rather a pluripotent modulator of cellular signaling, playing critical roles in regulating calcium homeostasis, mitigating ER stress, and controlling neuroinflammation.[1][3][4] This diverse functional profile has implicated the σ1 receptor in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, neuropathic pain, and depression, making it a high-value therapeutic target.[5][6][7]

The development of ligands that can selectively modulate the σ1 receptor is a key objective in modern medicinal chemistry. Among the various chemical scaffolds explored, the 1-oxa-8-azaspiro[4.5]decane framework has emerged as a particularly valuable motif.[8] Its rigid, three-dimensional structure provides a unique topographical presentation that can facilitate high-affinity and selective interactions with the σ1 receptor's binding pocket, offering a distinct advantage over more flexible or planar molecules.[8]

This guide provides a comprehensive overview of the design, synthesis, and evaluation of selective σ1 receptor ligands derived from the oxa-azaspiro[4.5]decane scaffold. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical rationale behind experimental choices and detailed, field-proven protocols for practical application.

PART I: Ligand Design and Synthesis
Application Note 1: The Oxa-azaspiro[4.5]decane Scaffold and Structure-Activity Relationships (SAR)

The rationale for using the oxa-azaspiro[4.5]decane core lies in its ability to orient key pharmacophoric elements in a spatially defined manner, which is crucial for achieving high selectivity and affinity for the σ1 receptor. Structure-activity relationship (SAR) studies have demonstrated that systematic modifications to this scaffold can fine-tune its pharmacological profile. Key areas for modification include:

  • The Spirocyclic Core: The inherent rigidity of the spiro[4.5]decane system is fundamental to its success. This rigidity reduces the entropic penalty upon binding to the receptor, often contributing to higher affinity.

  • The Basic Nitrogen Atom: The nitrogen at the 8-position is a critical pharmacophoric feature, typically protonated at physiological pH, which is thought to interact with key acidic residues within the σ1 receptor binding site.[9]

  • Substituents on the Nitrogen (R Group): The nature of the substituent on the basic nitrogen is a primary determinant of binding affinity and selectivity. As shown in the table below, varying the length, branching, and electronic properties of this group can modulate the Ki values by orders of magnitude. For instance, incorporating a fluoroalkyl chain can significantly enhance affinity.[8][10]

  • Modifications to the Tetrahydrofuran Ring: Alterations at the 2- and 3-positions of the oxa-azaspiro[4.5]decane system have also been explored to optimize properties, including muscarinic receptor activity in some analogs.[11]

Data Presentation: σ1 and σ2 Receptor Binding Affinities

The following table summarizes in vitro binding data for a series of 1-oxa-8-azaspiro[4.5]decane derivatives, illustrating the impact of N-substituent modification on σ1 affinity and selectivity over the σ2 subtype.[8][10]

Compound IDR Group (Substituent on Nitrogen)Kᵢ (σ1) [nM]Kᵢ (σ2) [nM]Selectivity (Kᵢ σ2 / Kᵢ σ1)
1 -CH₂CH₂F0.4720.744.0
2 -(CH₂)₃F0.8121.927.0
3 -CH₂-Cyclopropyl1.1325.122.2
4 -CH₂-Phenyl12.124.62.0

Data sourced from Jia et al. (2020).[10]

Protocol 1: General Synthetic Route for 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives

This protocol outlines a versatile synthetic approach for a related diazaspiro scaffold, which can be adapted for oxa-azaspiro[4.5]decane derivatives. The core strategy involves the construction of the spirocyclic system through a key epoxide ring-opening step.[12]

Workflow Visualization: Synthesis of Spirocyclic Ligands

G cluster_prep Precursor Synthesis cluster_core Core Assembly cluster_final Final Modifications start N-Boc-piperidone epoxide Epoxide Formation (Corey-Chaykovsky Reagent) start->epoxide ring_opening Thermal Ring Opening epoxide->ring_opening arylamine Arylamine arylamine->ring_opening aminoalcohol Aminoalcohol Intermediate ring_opening->aminoalcohol cyclization Intramolecular Cyclization aminoalcohol->cyclization deprotection Boc Deprotection cyclization->deprotection alkylation N-Alkylation (R-X) deprotection->alkylation final_product Final Spirocyclic Ligand alkylation->final_product

Caption: General synthetic workflow for spirocyclic ligand synthesis.

Materials:

  • N-Boc-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Appropriately substituted arylamines or other nucleophiles

  • Anhydrous solvents (e.g., DMSO, DMF)

  • Reagents for Boc deprotection (e.g., Trifluoroacetic acid)

  • Appropriate alkyl halides or tosylates for N-alkylation

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Epoxide Formation: To a suspension of sodium hydride in anhydrous DMSO, add trimethylsulfoxonium iodide portion-wise at room temperature. Stir until hydrogen evolution ceases. Add a solution of N-Boc-4-piperidone in DMSO and stir overnight. Quench the reaction with water and extract the epoxide product with an organic solvent. Purify by column chromatography.[12]

  • Ring Opening: In a sealed vessel, heat a mixture of the epoxide and the desired amine (e.g., an arylamine) neat or in a high-boiling solvent like DMF. The reaction progress should be monitored by TLC or LC-MS. Upon completion, cool the mixture and purify the resulting aminoalcohol intermediate.[12]

  • Cyclization & Deprotection: The aminoalcohol can be cyclized under various conditions, often acid-catalyzed, to form the second ring of the spiro-system. Subsequent deprotection of the Boc group is typically achieved by treatment with an acid like TFA in a solvent such as dichloromethane.

  • N-Alkylation: The deprotected secondary amine is then alkylated to introduce the desired R group. This is achieved by reacting the amine with an appropriate alkyl halide (R-Br, R-I) or tosylate (R-OTs) in the presence of a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like acetonitrile or DMF.

  • Purification: The final compound is purified to >95% purity using standard techniques such as column chromatography or preparative HPLC, and its structure is confirmed by NMR and mass spectrometry.

PART II: In Vitro Characterization
Application Note 2: Quantifying Ligand Binding with Radioligand Assays

The foundational step in characterizing a new ligand is to determine its binding affinity (Kᵢ) for the target receptor and its selectivity against relevant off-targets. The gold-standard method for this is the competitive radioligand binding assay.[13] This technique measures the ability of a test compound (the "cold" ligand) to displace a specific, high-affinity radiolabeled ligand from the receptor.

For the σ1 receptor, the most commonly used selective radioligand is [³H]-(+)-pentazocine.[9][13] To ensure that the measured binding is specific to the σ1 receptor, non-specific binding is determined in the presence of a high concentration of a different, structurally unrelated σ1 ligand, such as haloperidol.[8] While highly reliable, these assays require specialized facilities for handling radioactivity. Consequently, non-radioactive alternatives using fluorescent ligands are gaining traction, offering safer and higher-throughput options.[14][15]

Protocol 2: σ1 Receptor Competitive Radioligand Binding Assay

This protocol details a standard procedure for determining the Kᵢ of test compounds for the σ1 receptor in membrane preparations.[8][13]

Workflow Visualization: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Membrane Prep (e.g., Guinea Pig Liver) Incubate Incubate Components (Total, NSB, Test) Membranes->Incubate Radioligand Radioligand ([3H]-(+)-pentazocine) Radioligand->Incubate TestCmpd Test Compound (Serial Dilutions) TestCmpd->Incubate Filter Rapid Filtration (GF/B filters) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Curve Generate Displacement Curve (IC50) Count->Curve Calculate Calculate Ki (Cheng-Prusoff) Curve->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Membrane Preparation: Homogenized membranes from guinea pig liver or from HEK-293 cells stably expressing the human σ1 receptor.[8][12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Control: Haloperidol (10 µM final concentration).[8]

  • Test Compounds: 1-Oxa-8-azaspiro[4.5]decane derivatives dissolved in 100% DMSO (to create stock solutions), then serially diluted in assay buffer.

  • Filtration: GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter.

  • 96-well plates, multi-channel pipettors, and a cell harvester.

  • Scintillation vials and liquid scintillation cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Assay Setup: Prepare serial dilutions of the test compounds. In a 96-well plate, set up the assay in triplicate with a final volume of 200 µL per well.

    • Total Binding: Assay buffer, membrane preparation, and [³H]-(+)-pentazocine (e.g., at a final concentration near its K_d value, ~2-5 nM).

    • Non-specific Binding (NSB): Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and 10 µM haloperidol.

    • Test Compound Wells: Assay buffer, membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[16]

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

PART III: Functional and Preclinical Evaluation
Application Note 3: Assessing Functional Activity and Cellular Mechanisms

Defining a σ1 ligand as a simple "agonist" or "antagonist" is often challenging because the receptor acts as a chaperone rather than initiating a direct signaling cascade.[17] The functional outcome of ligand binding depends heavily on the cellular context and the specific protein partners the σ1 receptor is interacting with. However, certain assays can differentiate ligand classes. Phenytoin, an anticonvulsant, acts as an allosteric modulator of the σ1 receptor, increasing the binding affinity of agonists but not antagonists.[18][19] This property can be exploited to classify new ligands.

Upon activation by an agonist, the σ1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to interact with client proteins like the IP3 receptor, modulating Ca²⁺ signaling between the ER and mitochondria.[6] This modulation is central to its neuroprotective effects, as it helps buffer against ER stress and oxidative damage.[1][5]

Visualization: σ1 Receptor Signaling at the MAM

G cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion BiP BiP Chaperone S1R_inactive σ1 Receptor (Inactive Oligomer) BiP->S1R_inactive Binds/Inhibits S1R_active σ1 Receptor (Active Monomer) S1R_inactive->S1R_active Dissociates from BiP IP3R IP3 Receptor Ca_ER Ca²⁺ Release IP3R->Ca_ER Prolongs Opening VDAC VDAC Ca_mito Ca²⁺ Uptake VDAC->Ca_mito Buffers Stress Agonist Agonist Ligand (e.g., Oxa-azaspirodecane) Agonist->S1R_inactive Binds & Activates S1R_active->IP3R Chaperones/Stabilizes Ca_ER->VDAC Enters Mitochondria

Caption: Ligand-activated σ1 receptor signaling at the MAM.

Protocol 3: [¹⁸F] Radiolabeling for Positron Emission Tomography (PET)

PET imaging is a powerful non-invasive technique to study receptor distribution and density in vivo. For this, ligands must be labeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F). The oxa-azaspiro[4.5]decane scaffold is well-suited for ¹⁸F-labeling.[10][20]

Procedure: This protocol describes a typical two-step, one-pot nucleophilic ¹⁸F-substitution on a tosylate precursor.[10][21]

  • [¹⁸F]Fluoride Preparation: [¹⁸F]Fluoride is produced in a cyclotron and delivered in [¹⁸O]H₂O. It is trapped on an anion exchange cartridge, then eluted into a reaction vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile to yield the reactive, anhydrous K[¹⁸F]F-K₂₂₂ complex.

  • Radiolabeling Reaction: A solution of the tosylate precursor of the oxa-azaspiro[4.5]decane derivative in an anhydrous solvent (e.g., DMSO or acetonitrile) is added to the dried [¹⁸F]fluoride complex. The mixture is heated (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).

  • Purification: The crude reaction mixture is diluted with water and purified using semi-preparative HPLC to separate the ¹⁸F-labeled product from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing the radiotracer is passed through a C18 Sep-Pak cartridge. The cartridge is washed with water to remove HPLC solvents, and the final product is eluted with ethanol and diluted with sterile saline for injection.

  • Quality Control: The final product must be tested for radiochemical purity (>99%), chemical purity, molar activity (typically > 90 GBq/µmol), and sterility before in vivo use.[10]

Application Note 4: In Vivo Evaluation with PET Imaging

Once a radiolabeled ligand ([¹⁸F]Tracer) is successfully synthesized, its potential as a PET imaging agent is evaluated in vivo. Key parameters include its ability to cross the blood-brain barrier (BBB), its uptake and distribution in the brain, and the specificity of its binding to σ1 receptors.[10][20]

Biodistribution studies in rodents are performed to quantify the tracer's uptake in various organs, including the brain. To confirm that the signal observed in the brain is due to specific binding to σ1 receptors, a blocking study is essential. In this experiment, animals are pre-treated with a high dose of a known, unlabeled σ1 receptor ligand (e.g., SA4503 or haloperidol). A significant reduction in the brain uptake of the [¹⁸F]Tracer in the pre-treated animals compared to control animals confirms target-specific binding.[10][20][21] These studies are critical for validating a new compound as a viable PET radioligand for studying σ1 receptors in health and disease.

Conclusion

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a highly promising platform for the development of selective σ1 receptor ligands. Its favorable structural properties allow for the synthesis of compounds with nanomolar affinity and high selectivity, suitable for both therapeutic intervention and diagnostic imaging. The protocols and application notes provided herein offer a comprehensive framework for advancing such compounds from initial design and synthesis through rigorous in vitro and preclinical evaluation. By combining rational chemical design with robust pharmacological assessment, researchers can unlock the full potential of targeting the σ1 receptor to address a wide range of debilitating neurological disorders.

References
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Chemical Neuroscience.
  • Campisi, A., et al. (n.d.). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. Source not specified.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders.
  • Matthews, N. J. (2024). The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys Research.
  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Zhao, Y., & Li, X. (2018). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1-Oxa-8-azaspiro[4.5]decan-3-one in Medicinal Chemistry. BenchChem.
  • Wang, L., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. figshare. [Link]

  • Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Yano, H., et al. (2020). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. ResearchGate. [Link]

  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Veiksina, S., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. ResearchGate. [Link]

  • Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. Nature Communications. [Link]

  • Abate, C., et al. (2015). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. PLoS One. [Link]

  • Schmidt, H. R., et al. (2018). Structural basis for σ1 receptor ligand recognition. bioRxiv. [Link]

  • Veiksina, S., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. [Link]

  • Cendán, C. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Medicinal Chemistry Letters. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. [Link]

  • Said, I. S., & Mach, R. H. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. [Link]

  • Said, I. S., & Mach, R. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • Mavlyutov, T. A., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-Azaspiro(4.5)decanes as M1 Muscarinic Agonists. Amanote Research. [Link]

  • Váradi, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. [Link]

  • Kover, A., et al. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry. [Link]

  • Miao, Z., et al. (2024). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

Sources

Application Notes and Protocols for Cell Viability MTT Assay with Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Cell Viability Assessment for Novel Spiro Compounds

The exploration of spiro compounds in drug discovery has unveiled a rich landscape of therapeutic potential, from anticancer to antimicrobial agents.[1][2][3] A critical step in evaluating these novel chemical entities is the assessment of their impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a cornerstone for such evaluations, offering a robust, colorimetric readout of cellular metabolic activity.[4][5][6] This assay hinges on the principle that viable cells, with active mitochondrial dehydrogenases, reduce the yellow tetrazolium salt MTT into a purple formazan product.[7] The intensity of the resulting color, when solubilized, is directly proportional to the number of metabolically active cells.

Foundational Principles and Critical Considerations

The scientific integrity of any MTT assay is contingent upon a thorough understanding of its mechanism and limitations. The assay measures metabolic activity, which is often a surrogate for cell viability but not a direct measure of it. Therefore, it is crucial to recognize that a decrease in MTT reduction can signify either cytotoxicity or a reduction in metabolic activity without cell death.

Potential for Interference from Spiro Compounds

A primary concern when evaluating novel chemical entities like spiro compounds is their potential to interfere with the assay chemistry. This interference can manifest in two principal ways:

  • Direct Reduction of MTT: Compounds with inherent reducing properties can directly convert MTT to formazan in a cell-free environment, leading to a false positive signal of cell viability.[8]

  • Colorimetric Interference: If a spiro compound is colored and absorbs light in the same range as formazan (500-600 nm), it can artificially inflate or decrease the absorbance reading.[8][10]

To mitigate these risks, a series of rigorous controls are not just recommended, but essential for a self-validating experimental design.

The Challenge of Solubility

Many spiro compounds, owing to their complex and often lipophilic nature, exhibit poor aqueous solubility.[9] This presents a significant hurdle for in vitro assays, as the compound must be adequately dissolved in the culture medium to exert its biological effect. Incomplete solubilization can lead to an underestimation of a compound's potency.

Pre-Experimental Optimization: Laying the Groundwork for Success

Before embarking on the full-scale screening of spiro compounds, several optimization steps are critical to ensure the reliability of your results.

Cell Seeding Density

The optimal cell seeding density is crucial as it ensures that cells are in their exponential growth phase throughout the experiment and that the absorbance values fall within the linear range of the spectrophotometer.[11]

Cell Line CharacteristicsRecommended Seeding Density (96-well plate)
Fast-growing (e.g., HeLa, MCF-7)8,000–10,000 cells/well
Slow-growing (e.g., primary cells)2,000–5,000 cells/well
Suspension cells (e.g., Jurkat)50,000-100,000 cells/well

This table provides a general guideline. It is imperative to perform a cell titration experiment for your specific cell line to determine the optimal density.

MTT Concentration and Incubation Time

The concentration of the MTT reagent and the incubation time can also impact the results. A typical starting concentration for the MTT solution is 0.5 mg/mL, with an incubation period of 2-4 hours.[12] However, prolonged exposure to MTT can be toxic to some cell lines.[13] Therefore, it is advisable to optimize these parameters for your specific cell type.

Solvent (Vehicle) Toxicity

Spiro compounds are often dissolved in organic solvents like dimethyl sulfoxide (DMSO). It is crucial to determine the maximum concentration of the solvent that does not affect cell viability. Typically, the final concentration of DMSO in the cell culture medium should not exceed 0.5%.[14][15]

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

Materials and Reagents
  • Cells: Healthy, actively dividing cell culture of interest.

  • Spiro Compounds: Stock solutions of known concentration.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at -20°C.

  • Solubilization Solution: DMSO or a solution of 20% (w/v) sodium dodecyl sulfate (SDS) in 0.01 M HCl.

  • Complete Cell Culture Medium: Appropriate for the cell line being used.

  • Phosphate-Buffered Saline (PBS): Sterile.

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology

Day 1: Cell Seeding

  • Harvest and count the cells.

  • Prepare a cell suspension in complete culture medium at the predetermined optimal seeding density.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

Day 2: Treatment with Spiro Compounds

  • Prepare serial dilutions of the spiro compounds in complete culture medium.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the diluted spiro compounds to the respective wells.

  • Crucially, include the following control wells:

    • Untreated Control (100% Viability): Cells with fresh medium only.

    • Vehicle Control: Cells with medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the spiro compounds.

    • Compound Control (No Cells): Medium with the highest concentration of each spiro compound to check for direct MTT reduction or color interference.

    • Blank Control: Medium only, for background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

Day 3/4/5: MTT Assay and Data Acquisition

  • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • After incubation with MTT, carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Address Compound Interference: If the "Compound Control" wells show significant absorbance, subtract this value from the corresponding treated wells.

  • Calculate Percentage Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Generate Dose-Response Curves: Plot the percentage viability against the log of the spiro compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the MTT assay for spiro compounds.

MTT_Workflow_Spiro Experimental Workflow for MTT Assay with Spiro Compounds cluster_prep Pre-Experiment cluster_assay Assay Execution cluster_analysis Data Analysis Optimize_Seeding Optimize Cell Seeding Density Optimize_MTT Optimize MTT Concentration & Time Optimize_Seeding->Optimize_MTT Optimize_Solvent Determine Vehicle Toxicity (e.g., DMSO) Optimize_MTT->Optimize_Solvent Seed_Cells Day 1: Seed Cells in 96-well Plate Optimize_Solvent->Seed_Cells Proceed to Assay Treat_Cells Day 2: Treat with Spiro Compounds & Controls Seed_Cells->Treat_Cells Add_MTT Day 3/4/5: Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan (e.g., with DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Correct_Background Correct for Background Read_Absorbance->Correct_Background Check_Interference Check for Compound Interference Correct_Background->Check_Interference Calculate_Viability Calculate % Viability Check_Interference->Calculate_Viability Generate_Curves Generate Dose-Response Curves & IC50 Calculate_Viability->Generate_Curves

Caption: Workflow for MTT Assay with Spiro Compounds.

Troubleshooting and Advanced Considerations

ProblemPotential CauseRecommended Solution
High background in "Compound Control" wells Spiro compound is colored or directly reduces MTT.Subtract the background absorbance from treated wells. Consider an alternative viability assay (e.g., ATP-based or Resazurin assay).[13][17]
Low absorbance readings Insufficient cell number; short MTT incubation time.Optimize cell seeding density and MTT incubation time.
High variability between replicates Uneven cell seeding; incomplete formazan solubilization.Ensure thorough mixing of cell suspension; increase shaking time after adding solubilization solution.
Precipitation of spiro compound in media Poor solubility of the compound.Prepare stock solutions in 100% DMSO and perform serial dilutions. Consider using formulation strategies like cyclodextrins or surfactants for highly insoluble compounds.[18][19]

Conclusion: Ensuring Data Integrity in Spiro Compound Evaluation

The MTT assay is a powerful tool for assessing the cytotoxic potential of novel spiro compounds. However, its successful application hinges on a rigorous, well-controlled experimental design that accounts for the unique physicochemical properties of these molecules. By diligently optimizing assay parameters, incorporating appropriate controls to detect and correct for interference, and employing sound solubilization strategies, researchers can generate high-quality, reliable data. This meticulous approach is paramount to accurately identifying promising therapeutic leads and advancing the field of drug discovery.

References

  • Cell viability assays: Alternatives to the MTT assay. (2017, May 2). Bitesize Bio. [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. (2023, July 5). 4B - Alojamiento Web UVa. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. [Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (2017). Journal of Biotech Research. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. (n.d.). PMC. [Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. (2020, October 15). Anticancer Research. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. [Link]

  • MTT alternative for checking cell viability? (2021, December 17). ResearchGate. [Link]

  • MTT assay problems, while testing anticancer activity. (2009, March 29). Protocol Online. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed. [Link]

  • From in-silico QSAR modeling to in-vitro MTT assay: experimental validation of novel uPAR leads for triple-negative breast cancer (TNBC) and skin cancer. (2026, January 20). PMC. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada. [Link]

  • Top Tips for In-House Media Preparation. (n.d.). Corning. [Link]

  • Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. (2021, February 9). PubMed. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Why is my MTT Assay not turning Purple? (2015, June 29). ResearchGate. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2024, November 25). PubMed. [Link]

  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (2016, May 19). PLOS ONE. [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. (2024, November 25). MDPI. [Link]

  • Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy. (2025, October 16). Drug Discovery and Development. [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. (2022, September 27). ACS Omega. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022, November 19). MDPI. [Link]

  • Physicochemical properties and biological activity of the new antiviral substance. (2025, August 7). ResearchGate. [Link]

  • Spiro compounds as biological active scaffolds. (n.d.). ResearchGate. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]

  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. (2024, October 30). PMC. [Link]

  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. (2022, December 29). PubMed. [Link]

  • Physico-chemical properties in relation to biological action. (n.d.). SlidePlayer. [Link]

  • Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. (2002, May 15). PubMed. [Link]

Sources

Application Notes & Protocols: In Vivo Quantification of σ1 Receptors in the Brain Using Positron Emission Tomography

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Notes and Protocols for PET imaging for σ1 receptor-rich brain areas.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The σ1 Receptor as a Key Modulator of Neuronal Homeostasis

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein that has emerged from relative obscurity to become a significant target in neuroscience and drug development.[1] Unlike traditional receptors located on the cell surface, the σ1R is primarily an intracellular protein, strategically positioned at the interface between the endoplasmic reticulum (ER) and the mitochondria, a critical cellular location known as the mitochondria-associated ER membrane (MAM).[2][3][4][5] This positioning allows it to act as a dynamic modulator of a host of cellular processes, most notably calcium signaling, cellular stress responses, and neuronal plasticity.[4][6]

The σ1R's involvement in a wide array of CNS functions and its implication in the pathophysiology of schizophrenia, depression, Alzheimer's disease, Parkinson's disease, and neuropathic pain make it a compelling target for therapeutic intervention.[7][8][9][10] Positron Emission Tomography (PET) provides a powerful, non-invasive method to visualize and quantify σ1R density in the living brain. This capability is invaluable for understanding the role of σ1R in disease, identifying patient populations for clinical trials, and assessing the target engagement of novel therapeutics.[9][11]

The σ1 Receptor Signaling Hub: A Molecular Chaperone in Action

The function of the σ1R is intrinsically linked to its chaperone activity. Under normal physiological conditions, the σ1R exists in a dormant state, forming a complex with another ER chaperone, the Binding Immunoglobulin Protein (BiP).[3][5][8]

Upon cellular stress (e.g., ER stress, oxidative stress) or stimulation by agonist ligands, the σ1R undergoes a conformational change and dissociates from BiP.[3][4][5] Once activated, the free σ1R can interact with a variety of client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), a key ion channel that governs the release of Ca2+ from the ER.[3][6] By stabilizing the IP3R at the MAM, the σ1R ensures proper Ca2+ signaling from the ER to the mitochondria, a process vital for maintaining mitochondrial bioenergetics and overall cellular health.[5][12] This fundamental mechanism allows the σ1R to influence numerous downstream pathways, including the unfolded protein response (UPR), neurotransmission, and neuroinflammation.[2][3][13]

sigma1_pathway cluster_Mito Mitochondrion BiP BiP s1r_inactive σ1R (Inactive) s1r_inactive->BiP Forms Complex s1r_active σ1R (Active) s1r_inactive->s1r_active Activation IP3R IP3 Receptor s1r_active->IP3R Stabilizes Ca_ER Ca²⁺ Ca_Mito Ca²⁺ Influx & ATP Production Stimulation Agonist Ligand or Cellular Stress Stimulation->s1r_inactive Dissociation Dissociation Ca_ER->Ca_Mito Ca²⁺ Transfer

Fig. 2: Experimental Workflow for σ1R PET Imaging.
Part A: Radiotracer Quality Control (Self-Validation)

Rationale: The identity, purity, and molar activity of the radiotracer are critical for accurate and reproducible results. This step ensures that the injected compound is indeed [¹¹C]SA4503 and is free of chemical or radiochemical impurities that could interfere with binding.

  • Authentication of Identity: For each batch, confirm the radiochemical identity by co-eluting a sample of the final product with a non-radioactive ("cold") SA4503 reference standard using high-performance liquid chromatography (HPLC). [14][15]The radioactive peak must align perfectly with the UV absorption peak of the reference standard. [15]2. Radiochemical Purity: Analyze the final product via radio-HPLC to ensure that >95% of the radioactivity corresponds to the [¹¹C]SA4503 peak.

  • Molar Activity: Determine the molar activity (GBq/µmol) at the time of injection. High molar activity is crucial to minimize the injected mass of the compound, ensuring that the tracer occupies only a small fraction of the available σ1 receptors (tracer dose conditions).

  • Sterility and Endotoxin Testing: Ensure the final formulation is sterile and passes a bacterial endotoxin test, adhering to USP Chapter <823> guidelines for PET drugs. [15]

Part B: Subject Preparation

Rationale: Standardizing subject conditions minimizes physiological variability that could affect radiotracer distribution and kinetics.

  • Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) and regulatory guidelines.

  • Fasting: Instruct subjects to fast for a minimum of 4-6 hours prior to the scan. This helps to stabilize blood glucose levels, although the direct impact on [¹¹C]SA4503 binding is less pronounced than for tracers like [¹⁸F]FDG. [16]3. Abstinence: Subjects should refrain from caffeine, alcohol, and smoking for at least 12 hours before the scan.

  • Catheter Placement: Insert two intravenous (IV) catheters: one for radiotracer injection and one in the contralateral arm (radial artery) for blood sampling.

  • Positioning: Position the subject comfortably in the PET/MRI or PET/CT scanner with their head immobilized using a head holder to minimize motion artifacts. Perform a scout scan to confirm the brain is within the scanner's field of view.

  • Anatomical Scan: Acquire a high-resolution T1-weighted MRI scan for anatomical co-registration and region-of-interest (ROI) definition. [8]

Part C: PET Image Acquisition

Rationale: A dynamic scan protocol is essential for capturing the full kinetic profile of the radiotracer, which is necessary for quantitative modeling.

  • Radiotracer Administration: Administer a target dose of 150–400 MBq of [¹¹C]SA4503 as a slow intravenous bolus over ~30-60 seconds. [17]Record the exact injected dose and time of injection.

  • Dynamic Scan Initiation: Start the dynamic PET scan acquisition simultaneously with the start of the bolus injection.

  • Scan Duration: Acquire data continuously for 90 minutes. [11][18]While shorter protocols (60 minutes) may be feasible, a 90-minute scan is recommended for robust kinetic modeling, especially for initial validation studies. [19][20]4. Framing Scheme: Use a variable frame-rate sequence to capture the rapid initial influx and the slower subsequent distribution phases. A typical scheme would be: 6 x 10s, 3 x 20s, 4 x 30s, 4 x 60s, 5 x 120s, and 11 x 300s.

Part D: Image Processing and Kinetic Modeling

Rationale: Sophisticated data analysis is required to translate the raw PET signal (radioactivity concentration) into a biologically meaningful parameter of receptor density.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images, applying corrections for attenuation (using the CT or MRI data), scatter, and radioactive decay.

  • Motion Correction: If subject motion occurred, perform frame-to-frame motion correction.

  • Co-registration: Co-register the dynamic PET images to the subject's anatomical MRI scan.

  • Region of Interest (ROI) Definition: Use the co-registered MRI to delineate ROIs in σ1R-rich areas (e.g., cerebellar cortex, frontal cortex, temporal cortex) and low-density areas (e.g., caudate, putamen). [21]5. Time-Activity Curves (TACs): Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI against time.

  • Arterial Input Function: Measure the radioactivity in the arterial blood samples over time and perform metabolite analysis to generate a metabolite-corrected arterial input function, which represents the concentration of the parent radiotracer available to enter the brain.

  • Kinetic Modeling: Fit the ROI TACs and the arterial input function to a kinetic model. The Logan graphical analysis is a robust method for estimating the Total Volume of Distribution (V T) . [21][18]V T is a key outcome measure that is proportional to the density of available receptors (B avail) and inversely related to the ligand's dissociation constant (K D).

Part E: Protocol for Validating Specific Binding (Blocking Study)

Rationale: A blocking study is the gold standard for demonstrating that the PET signal is specific to the target receptor in vivo.

  • Baseline Scan: Perform a baseline [¹¹C]SA4503 PET scan as described above.

  • Blocking Agent Administration: On a separate day, administer a high-affinity σ1R ligand (e.g., oral haloperidol) prior to the PET scan. The dose should be sufficient to occupy a substantial fraction of the σ1 receptors. [21][18]3. Repeat Scan: Repeat the [¹¹C]SA4503 PET scan using the identical procedure.

  • Analysis: Calculate the V T for both the baseline and blocked scans. A significant reduction in V T in the blocked scan compared to the baseline confirms that the tracer is binding specifically to σ1 receptors. [18]For example, haloperidol has been shown to reduce [¹¹C]SA4503 binding by approximately 80%. [21]

Data Interpretation and Expected Results

In healthy subjects, [¹¹C]SA4503 PET scans reveal a widespread but heterogeneous distribution of σ1 receptors in the brain. The highest binding (V T) is typically observed in the cerebellar cortex, with moderate levels in the temporal and parietal cortices, and lower levels in the caudate and putamen. [21]This distribution pattern aligns with in vitro autoradiography studies. [21] Alterations in regional V T can provide powerful insights into disease states or drug effects. For example, reduced V T has been observed in the cortex of patients with early Alzheimer's disease, suggesting a loss of σ1 receptors. [11]In drug development, measuring the reduction in V T after administering a therapeutic agent allows for the calculation of receptor occupancy, providing direct evidence of target engagement in the human brain. [11][21]

Conclusion

PET imaging of σ1 receptors is a robust and quantitative methodology that provides a unique window into the molecular landscape of the brain. By leveraging validated radiotracers like [¹¹C]SA4503 and rigorous, self-validating protocols, researchers can elucidate the role of this critical chaperone protein in health and disease. This technology is indispensable for advancing our understanding of neuropsychiatric disorders and for accelerating the development of novel therapeutics targeting the σ1 receptor.

References

  • Radiology Key. (2016, November 9). PET Imaging of Sigma1 Receptors. [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. [Link]

  • PubMed. (2023, January 19). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. [Link]

  • PubMed. (2017, June 15). PET Imaging Evaluation of Four σ1 Radiotracers in Nonhuman Primates. [Link]

  • ResearchGate. (n.d.). (PDF) Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. [Link]

  • Dovepress. (2009, December 16). The role of sigma-1 receptors in the pathophysiology of neuropsychiatric diseases. [Link]

  • MDPI. (2025, November 5). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. [Link]

  • Frontiers. (2021, September 29). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. [Link]

  • Journal of Nuclear Medicine. (2022, August 1). Assessing the chiral selectivity of a sigma-1 receptor radiotracer: A PET imaging study of (R)- and (S)-18F-FBFP in non-human primates. [Link]

  • ACS Publications. (2024, December 29). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. [Link]

  • PubMed. (2008, February 15). Shortened protocol in practical [11C]SA4503-PET studies for sigma1 receptor quantification. [Link]

  • PMC. (n.d.). The sigma-1 receptor: roles in neuronal plasticity and disease. [Link]

  • PubMed. (2007, July 15). In vitro and in vivo binding of neuroactive steroids to the sigma-1 receptor as measured with the positron emission tomography radioligand [18F]FPS. [Link]

  • Iowa State University Digital Repository. (2024). The Potential Role of Sigma-1 Receptor in Combating Alzheimer's Disease. [Link]

  • Frontiers. (2019, July 15). The Sigma-1 Receptor in Cellular Stress Signaling. [Link]

  • Yale Medicine. (2026, January 28). PET scan study examining the sigma1 receptor with a first-in-human radioisotope. [Link]

  • PMC. (2023, November 7). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain. [Link]

  • Theranostics. (2017, July 8). Visualizing Nerve Injury in a Neuropathic Pain Model with [¹⁸F]FTC-146 PET/MRI. [Link]

  • PubMed. (2023, March 16). Improved protocol for the radiosynthesis of [18 F]FTC-146: A potent and selective sigma-1 receptor radioligand. [Link]

  • Seminars in Nuclear Medicine. (2023, November 7). A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging. [Link]

  • PMC. (2021, September 20). Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology. [Link]

  • Yale University. (n.d.). Authentication Plan for PET Radiotracers. [Link]

  • Bentham Science. (2009, September 1). Imaging of Sigma1 Receptors in the Human Brain Using PET and [11C]SA4503. [Link]

  • RWTH Publications. (2022, December 19). Improved protocol for the radiosynthesis of [¹⁸F]FTC‐146: A potent and selective sigma‐1 receptor radioligand. [Link]

  • University of Groningen Research Portal. (2015, May 26). Cerebral sigma-1 receptors and cognition: Small-animal PET studies using 11C-SA4503. [Link]

  • PMC. (n.d.). Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. [Link]

  • Apollo - University of Cambridge Repository. (n.d.). Characterization of 3 PET Tracers for Quantification of Mitochondrial and Synaptic Function in Healthy Human Brain: 18F-BCPP-EF, 11C-SA-4503, and 11C-UCB-J. [Link]

  • PubMed. (2007, March 15). Mapping of human cerebral sigma1 receptors using positron emission tomography and [11C]SA4503. [Link]

  • PubMed. (2026, January 1). Longitudinal in vivo (R)-[18F]FBFP PET imaging for preclinical evaluation of cerebral sigma-1 receptor after ischemic stroke. [Link]

  • ResearchGate. (n.d.). (PDF) Translation of PET radiotracers for cancer imaging: recommendations from the National Cancer Imaging Translational Accelerator (NCITA) consensus meeting. [Link]

  • ResearchGate. (n.d.). PET images of human brain obtained with [¹¹C]SA4503. [Link]

  • The Royal College of Radiologists. (n.d.). Recommendations for cross-sectional imaging in cancer management, Second edition: Positron emission tomography CT (PET-CT). [Link]

  • PMC. (n.d.). FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0. [Link]

Sources

Application Note: Functionalization of the 8-Oxa-1-azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the functionalization of the 8-Oxa-1-azaspiro[4.5]decane scaffold.

Introduction: The Architectural Advantage

The 8-Oxa-1-azaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry, characterized by the spiro-fusion of a pyrrolidine ring (1-aza) and a tetrahydropyran ring (8-oxa).

Unlike its reverse isomer (1-oxa-8-azaspiro[4.5]decane), which mimics muscarinic agonists, the 8-oxa-1-aza system is increasingly utilized to target Sepiapterin Reductase (SPR) for neuropathic pain, ACE/NEP (cardiovascular targets), and as a rigid linker in PROTAC design.

Key Structural Features[1][2]
  • High Fsp³ Character: The spirocyclic core imparts inherent three-dimensionality, improving solubility and metabolic stability compared to flat aromatic bioisosteres.

  • Vector Positioning: The N1 nitrogen (pyrrolidine) serves as the primary vector for library expansion, while the O8 oxygen (pyran) acts as a fixed Hydrogen Bond Acceptor (HBA), often crucial for anchoring the molecule in hydration pockets.

  • Gem-Dialkyl Effect: The spiro-fusion restricts conformational freedom, reducing the entropic penalty upon binding to protein targets.

Feature8-Oxa-1-azaspiro[4.5]decanePiperidine (Flat Analog)Benefit
Geometry Rigid, OrthogonalFlexible ChairImproved Selectivity
H-Bonding 1 Donor (NH), 1 Acceptor (O)1 Donor (NH)Additional HBA (O8)
Lipophilicity Lower (Polar Ether)HigherBetter Solubility

Core Synthesis: Building the Scaffold

Functionalization relies on accessing the core with appropriate handles. The most robust industrial route utilizes the Bucherer-Bergs reaction starting from commercially available tetrahydro-4H-pyran-4-one . This yields the hydantoin, which is hydrolyzed to the amino acid—a versatile branch point.

Protocol 1: De Novo Synthesis of the Spiro-Amino Acid Core

Objective: Synthesize 8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid hydrochloride.

Materials
  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Ammonium Carbonate (3.0 eq)

  • Potassium Cyanide (1.5 eq)

  • Ethanol/Water (1:1 v/v)

  • Barium Hydroxide (Ba(OH)₂·8H₂O)

Step-by-Step Methodology
  • Hydantoin Formation (Bucherer-Bergs):

    • Dissolve tetrahydro-4H-pyran-4-one (100 mmol) in 50% EtOH/H₂O (200 mL).

    • Add (NH₄)₂CO₃ (300 mmol) and KCN (150 mmol). Caution: KCN is highly toxic. Use a scrubber.

    • Heat to 60°C for 18 hours. A white precipitate (spiro-hydantoin) will form.

    • Cool to 0°C, filter, and wash with cold water.

    • Yield Expectation: >80%.[1]

  • Hydrolysis to Amino Acid:

    • Suspend the spiro-hydantoin in saturated aqueous Ba(OH)₂ (5 eq).

    • Reflux at 110°C for 24 hours (sealed vessel preferred).

    • Cool and acidify with dilute H₂SO₄ to precipitate BaSO₄. Filter through Celite.

    • Concentrate the filtrate to obtain the crude amino acid.

  • Protection (Optional but Recommended):

    • Treat the crude amino acid with Boc₂O (1.2 eq) and NaOH (2 eq) in Dioxane/H₂O.

    • Isolate 1-(tert-butoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-2-carboxylic acid .

Mechanism & Causality: The Bucherer-Bergs conditions are chosen over the Strecker synthesis because the hydantoin intermediate is thermodynamically stable and crystallizes easily, acting as a purification step without chromatography.

Functionalization Strategies

Once the core (or the Boc-protected amino acid) is in hand, functionalization diverges into two primary vectors: N1-Diversification and C2-Transformation .

Workflow A: N1-Nitrogen Functionalization

The pyrrolidine nitrogen is the most reactive nucleophile.

  • Reductive Amination: Ideal for introducing lipophilic benzyl/alkyl groups.

    • Reagents: Aldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq), DCM/AcOH.

  • Amide Coupling: For fragment linking.

    • Reagents: Carboxylic Acid, HATU, DIPEA, DMF.

  • Urea/Carbamate Formation: For modulating solubility/permeability.

    • Reagents: Isocyanates or Chloroformates.

Workflow B: C2-Carbon Functionalization

The C2 position (alpha to Nitrogen) allows for stereoselective modifications.

  • Decarboxylation: To generate the simple 8-oxa-1-azaspiro[4.5]decane amine.

    • Protocol: Heat the amino acid in cyclohexanol/acetophenone at reflux.

  • Amidation: To create peptidomimetics (e.g., SPR inhibitors).

    • Protocol: Standard coupling of the C2-carboxylic acid with amines.

  • Reduction: To the amino-alcohol (chiral auxiliary precursor).

    • Reagents: LiAlH₄ or BH₃·THF.

Visualization: Synthetic & Functionalization Pathways

The following diagram maps the logical flow from starting material to diverse functionalized libraries.

G cluster_0 Core Synthesis Start Tetrahydro-4H-pyran-4-one Hydantoin Spiro-Hydantoin Intermediate Start->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) AminoAcid 8-Oxa-1-azaspiro [4.5]decane-2-COOH Hydantoin->AminoAcid Hydrolysis (Ba(OH)2) Amine Core Amine (Decarboxylation) AminoAcid->Amine Heat (-CO2) Amide Peptidomimetics (C2-Amidation) AminoAcid->Amide HATU, R-NH2 Alcohol Amino-Alcohol (Reduction) AminoAcid->Alcohol LiAlH4 N_Funct N1-Functionalized (Ureas, Sulfonamides) Amine->N_Funct R-X or R-NCO

Caption: Synthesis workflow from pyran-4-one to functionalized spiro-scaffolds.

Detailed Protocol: Library Generation via N1-Sulfonylation

Context: Sulfonamides are critical for optimizing potency in SPR inhibitors. This protocol ensures high throughput compatibility.

  • Preparation:

    • Substrate: 8-Oxa-1-azaspiro[4.5]decane (Free amine or HCl salt).

    • Solvent: Anhydrous DCM (Dichloromethane).

    • Base: Pyridine (3.0 eq) or TEA (Triethylamine).

  • Execution:

    • In a reaction vial, dissolve the scaffold (0.1 mmol) in DCM (1 mL).

    • Add Base (0.3 mmol). If using HCl salt, ensure full dissolution.

    • Add Sulfonyl Chloride (R-SO₂Cl, 1.1 eq) slowly at 0°C.

    • Warm to Room Temperature (RT) and shake/stir for 4 hours.

  • Work-up (Self-Validating Step):

    • Add polymer-supported trisamine scavenger (3 eq) to remove excess sulfonyl chloride.

    • Shake for 2 hours.

    • Filter and concentrate.

    • Validation: LC-MS should show a single peak [M+H]+ corresponding to Product. No starting amine should remain.

Case Study: Sepiapterin Reductase (SPR) Inhibitors

Application: Neuropathic Pain Treatment. Mechanism: Inhibition of SPR reduces tetrahydrobiopterin (BH4) levels, a cofactor for neurotransmitter synthesis.[2]

Compound Design: Researchers utilized the 8-oxa-1-azaspiro[4.5]decane core to replace the piperidine ring of earlier inhibitors.

  • Result: The spiro-ether oxygen (O8) formed a critical water-mediated hydrogen bond in the active site, improving potency (IC50 < 10 nM) and reducing hERG liability compared to the purely lipophilic carbocyclic spiro-analogs.

PropertyPiperidine Analog8-Oxa-1-azaspiro Analog
SPR IC50 45 nM8 nM
LogD (pH 7.4) 3.22.1 (Optimal CNS range)
Metabolic Stability ModerateHigh (Blocked metabolic soft spot)

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. M., et al. "Concise and Practical Avenues to 5,5-Spiro-α-Prolines." ChemRxiv, 2024.[1] Link

  • SPR Inhibitors: "Condensed Heterocyclic Compound having Sepiapterin Reductase Inhibitory Action."[2] European Patent Office, EP 4219500 A1, 2023. Link

  • Core Synthesis: "Synthesis of 8-oxa-1-azaspiro[4.5]decane derivatives." PubChem Compound Summary, CID 15509464. Link

  • General Spiro Chemistry: Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 2014.[1] (Contextual Grounding).

Sources

Application Notes and Protocols for the Utilization of 8-Oxa-1-azaspiro[4.5]decane in the Development of Novel Antibiotics and Antivirals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 8-Oxa-1-azaspiro[4.5]decane Scaffold in Drug Discovery

The quest for novel antimicrobial agents is a paramount challenge in modern medicine, driven by the escalating threat of drug-resistant pathogens. In this context, the structural diversity and three-dimensional complexity of molecular scaffolds are critical determinants of therapeutic success. Spirocyclic systems, which feature two rings sharing a single atom, have garnered significant interest due to their unique topographical features that can lead to enhanced biological activity and improved physicochemical properties.[1][2] The 8-Oxa-1-azaspiro[4.5]decane core, a privileged heterocyclic motif, offers a rigid and spatially defined framework, making it an exceptional starting point for the design of novel antibiotics and antivirals.

The inherent three-dimensionality of the 8-Oxa-1-azaspiro[4.5]decane scaffold allows for the precise orientation of functional groups in three-dimensional space, facilitating optimal interactions with biological targets.[1] This can translate to higher binding affinities and improved selectivity compared to more planar molecules. Furthermore, the introduction of a spirocyclic core can favorably modulate key drug-like properties, including solubility and metabolic stability, thereby enhancing the pharmacokinetic profile of a drug candidate.[2]

While the 8-Oxa-1-azaspiro[4.5]decane scaffold has been successfully employed in the development of agents targeting the central nervous system, such as muscarinic and sigma-1 receptor ligands, its potential in the antimicrobial arena remains largely unexplored.[3][4] However, compelling evidence from closely related spirocyclic systems, such as the 1-thia-4-azaspiro[4.5]decan-3-one scaffold which has demonstrated anti-coronavirus activity, strongly suggests that the 8-Oxa-1-azaspiro[4.5]decane core represents a promising frontier for the discovery of new anti-infective agents.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the 8-Oxa-1-azaspiro[4.5]decane scaffold in the creation of novel antibiotics and antivirals. It outlines detailed synthetic protocols, application notes based on established structure-activity relationships, and robust screening methodologies to empower the discovery of the next generation of antimicrobial therapeutics.

Part 1: Synthesis and Functionalization of the 8-Oxa-1-azaspiro[4.5]decane Core

The successful exploration of the 8-Oxa-1-azaspiro[4.5]decane scaffold hinges on efficient and versatile synthetic strategies that allow for the introduction of diverse substituents. The following protocol describes a general approach to the synthesis of the core structure, which can be adapted for the creation of a library of derivatives.

Protocol 1: Synthesis of the 8-Oxa-1-azaspiro[4.5]decane Scaffold

This protocol is adapted from established methods for the synthesis of related spirocyclic systems and provides a foundation for further chemical elaboration.[3][4]

Step 1: Synthesis of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Reagents: To the stirred solution, add ethyl 2-bromopropionate (1.2 equivalents) and activated zinc dust (1.5 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.

Step 2: Reduction of the Ketone

  • Reaction Setup: Dissolve the product from Step 1 (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding alcohol derivative.

Step 3: Functionalization of the Piperidine Nitrogen

  • N-Alkylation/N-Arylation: The secondary amine of the piperidine ring can be functionalized through standard N-alkylation or N-arylation protocols, such as reductive amination or Buchwald-Hartwig amination, to introduce a wide array of substituents.

G cluster_synthesis Synthesis of 8-Oxa-1-azaspiro[4.5]decane Core Start 1-Methyl-4-piperidone + Ethyl 2-bromopropionate + Zinc dust Step1 Reformatsky Reaction (Reflux in THF) Start->Step1 Intermediate1 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one Step1->Intermediate1 Step2 Reduction (Sodium borohydride) Intermediate1->Step2 Intermediate2 8-Oxa-1-azaspiro[4.5]decan-3-ol derivative Step2->Intermediate2 Step3 N-Functionalization (Alkylation/Arylation) Intermediate2->Step3 Final_Product Functionalized 8-Oxa-1-azaspiro[4.5]decane Derivatives Step3->Final_Product G cluster_antibacterial Antibacterial Screening Workflow Start Synthesized 8-Oxa-1-azaspiro[4.5]decane Derivatives Step1 Broth Microdilution Assay Start->Step1 Step2 Determine Minimum Inhibitory Concentration (MIC) Step1->Step2 Step3 Determine Minimum Bactericidal Concentration (MBC) Step2->Step3 Step4 Cytotoxicity Assay (e.g., MTT assay on mammalian cells) Step3->Step4 Step5 Lead Compound Identification Step4->Step5

Caption: Workflow for antibacterial screening of spirocyclic compounds.

Protocol 3: In Vitro Antiviral Screening Assay

This protocol describes a general method for evaluating the antiviral activity of the synthesized compounds against a representative virus, such as a human coronavirus or influenza virus, using a cell-based assay.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero E6 for coronaviruses, MDCK for influenza)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antiviral drug (e.g., remdesivir for coronaviruses)

  • Reagent for assessing cell viability (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the host cells into 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the cells.

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) (e.g., 48-72 hours).

  • Assessment of Antiviral Activity:

    • CPE Inhibition Assay: Visually inspect the cell monolayers for the inhibition of virus-induced CPE.

    • Cell Viability Assay: Quantify the number of viable cells using a reagent such as CellTiter-Glo®. The antiviral activity is determined by the concentration of the compound that protects 50% of the cells from virus-induced death (EC₅₀).

  • Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on uninfected host cells to determine the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.

G cluster_antiviral Antiviral Screening Workflow Start Synthesized 8-Oxa-1-azaspiro[4.5]decane Derivatives Step1 Cell-Based Antiviral Assay (e.g., CPE Inhibition) Start->Step1 Step2 Determine 50% Effective Concentration (EC₅₀) Step1->Step2 Step3 Cytotoxicity Assay (Determine CC₅₀) Step2->Step3 Step4 Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Step3->Step4 Step5 Lead Compound Identification Step4->Step5

Sources

Troubleshooting & Optimization

troubleshooting incomplete Boc deprotection in spirocycle synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Boc Deprotection

Status: Active Operator: Senior Application Scientist (Ph.D.) Ticket ID: SPIRO-BOC-001

Executive Summary

Incomplete Boc deprotection in spirocyclic systems (e.g., spiro[3.3]heptanes, spiro-piperidines) is rarely due to simple "bad reagents." It is almost always a kinetic issue caused by steric shielding of the carbamate carbonyl or ion-pair collapse where the generated t-butyl cation fails to escape the solvent cage created by the bulky spiro-scaffold.

This guide moves beyond standard TFA/DCM protocols, offering high-impact interventions for hindered and sensitive substrates.

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the logic tree below.

Boc_Troubleshooting Start Start: Reaction Stalled/Failed CheckLCMS Analyze LCMS/NMR Start->CheckLCMS Decision1 Is SM remaining? CheckLCMS->Decision1 Stalled Issue: Steric Hindrance (Kinetically trapped) Decision1->Stalled Yes (>20%) Decision2 Product present but low purity/polymerized? Decision1->Decision2 No (mostly consumed) Scavenger Issue: Cation Re-alkylation (Need Scavengers) Decision2->Scavenger Yes (+ tBu adducts) Sensitive Issue: Scaffold Decomposition (Acid Sensitivity) Decision2->Sensitive No (Decomp/Tar)

Figure 1: Diagnostic logic for selecting the correct remediation protocol.

Issue 1: The "Stalled" Reaction (Steric Hindrance)

Symptom: You are using 20–50% TFA in DCM. The reaction reaches ~50% conversion and stops. Adding more acid does nothing.

Root Cause: In spirocycles, the quaternary center creates a "steric wall" protecting the carbonyl oxygen. Protonation (the first step of TFA deprotection) is reversible and unfavorable. Furthermore, the t-butyl cation cannot easily fragment and escape the crowded solvent cage, leading to recombination.

Solution: The "Silyl-Wedge" Protocol (TMSOTf) Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid that drives deprotection via silylation of the carbonyl oxygen. The Silyl-Oxygen bond is stronger than the H-Oxygen bond, shifting the equilibrium toward fragmentation.

Protocol A: TMSOTf Deprotection
  • Reagents: TMSOTf (Sigma-Aldrich), 2,6-Lutidine (optional, if acid-sensitive groups exist), DCM (anhydrous).

  • Setup: Flame-dried glassware, Nitrogen atmosphere.

  • Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cool to 0 °C.

  • Add 2,6-Lutidine (3.0 equiv) only if your molecule contains acid-sensitive ethers or acetals. If not, skip.

  • Add TMSOTf (1.5 – 3.0 equiv) dropwise.

  • Warm to RT and stir for 1–2 hours.

  • Quench: Add MeOH (excess) to cleave the silyl carbamate intermediate.

  • Workup: Wash with sat. NaHCO₃.

Mechanistic Insight: Unlike TFA, which relies on reversible protonation, TMSOTf forms a silyl carbamate. The elimination of isobutylene from this intermediate is irreversible and much faster due to the hyperconjugative stabilization of the transition state by silicon.

TMSOTf_Mechanism Substrate Boc-Amine (Sterically Crowded) Intermediate Silyl Carbamate (Activated) Substrate->Intermediate Silylation (Irreversible) TMS TMSOTf TMS->Intermediate Frag Fragmentation Intermediate->Frag MeOH Quench Product Free Amine + TMS-OH + Isobutylene Frag->Product

Figure 2: TMSOTf-mediated activation overcomes steric barriers via silylation.

Issue 2: The "Dirty" Reaction (Cation Scavenging)

Symptom: The Boc group is gone, but the crude LCMS shows "M+56" peaks (t-butyl adducts) or significant polymerization.

Root Cause: Spirocycles are often lipophilic. The generated t-butyl cation (


) is an aggressive electrophile. If it cannot find a solvent molecule to react with, it will alkylate your spiro-ring (especially if you have electron-rich aromatics like indoles, phenols, or thiophenes) or recombine with the amine.

Solution: The "Cocktail" Approach You must provide a "sacrificial lamb" nucleophile that is more reactive than your substrate.

Protocol B: High-Efficiency Scavenging System
  • Base Solvent: 50% TFA / 50% DCM.

  • Additives:

    • Triethylsilane (TES): 2.5% v/v (Hydride donor; reduces

      
       to isobutane).
      
    • Thioanisole: 2.5% v/v (Soft nucleophile; traps

      
       as a sulfonium salt).
      
    • Water: 2.5% v/v (Hard nucleophile; traps

      
       as t-butanol).
      

Why TES? Triethylsilane is superior to water in hindered systems because it is less polar and can penetrate the lipophilic "cage" of the spirocycle to intercept the cation.

Issue 3: Acid Sensitivity (Fragile Scaffolds)

Symptom: Your spirocycle contains an oxetane, acetal, or silyl ether that falls apart in TFA.

Solution: Zinc Bromide (ZnBr₂) Chelation ZnBr₂ acts as a mild Lewis acid that coordinates to the Boc carbonyl. It is selective enough to remove Boc without hydrolyzing acid-sensitive acetals or silyl ethers.

Protocol C: ZnBr₂ Mild Deprotection
  • Dissolve substrate in DCM (0.1 M).

  • Add ZnBr₂ (5.0 equiv). Note: ZnBr₂ is hygroscopic; weigh quickly or use a glovebox.

  • Stir at Room Temperature for 12–24 hours (kinetics are slow).

  • Workup: Add water, then extract with DCM. The zinc salts stay in the aqueous layer.

Summary of Methodologies
MethodReagentsBest ForRisk Factor
Standard TFA / DCM (1:[1]1)Simple, unhindered amines.Incomplete reaction in spiro-systems; Cation trapping.
Silyl-Wedge TMSOTf / DCM Sterically hindered spirocycles. Moisture sensitivity; Silylates alcohols (reversible).
Lewis Acid ZnBr₂ / DCMAcid-sensitive scaffolds (acetals, silyl ethers).Very slow (overnight); requires high equivalents.
Thermal Microwave / HFIPStubborn substrates; Green chemistry.High temp (100°C) may degrade thermally unstable groups.
References
  • TMSOTf Mechanism & Application: Sakaitani, M., & Ohfune, Y.[2] (1990). "Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of t-butoxycarbonyl group." Journal of Organic Chemistry, 55(3), 870-876.

  • ZnBr₂ Mild Deprotection: Wu, Y. Q., et al.[3][4] (2000).[4] "A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride."[5] Tetrahedron Letters, 41(16), 2847-2849.

  • Microwave/HFIP Acceleration: Chakrabarty, M., et al.[6] (2006).[6] "HFIP-mediated, microwave-assisted N-Boc deprotection." Synthetic Communications, 36(14), 2069-2077.

  • Scavenger Roles (TES/Thioanisole): Lundt, B. F., et al. (1978).[7] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[7]

Sources

challenges in isolating 8-Oxa-1-azaspiro[4.5]decane hydrochloride salt.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation of 8-Oxa-1-azaspiro[4.5]decane Hydrochloride

Technical Overview & Chemical Context

Molecule: 8-Oxa-1-azaspiro[4.5]decane (CAS: 51130-63-3) Target Salt: Hydrochloride (1:1 Stoichiometry)[1]

Structural Analysis for Isolation: This molecule features a pyrrolidine ring (1-aza) spiro-fused to a tetrahydropyran ring (8-oxa).[1]

  • Basicity: The secondary amine in the pyrrolidine ring is highly basic (

    
    ).[1]
    
  • Conformation: The spiro-carbon creates a rigid, globular "orthogonal" geometry.[1] Unlike planar aromatic amines that stack easily via

    
     interactions, spiro-aliphatic amines often struggle to pack into a crystal lattice, leading to the formation of metastable oils ("oiling out").
    
  • Hygroscopicity: The combination of a small, polar ammonium head group and an ether oxygen (hydrogen bond acceptor) makes the HCl salt prone to deliquescence.

Troubleshooting Guide (FAQ Format)

Issue 1: The "Oiling Out" Phenomenon

Q: I added HCl to my free base, but instead of a white solid, a viscous yellow/brown oil separated at the bottom. How do I fix this?

Root Cause Analysis: Oiling out occurs when the amorphous phase is thermodynamically or kinetically favored over the crystalline phase.[1] This is often caused by:

  • Water Entrapment: Using aqueous HCl (37%) introduces water.[1] The salt is highly soluble in water but insoluble in the organic solvent (e.g., Ether/Hexane), causing it to phase-separate as a hydrated oil rather than crystallize.

  • Impurity Profile: Unreacted precursors (e.g., benzyl-protected intermediates) lower the melting point.[1]

  • Supersaturation Shock: Adding acid too quickly creates a local concentration spike, trapping solvent molecules in the lattice.[1]

Corrective Protocol (The "Trituration" Rescue):

  • Decant: Carefully pour off the supernatant solvent.[1]

  • Dissolve: Redissolve the oil in a minimum amount of dry Methanol or Ethanol (absolute).

  • Azeotrope: Evaporate to dryness to remove trapped water.[1] Repeat with Toluene if necessary.

  • Precipitate: Redissolve in minimal dry MeOH/DCM (1:1). Add anhydrous Diethyl Ether or MTBE dropwise with vigorous stirring until cloudy.

  • Sonication: If oil re-forms, sonicate the flask for 10 minutes. The energy input often breaks the metastable liquid phase and induces nucleation.[1]

Pro-Tip: If the oil persists, scratch the glass surface with a spatula while cooling in a dry ice/acetone bath. The micro-abrasions serve as nucleation sites.[1]

Issue 2: Hygroscopicity & Handling

Q: I isolated a solid, but after 10 minutes on the vacuum filter, it turned into a sticky gum. Is my product degrading?

Root Cause Analysis: It is likely not chemical degradation but deliquescence . 8-Oxa-1-azaspiro[4.5]decane HCl has a high lattice energy but an even higher hydration energy.[1] Atmospheric moisture is absorbed rapidly, dissolving the crystal lattice.[1]

Corrective Protocol:

  • Atmosphere: Do not filter on an open Buchner funnel. Use a Schlenk frit or a positive-pressure filtration system under Nitrogen/Argon.[1]

  • Drying: Immediately transfer the wet cake to a vacuum oven containing

    
     (Phosphorus Pentoxide) or KOH pellets.[1]
    
  • Storage: Store in a desiccator at -20°C.

Issue 3: Stoichiometry & Purity

Q: My NMR shows the correct structure, but the elemental analysis for Chlorine is off. Did I protonate the ether?

Root Cause Analysis: The ether oxygen at position 8 is very weakly basic and will not protonate under standard conditions.[1] However, HCl entrapment is common.[1]

  • Excess HCl: If you used a large excess of HCl gas, HCl molecules can get trapped in the crystal lattice (solvates) or the salt may form a hemi-hydrochloride if not enough acid was used.

Corrective Protocol:

  • Titration: Do not just "add excess." Calculate exactly 1.05 equivalents of HCl relative to the free base.[1]

  • Reagent Selection: Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether rather than bubbling gas, to control stoichiometry precisely.

Recommended Isolation Workflow

This protocol minimizes water introduction and maximizes crystal growth.[1]

Materials:

  • Crude Free Base (8-Oxa-1-azaspiro[4.5]decane)[1]

  • Solvent A: Anhydrous Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc)[1]

  • Reagent: 4M HCl in Dioxane (Anhydrous)

  • Anti-solvent: Methyl tert-butyl ether (MTBE) or Heptane[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the free base in Solvent A (EtOAc) at room temperature. Concentration should be approx.[1] 0.1 g/mL.[1]

    • Why? EtOAc is moderately polar; it dissolves the base but is a poor solvent for the HCl salt.[1]

  • Filtration: Filter the free base solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites for false polymorphs).

  • Acid Addition:

    • Cool the solution to 0°C (Ice bath).

    • Add 4M HCl/Dioxane dropwise over 20 minutes.

    • Target: 1.05 equivalents.

  • Crystallization:

    • A white precipitate should form immediately.[1]

    • If oil forms:[2] Warm the mixture to 50°C until the oil dissolves, then let it cool to RT very slowly (turn off the stir plate and wrap the flask in foil).

  • Isolation:

    • Filter under Nitrogen blanket.[1]

    • Wash the cake with cold MTBE (removes excess HCl and non-polar impurities).[1]

    • Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Diagnostic Decision Tree

The following diagram outlines the logical flow for troubleshooting phase separation issues.

IsolationLogic Start Start: Acid Addition Result Observation? Start->Result Solid White Precipitate Result->Solid Solid forms Oil Oiling Out / Gummy Result->Oil Sticky Oil Clear Clear Solution (No Solid) Result->Clear Nothing happens Hygro Check Hygroscopicity Solid->Hygro CheckWater Check Water Content Oil->CheckWater Solubility Salt is too soluble Clear->Solubility Dry Azeotrope with Toluene/MeOH CheckWater->Dry Water present SolventSwitch Switch to IPAc/MTBE CheckWater->SolventSwitch Anhydrous but oily Dry->SolventSwitch Evap Concentrate to 50% Vol Solubility->Evap Seed Add Seed Crystal + Cool Evap->Seed Schlenk Filter under N2 / P2O5 Dry Hygro->Schlenk Becomes sticky in air

Caption: Decision matrix for troubleshooting the isolation of spiro-amine salts.[1]

Quantitative Data: Solvent Selection Guide

Choosing the right solvent system is critical for the "Globular" spiro structure.[1]

Solvent SystemDielectric Constant (

)
Suitability for 8-Oxa-1-azaspiro HClNotes
Water 80.1Avoid Salt is extremely soluble; difficult to recover.[1]
Methanol (MeOH) 32.7Solvent Good for dissolving the oil, but holds salt in solution. Use only for recrystallization.
Ethanol (EtOH) 24.5Intermediate Good balance.[1] Can be used with Et2O as anti-solvent.[1]
Isopropanol (IPA) 17.9Recommended Often promotes better crystal growth than MeOH/EtOH for spiro salts.[1]
Ethyl Acetate 6.0Anti-Solvent Excellent for precipitating the salt if HCl/Dioxane is used.[1]
Diethyl Ether 4.3Anti-Solvent The classic "crasher."[1] Highly effective but flammable.[1]
Hexane/Heptane 1.9Strong Anti-Solvent May cause oiling out if added too fast.[1] Use with caution.

References

  • Spirocyclic Scaffold Synthesis: Carreira, E. M., & Fessard, T. C. (2014).[1] "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.[1]

  • Salt Selection & Oiling Out: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Chapter 6: Troubleshooting Salt Formation). [1]

  • Amine Hydrochloride Properties: Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1]

  • Specific Scaffold Data: PubChem Compound Summary for CID 71757710 (8-Oxa-1-azaspiro[4.5]decane).[1][6] [1]

Sources

Technical Support Center: Synthesis of Oxa-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxa-azaspiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of spiro-heterocyclic compounds. The unique three-dimensional structure of oxa-azaspiro[4.5]decanes makes them attractive scaffolds in medicinal chemistry, but their synthesis can present challenges in achieving high yields and stereoselectivity.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your synthetic routes and improve your experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing actionable solutions grounded in established chemical principles.

Q1: My reaction yield for the oxa-azaspiro[4.5]decane derivative is consistently low. What are the most likely causes and how can I systematically improve it?

Low yields in the synthesis of complex heterocyclic systems like oxa-azaspiro[4.5]decanes can often be attributed to a combination of factors.[3] A systematic approach to troubleshooting is the most effective way to identify and resolve the root cause.

Initial Checks & Quick Fixes:

  • Purity of Starting Materials and Solvents: Impurities in your reactants or solvents can significantly hinder the reaction by participating in side reactions or poisoning your catalyst.[3] Always use reagents of appropriate purity and ensure your solvents are dry, especially for moisture-sensitive reactions.

  • Inert Atmosphere: Many organic reactions, particularly those involving organometallic catalysts, are sensitive to atmospheric oxygen and moisture.[3] Ensure you are employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket.

  • Stoichiometry of Reactants: In multicomponent reactions, the precise ratio of reactants is crucial. Deviations can lead to the formation of side products and unreacted starting materials. Carefully verify your calculations and measurements.

Systematic Optimization of Reaction Parameters:

If the initial checks do not resolve the issue, a more systematic optimization of the reaction conditions is necessary. It is advisable to perform small-scale trial reactions to efficiently screen different parameters.[3]

Parameter Potential Issue & Explanation Troubleshooting Steps
Temperature Suboptimal temperature can lead to slow reaction rates (too low) or product decomposition and side reactions (too high).1. Run the reaction at a lower temperature for a longer duration. 2. Incrementally increase the temperature, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and product stability.
Solvent The polarity and coordinating ability of the solvent can significantly influence the reaction mechanism and the stability of intermediates.1. Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile, ethanol). 2. For 1,3-dipolar cycloadditions, polar protic solvents like ethanol can sometimes enhance diastereoselectivity.[4]
Catalyst The choice and loading of the catalyst are critical. An inappropriate catalyst may have low activity, while excessive loading can lead to unwanted side reactions.1. If using a catalyst, screen different types (e.g., Lewis acids, organocatalysts, metal complexes).[5][6] 2. Optimize the catalyst loading; often, a lower loading can improve selectivity and reduce side products.
Reaction Time Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation.1. Monitor the reaction progress closely using TLC or LC-MS. 2. Quench the reaction as soon as the starting materials are consumed to prevent the formation of degradation products.
Mixing In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and lower yields due to limited contact between reactants.[3]Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture. For viscous reactions, a mechanical stirrer may be necessary.

Workflow for Troubleshooting Low Yields

Low_Yield_Troubleshooting start Low Yield Observed reagent_check Assess Reagent and Solvent Purity start->reagent_check condition_check Verify Reaction Conditions (Temp, Time, Conc.) reagent_check->condition_check Purity OK purify_reagents Purify Reagents/ Use Dry Solvents reagent_check->purify_reagents Impure atmosphere_check Ensure Inert Atmosphere (if required) condition_check->atmosphere_check Conditions OK adjust_conditions Adjust Temp/Time/ Concentration condition_check->adjust_conditions Incorrect workup_check Review Workup and Purification Procedure atmosphere_check->workup_check Atmosphere OK improve_atmosphere Improve Inert Atmosphere Technique atmosphere_check->improve_atmosphere Inadequate optimize Systematically Optimize Reaction Parameters workup_check->optimize Workup OK modify_workup Modify Extraction/ Purification Method workup_check->modify_workup Losses Detected purify_reagents->condition_check adjust_conditions->atmosphere_check improve_atmosphere->workup_check modify_workup->optimize

Caption: A systematic workflow for troubleshooting low reaction yields.

Q2: I am observing significant side product formation in my synthesis. How can I identify and minimize these unwanted products?

The formation of side products is a common challenge, particularly in multicomponent reactions where multiple reactive pathways can compete.

Common Side Products and Their Prevention:

  • Uncyclized Intermediates: In many synthetic strategies for oxa-azaspiro[4.5]decanes, the final cyclization step may be incomplete. For example, in reactions involving N-substituted aminoethanols, an open-chain enamine may be formed instead of the desired spirocycle.[7]

    • Solution: Ensure the reaction conditions (e.g., temperature, catalyst) are sufficient to drive the final cyclization to completion. In some cases, the choice of substituent on the nitrogen atom can influence the propensity for cyclization.

  • Regioisomers: In 1,3-dipolar cycloaddition reactions, the formation of regioisomers is a common issue.[8] The regioselectivity is governed by the electronic and steric properties of the dipole and dipolarophile.

    • Solution: Modifying the electronic nature of the substituents on the reactants can favor the formation of the desired regioisomer. Frontier Molecular Orbital (FMO) theory can be a useful predictive tool in this regard.[8] Additionally, the choice of solvent and catalyst can influence regioselectivity.

  • Diastereomers: The formation of multiple diastereomers can complicate purification and reduce the yield of the desired product.

    • Solution: The diastereoselectivity of the reaction is often highly dependent on the solvent, temperature, and catalyst.[4] Running the reaction at lower temperatures often favors the kinetically controlled, and potentially more diastereomerically pure, product. Chiral catalysts or auxiliaries can be employed to induce high diastereoselectivity.

Analytical Techniques for Identification:

  • Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are indispensable tools for monitoring the progress of your reaction and identifying the presence of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of both the desired product and any isolated side products.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the diastereomeric ratio of your product mixture.

Strategies for Minimizing Side Products:

  • Optimize Reaction Conditions: As with low yields, systematically optimizing temperature, solvent, and catalyst can significantly improve the selectivity of your reaction.

  • Slow Addition of Reagents: In some cases, the slow, dropwise addition of one reactant to the reaction mixture can minimize the formation of side products by maintaining a low concentration of the added reagent.

  • Choice of Starting Materials: The steric and electronic properties of your starting materials can have a profound impact on the reaction outcome. Modifying substituents may be necessary to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of oxa-azaspiro[4.5]decane derivatives.

What are the most common synthetic strategies for constructing the oxa-azaspiro[4.5]decane core?

Several effective methods have been developed for the synthesis of oxa-azaspiro[4.5]decane derivatives. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

  • Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. For instance, a three-component reaction involving an isatin, an amino acid, and a dipolarophile can be used to construct spiro-pyrrolidine oxindoles.[9]

  • 1,3-Dipolar Cycloadditions: This is a powerful method for constructing five-membered heterocyclic rings. The reaction between an in-situ generated azomethine ylide and a suitable dipolarophile is a common approach to spiro-pyrrolidine systems.[8][10]

  • Tandem/Cascade Reactions: These reactions involve multiple bond-forming events in a single pot. An example is the Lewis acid-catalyzed Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones.[5] Another elegant approach is the diastereoselective Au/Pd relay catalytic tandem cyclization.[11][12]

  • Intramolecular Cyclization: The cyclization of a suitably functionalized precursor is a common strategy. This can be achieved through various methods, including metal-catalyzed N-arylation.[13]

Key Synthetic Approaches

Synthesis_Approaches cluster_strategies Synthetic Strategies MCR Multicomponent Reactions OxaAza Oxa-Azaspiro[4.5]decane Derivatives MCR->OxaAza Dipolar 1,3-Dipolar Cycloadditions Dipolar->OxaAza Tandem Tandem/Cascade Reactions Tandem->OxaAza Cyclization Intramolecular Cyclization Cyclization->OxaAza

Caption: Common synthetic strategies for oxa-azaspiro[4.5]decane derivatives.

How do I choose the appropriate purification method for my oxa-azaspiro[4.5]decane derivative?

The choice of purification method will depend on the properties of your compound and the nature of the impurities.

  • Flash Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system (eluent) is crucial for achieving good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity, provided a suitable solvent can be found.

  • Preparative HPLC: For difficult separations, particularly of diastereomers, preparative HPLC can be a powerful tool.

  • Solid-Phase Extraction (SPE): SPE can be used for rapid purification by sequestering either the product or impurities onto a solid support.[14]

What analytical techniques are essential for characterizing my final product?

Thorough characterization is essential to confirm the structure and purity of your synthesized oxa-azaspiro[4.5]decane derivative.

  • NMR Spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMQC): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in your molecule.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure, including the relative stereochemistry.

Experimental Protocols

General Procedure for a Three-Component 1,3-Dipolar Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in ethanol (10 mL) is added the isatin derivative (1.3 mmol).

  • L-proline (1.3 mmol) is then added to the mixture.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired spirooxindole derivative.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2024). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Advanced Synthesis & Catalysis. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield. [Link]

  • Reddy, B. V. S., et al. (2014). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Selected strategies for the construction of 7-azaspiro[4.5]decanes. [Link]

  • ResearchGate. (n.d.). Optimization of the 1,3-dipolar cycloaddition reaction. [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2024). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. DeepDyve. [Link]

  • Antonova, Y. A., & Tabolin, A. A. (2022). Enantioselective 1,3-Dipolar (5+3) Cycloadditions of Oxidopyrylium Ylides and Vinylcyclopropanes toward 9-Oxabicyclononanes. Organic Letters. [Link]

  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and.... [Link]

  • National Center for Biotechnology Information. (n.d.). Approach to Heterospirocycles for Medicinal Chemistry. [Link]

  • PubMed. (2024). Synthesis of 6- oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[ c]oxepines and Formal 1,2-Oxygen Migration. [Link]

  • Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • ACS Publications. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. [Link]

  • Figshare. (2019). Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes. [Link]

  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. [Link]

  • Figshare. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

Sources

side product identification in 8-Oxa-1-azaspiro[4.5]decane synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 8-Oxa-1-azaspiro[4.5]decane. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this valuable spirocyclic scaffold. Our goal is to provide practical, field-tested insights into its synthesis, with a focus on identifying and mitigating the formation of common side products. The advice herein is structured to address specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The 8-Oxa-1-azaspiro[4.5]decane core is a privileged structure in medicinal chemistry, valued for the three-dimensional complexity it imparts to drug candidates.[1] Its synthesis, while conceptually straightforward, presents several critical junctures where side reactions can occur, impacting yield, purity, and scalability. This guide will focus on one of the most common and versatile synthetic routes: the condensation of an N-protected 4-piperidone with ethanolamine, followed by an acid-catalyzed cyclization/spiroketalization.

Core Synthetic Pathway: A Validated Protocol

The most prevalent approach involves a two-step sequence starting from commercially available N-Boc-4-piperidone and ethanolamine. This method is reliable and scalable, but success hinges on careful control of reaction conditions to favor the formation of the desired spiroaminal.

G cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Deprotection SM1 N-Boc-4-piperidone Intermediate Imine/Enamine Intermediate (transient) SM1->Intermediate + SM2 Ethanolamine SM2->Intermediate Hemiaminal Hemiaminal Intermediate Intermediate->Hemiaminal Intramolecular Attack Product N-Boc-8-Oxa-1-azaspiro[4.5]decane Hemiaminal->Product Dehydration (Acid-catalyzed, e.g., p-TsOH) FinalProduct 8-Oxa-1-azaspiro[4.5]decane Product->FinalProduct Acidic Conditions (e.g., TFA or HCl in Dioxane)

Caption: General workflow for the synthesis of 8-Oxa-1-azaspiro[4.5]decane.

Troubleshooting Guide: Side Product Identification & Mitigation

This section addresses the most common challenges encountered during the synthesis in a practical Q&A format.

Problem Area 1: Low Conversion & Yield

Q: My reaction has stalled. TLC and LC-MS analysis primarily shows unreacted N-Boc-4-piperidone. What is the underlying cause and how can I drive the reaction to completion?

A: This is a classic case of insufficient activation or unfavorable equilibrium. The key to this synthesis is the formation of a reactive iminium ion from the piperidone, which is the rate-limiting step for the subsequent intramolecular cyclization.

  • Causality: The initial condensation between the ketone (N-Boc-4-piperidone) and the amine (ethanolamine) to form a hemiaminal, and its subsequent dehydration to an imine/iminium ion, is an equilibrium-driven process. If water is not effectively removed, the equilibrium will lie towards the starting materials. Furthermore, this dehydration is significantly accelerated by an acid catalyst.[2] Without a catalyst, the reaction is often sluggish or fails entirely.

  • Troubleshooting Protocol:

    • Implement Dehydration: The most critical factor is water removal. Use a Dean-Stark apparatus with a suitable solvent like toluene or benzene to azeotropically remove the water formed during imine formation. Alternatively, for smaller scales, adding molecular sieves (3Å or 4Å, freshly activated) to the reaction mixture can be effective.

    • Catalyst Choice: Introduce a catalytic amount (1-5 mol%) of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). These catalysts protonate the hemiaminal intermediate, making the hydroxyl group a better leaving group (water) and promoting the formation of the electrophilic iminium ion necessary for cyclization.[3]

    • Solvent Considerations: Ensure you are using a non-protic, inert solvent. Toluene is ideal as it facilitates azeotropic water removal. Protic solvents like methanol or ethanol can interfere with the condensation equilibrium.

G Start Reaction Stalled? (High SM content) Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is an acid catalyst present? Check_Water->Check_Catalyst Yes Solution_Water Action: - Use Dean-Stark trap - Add molecular sieves Check_Water->Solution_Water No Solution_Catalyst Action: - Add catalytic p-TsOH or CSA (1-5 mol%) Check_Catalyst->Solution_Catalyst No Proceed Reaction Proceeds Check_Catalyst->Proceed Yes Solution_Water->Check_Catalyst Solution_Catalyst->Proceed

Caption: Troubleshooting workflow for low reaction conversion.

Problem Area 2: Identification of Specific Byproducts

Q: My crude ¹H NMR shows the desired product, but also a significant impurity with a broad singlet around 5-6 ppm and a complex multiplet where my piperidine protons should be. My mass spec confirms a compound with the same mass as my product. What is this?

A: You are likely observing the enamine tautomer of the uncyclized imine intermediate. This is a common issue if the cyclization step is slow or incomplete.

  • Mechanistic Insight: The imine formed from the condensation of N-Boc-4-piperidone and ethanolamine can tautomerize to a more stable, conjugated enamine. This species is often an isolable impurity that is isomeric to your desired product, hence the identical mass. The acidic conditions required for cyclization should also catalyze the imine-enamine equilibrium. If conditions are not optimized, the enamine can persist.

    G Imine Imine Intermediate (N-Boc protected) Enamine Enamine Tautomer (N-Boc protected) Imine->Enamine Tautomerization (Reversible) Product Desired Spiroaminal Product Imine->Product Acid-catalyzed Cyclization (Rate-determining)

    Caption: Competing pathways of the imine intermediate.

  • Self-Validating Analysis:

    • NMR Spectroscopy: The key diagnostic signals for the enamine are the vinylic proton (C=CH) signal, typically between 4.5-5.5 ppm, and the N-H proton of the enamine, which is often a broad singlet. The piperidine ring protons will also show a different, often more complex splitting pattern compared to the symmetrical product.

    • IR Spectroscopy: Look for a characteristic C=C stretch around 1600-1650 cm⁻¹.

    • Mitigation Strategy: To favor the desired product, ensure your acid catalyst is active and present in a sufficient amount. You can also gently heat the reaction (e.g., to 80-110 °C in toluene) to provide the activation energy needed to overcome the barrier to cyclization, pushing the equilibrium away from the intermediate and towards the thermodynamically stable spirocycle.

Q: My LC-MS analysis shows a peak with a mass of [M+100]. What could this be?

A: A mass increase of 100 amu in a reaction involving a Boc-protected amine is a strong indicator of a double Boc-protected side product .

  • Causality: The hydroxyl group of ethanolamine is nucleophilic and can, under certain conditions (particularly with excess Boc-anhydride during starting material synthesis or if conditions inadvertently favor it), become protected with a second Boc group, forming tert-butyl (2-((tert-butoxycarbonyl)oxy)ethyl)carbamate. If this species reacts with your piperidone, it will carry the extra 100 amu into the final product structure. More commonly, if your ethanolamine starting material is contaminated with diethanolamine, a bis-spirocycle dimer can form, which would have a significantly higher mass. However, the most frequent source of M+100 is reaction with residual Boc-anhydride.

  • Mitigation Strategy:

    • Purify Starting Materials: Ensure your N-Boc-4-piperidone is free of any residual Boc-anhydride from its preparation. A simple aqueous workup or flash chromatography is usually sufficient.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of ethanolamine to ensure the piperidone is fully consumed and to minimize side reactions of the ketone.

Impurity TypeMass SignatureKey NMR Signals (¹H)Mitigation Strategy
Enamine Intermediate Same as product4.5-5.5 ppm (vinylic H), broad N-HIncrease acid catalyst concentration or temperature.
Unreacted SM Mass of SMsSignals corresponding to pure starting materials.Ensure effective water removal; add catalyst.
Dimerization Product ~2x Product MassComplex, overlapping signals; reduced symmetry.Use high dilution conditions; control stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for this synthesis?

A: The tert-butyloxycarbonyl (Boc) group is generally preferred. Its primary advantage is its stability under the neutral or mildly acidic conditions of the spirocyclization step and its clean, quantitative removal under strong acidic conditions (e.g., TFA or HCl) that do not affect the newly formed spiroaminal core.[4] Other groups like the benzyl (Bn) or carbobenzyloxy (Cbz) groups require hydrogenolysis for removal, which can be less scalable and may not be compatible with other functional groups in more complex derivatives.

Q2: How can I definitively confirm the formation of the 8-Oxa-1-azaspiro[4.5]decane structure?

A: Confirmation relies on a combination of spectroscopic techniques, primarily NMR.

  • ¹³C NMR is definitive: The most unambiguous evidence is the presence of the spirocyclic quaternary carbon signal. This carbon, C(5), is bonded to two oxygen atoms in related spiroketals and to one oxygen and one nitrogen in our case. It appears in a characteristic downfield region, typically between 95-110 ppm.[5] Its presence confirms that the ring-closing event has occurred.

  • ¹H NMR: The symmetry of the final product is a key indicator. After deprotection, the proton NMR should show simplified signals corresponding to the symmetrical piperidine and tetrahydrofuran rings. For example, you would expect to see four distinct multiplets for the eight methylene protons on the piperidine ring.

  • 2D NMR (HMBC/HSQC): For absolute confirmation, a Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the piperidine protons (e.g., at C4 and C6) and the spirocyclic quaternary carbon (C5), providing unequivocal proof of the spiro-junction.

Q3: What is the optimal method for purification of the final product?

A: The purification strategy depends on the physical state of your final compound (free base vs. salt).

  • Free Base: The deprotected 8-Oxa-1-azaspiro[4.5]decane is a basic amine and is often a liquid or low-melting solid. It is best purified by flash column chromatography on silica gel . A gradient elution system starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM) is typically effective. Adding a small amount of triethylamine or ammonium hydroxide (0.5-1%) to the eluent system is crucial to prevent the basic amine from streaking on the acidic silica gel.

  • Salt Form (e.g., HCl salt): If the final product is isolated as a salt, it is usually a crystalline solid. Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. This method is highly effective for removing minor impurities and is very scalable.

References
  • Ishichi, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, J., et al. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Sharma, P., et al. (2019). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • NRO Chemistry. (2022). Pictet-Spengler Reaction. YouTube. Available at: [Link]

  • Luthra, S. (2016). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]

  • PubChem. (n.d.). 8-oxa-1-azaspiro[4.5]decane. PubChem. Available at: [Link]

  • Al-Awadi, M., & Abdel-Jalil, R. J. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. Available at: [Link]

  • Michael, J. P. (2008). Recent advances in the synthesis of piperidones and piperidines.
  • MDPI. (2025). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. Available at: [Link]

  • ResearchGate. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ResearchGate. Available at: [Link]

  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

  • Wikipedia contributors. (2023). Spiroketal. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Google Patents. (n.d.). CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Google Patents.
  • Royal Society of Chemistry. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. Available at: [Link]

  • Taylor & Francis Online. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Figshare. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1‑Oxa-8-azaspiro[4.5]decan-3-amine. Figshare. Available at: [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Beilstein Journals. (2013). Synthesis of the spiroketal core of integramycin. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Denmark Group. (n.d.). Strategies and Synthesis of Contrathermodynamic Spiroketals. University of Illinois Urbana-Champaign.
  • ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • ARKIVOC. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC. Available at: [Link]

  • ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

Sources

Technical Support Center: Purification of 8-Oxa-1-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center resource. It addresses the specific physicochemical challenges of purifying 8-Oxa-1-azaspiro[4.5]decane analogs—a scaffold featuring a basic pyrrolidine ring spiro-fused to a tetrahydropyran ring.

Status: Active Agent: Senior Application Scientist Ticket Subject: Overcoming streaking, oiling, and isomer separation issues in spirocyclic amine synthesis.

Core Analysis: Know Your Molecule

Before troubleshooting, understand why this scaffold fails standard protocols.

  • The Basicity Trap: The 1-aza position (pyrrolidine ring) is a secondary amine with a

    
     typically between 10.5 and 11.5. On standard silica gel (
    
    
    
    ), it protonates immediately, interacting ionically with silanol groups (
    
    
    ). This causes the "streaking" or "tailing" you see on TLC and flash columns.
  • The Spiro Challenge: The spiro carbon (C5 of the pyrrolidine, C4 of the pyran) creates inherent chirality. Unless your synthesis is stereoselective, you likely have enantiomers or diastereomers that require specialized separation.

  • Solubility: The ether linkage (8-oxa) adds polarity, but the hydrocarbon skeleton often makes the free base an intractable oil rather than a solid.

Troubleshooting Guides (Q&A Format)
Issue A: "My compound streaks from baseline to solvent front on Silica."

Diagnosis: Uncontrolled Acid-Base Interaction. The Fix: You must neutralize the silica surface or the compound.

Q: I added 1% Triethylamine (TEA) to my eluent, but it still tails. Why? A: Adding TEA to the mobile phase is often insufficient because the silica column itself is a massive reservoir of acidic sites.

  • Protocol (The Pre-Saturation Method):

    • Flush the Column: Before loading your sample, flush the packed silica column with 3 column volumes (CV) of Hexane/EtOAc containing 5% TEA .

    • Equilibrate: Run 2 CVs of your starting mobile phase (e.g., 1% TEA in Hexane/EtOAc) to remove excess free base TEA, leaving the silanols "capped."

    • Run: Load your sample. The amine sites on the silica are now occupied, allowing your spiro-amine to elute as a tight band.

Q: Can I avoid TEA? It interferes with my NMR. A: Yes. Switch to Ammoniated Methanol .

  • Recipe: Prepare a stock solution of 7N

    
     in MeOH (commercially available).
    
  • Mobile Phase: Use DCM : [7N

    
     in MeOH] (95:5 to 90:10).
    
  • Why it works: Ammonia is more volatile than TEA and easier to remove under vacuum. It also provides a more polar environment to solubilize the oxygenated ring.

Q: Standard silica is failing completely. What is the alternative? A: Switch to Amine-Functionalized Silica (NH2-Silica) .

  • Mechanism: The stationary phase is bonded with propyl-amine groups. The surface pH is basic (

    
    ).
    
  • Benefit: No mobile phase modifier is needed. You can use standard Hexane/EtOAc gradients. This prevents the formation of "ghost peaks" often caused by modifiers.

Issue B: "My product is an oil and won't crystallize."

Diagnosis: The free base of 8-oxa-1-azaspiro[4.5]decane analogs is typically a viscous oil due to conformational flexibility and lack of hydrogen bond donors. The Fix: Salt Formation.

Q: Which salt form is best for this scaffold? A: Based on patent literature for similar spiro-decane derivatives, the Hydrochloride and Oxalate salts are most crystalline.

Protocol (HCl Salt Formation):

  • Dissolve the crude oil in a minimal amount of anhydrous diethyl ether or EtOAc.

  • Cool to

    
    .
    
  • Add 2.0 equivalents of HCl in Dioxane (4M) or bubble HCl gas.

  • Critical Step: If it oils out again, add a "seed" crystal if available, or scratch the glass side. If a gum forms, decant the solvent and triturate (grind) the gum with fresh ether until it hardens into a white solid.

Protocol (Oxalate Salt - The "Cleanup" Salt):

  • Dissolve 1 eq of substrate in hot Ethanol.

  • Add 1 eq of Oxalic acid dihydrate dissolved in hot Ethanol.

  • Allow to cool slowly to room temperature.

  • Why: Oxalates often form highly ordered lattices that exclude impurities, serving as a purification step itself (recrystallization).

Issue C: "I see double peaks in HPLC. Is it decomposing?"

Diagnosis: Likely separation of Enantiomers or Diastereomers (if other chiral centers exist). The spiro-center is stable; you are seeing resolution.

Q: How do I separate the enantiomers on a prep scale? A: Standard C18 will not separate enantiomers. You need Chiral Stationary Phases (CSP).[1]

Recommended Chiral Screening Strategy:

Column Type Phase Description Mobile Phase Mode Success Probability
Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IPA/DEA (90:10:0.1) High (Standard for amines)
Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/EtOH/DEA (90:10:0.1) Medium

| IC (Immobilized) | Cellulose tris(3,5-dichlorophenylcarbamate) | DCM/MeOH/DEA (Standard) | High (Good for polar spiro-ethers) |

Note: Always add 0.1% Diethylamine (DEA) to keep the spiro-amine in the free base form for chiral recognition.

Visual Workflow & Logic
Diagram 1: The Purification Decision Tree

Use this logic flow to determine the correct method for your specific stage of synthesis.

PurificationStrategy Start Crude Reaction Mixture (8-Oxa-1-azaspiro[4.5]decane) CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Crystalline Oil Viscous Oil/Gum CheckState->Oil Amorphous Recryst Recrystallization Solid->Recryst Recrystallize (EtOH) AcidBase Acid/Base Extraction (Remove neutrals) Oil->AcidBase Flash Flash Chromatography (DCM/MeOH/NH3) AcidBase->Flash Impure Salt Salt Formation (HCl or Oxalate) AcidBase->Salt High purity crude Flash->Salt To solidify Chiral Chiral HPLC/SFC (Isomer Separation) Salt->Chiral If Racemic Final Pure Target Molecule Chiral->Final Recryst->Final

Caption: Decision matrix for isolating spirocyclic amines. Note the priority of salt formation for handling oils.

Diagram 2: The "Silanol Effect" Mechanism

Understanding why your compound sticks helps you choose the right modifier.

SilanolEffect cluster_0 Standard Silica (Acidic) cluster_1 Blocked Silica (With Modifier) Silica Silica Surface Si-OH Si-OH Amine Spiro-Amine (Basic) NH+ Streaking/Tailing Silica->Amine Ionic Bond (Strong Retention) Silica2 Silica Surface Si-O-H...TEA Si-O-H...TEA Amine2 Spiro-Amine (Free Base) N: Sharp Peak Modifier Modifier (TEA/NH3) Modifier->Silica2 Blocks Acid Sites

Caption: Mechanism of amine retention. Modifiers (TEA) competitively bind to acidic silanols, allowing the product to elute freely.

Summary of Key Parameters
ParameterStandard ConditionOptimized for Spiro-Amines
Stationary Phase Silica Gel (60 Å)Amine-Bonded Silica or Basic Alumina
Mobile Phase A Dichloromethane (DCM)DCM
Mobile Phase B Methanol (MeOH)10%

in MeOH
(7N stock)
Gradient 0-10% MeOH0-15% Ammoniated MeOH
Detection UV 254 nmUV 210-220 nm (Weak chromophore) or ELSD
Loading Liquid load (DCM)Dry Load (Adsorbed on Celite/NH2-silica)
References
  • US Patent 5,118,687 . 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same. (Describes the synthesis and salt formation of related spiro-decane derivatives).

  • Biotage Application Note . How do I purify ionizable organic amine compounds using flash column chromatography? (Definitive guide on silanol interactions and amine-silica usage).

  • Journal of Medicinal Chemistry . Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (Provides specific extraction and crystallization protocols for this scaffold).

  • MDPI Separations . Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. (Guidance on chiral column selection for amines).

Sources

enhancing the stability and bioavailability of spirocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the Stability and Bioavailability of Spirocyclic Compounds

Introduction: The Spirocyclic Paradox

Spirocyclic scaffolds are the "goldilocks" of modern medicinal chemistry—offering the rigidity of aromatics with the three-dimensionality (


) required for high specificity. However, this complexity introduces a unique "Stability Paradox": the very strain that creates their desirable 3D vector also makes them susceptible to specific degradation pathways (ring-opening) and metabolic liabilities (P-gp efflux, CYP oxidation).

This guide is not a textbook. It is a troubleshooting manual designed to unblock your experiments when standard protocols fail.

Module 1: Chemical Stability Troubleshooting

Q1: My spiro-oxetane/epoxide scaffold degrades during acidic workup. What is the mechanism, and how do I prevent it?

Diagnosis: Spiro-fused strained ethers (oxetanes, epoxides) are highly susceptible to acid-catalyzed ring opening . The spiro-carbon introduces steric strain. Upon protonation of the ether oxygen, the ring becomes an activated electrophile. Even weak nucleophiles (water, chloride ions from HCl) can attack the more substituted carbon (SN1-like character) or the less hindered carbon (SN2-like), leading to ring cleavage.

The Fix:

  • Avoid Aqueous Acids: Switch to buffered quenching (e.g., saturated

    
     or phosphate buffer pH 7.0) instead of 1N HCl.
    
  • Lewis Acid Screening: If a Lewis acid is required for synthesis, avoid "hard" Lewis acids (

    
    ). Switch to "softer," water-tolerant Lewis acids like 
    
    
    
    or Lanthanide triflates, which are less likely to trigger non-selective ring opening.
  • Workup Protocol: Use basic alumina filtration instead of aqueous extraction if the product is acid-sensitive.

Visualizing the Failure Mode:

RingOpening Spiro Spiro-Oxetane (Intact) Protonated Activated Intermediate (Oxonium Ion) Spiro->Protonated + H+ (Acidic Workup) Opened Ring-Opened Byproduct (Diol/Halohydrin) Protonated->Opened Nucleophilic Attack (Strain Relief) Nucleophile Nucleophile (H2O / Cl-) Nucleophile->Protonated Attacks

Figure 1: Mechanism of acid-catalyzed ring opening in strained spiro-ethers. The relief of ring strain drives the irreversible formation of the byproduct.

Q2: I am observing epimerization during the hydrolysis of my spiro-ester. How can I retain stereochemistry?

Diagnosis: Spirocyclic esters often have stereocenters adjacent to the carbonyl. Standard hydrolysis (NaOH/MeOH, reflux) proceeds via a tetrahedral intermediate that can permit proton exchange at the


-position, leading to racemization or epimerization, especially if the spiro-ring induces conformational locking that favors the enolate.

The Protocol: Low-Temperature "Soft" Hydrolysis Do not use NaOH or reflux. Use Lithium Hydroxide (LiOH) which is less basic and coordinates tighter to the carbonyl oxygen, minimizing enolization.

Step-by-Step Protocol:

  • Dissolve: Dissolve 1.0 eq of spiro-ester in THF:Water (4:1). Avoid Methanol to prevent transesterification.

  • Cool: Cool the solution to 0°C (ice bath).

  • Reagent: Add 1.2 eq of LiOH·H2O (solid or pre-dissolved).

  • Monitor: Stir at 0°C. Monitor by LCMS every 30 mins. Do not let it warm to RT unless conversion is <5% after 4 hours.

  • Quench: Acidify carefully with 1M citric acid (weak acid) to pH 4-5. Do not use strong mineral acids (see Q1).

Module 2: Metabolic Stability & ADME Optimization

Q3: My compound is potent but has high efflux (P-gp substrate). How do I modify the spiro-scaffold to penetrate the BBB?

Diagnosis: Spirocyclic amines are frequent substrates for P-glycoprotein (P-gp). High Hydrogen Bond Donor (HBD) count and basicity are primary drivers of P-gp recognition.

Troubleshooting Strategy: You must lower the HBD count or shield the basic nitrogen without destroying potency.

Data: Structural Modifications vs. P-gp Efflux

Modification StrategyChemical ChangeImpact on P-gp EffluxImpact on Permeability
N-Methylation Amide NH

N-Me
High Reduction Increases Lipophilicity
Fluorination H

F (near basic amine)
Moderate ReductionLowers pKa (reduces basicity)
Carbonyl Switch Ether

Ketone
Moderate ReductionChanges conformation
Rigidification Linear chain

Spiro-cycle
VariableCan reduce efflux if H-bonds are buried

Decision Logic for ADME Optimization:

ADME_Logic Start High Efflux / Low CNS Exposure CheckHBD Check H-Bond Donors (HBD > 1?) Start->CheckHBD ReduceHBD Strategy A: Cap Amides (N-Me) or Remove -OH CheckHBD->ReduceHBD Yes CheckpKa Check Basicity (pKa > 8?) CheckHBD->CheckpKa No LowerpKa Strategy B: Add Fluorine adjacent to Amine CheckpKa->LowerpKa Yes CheckMetab Check Metabolic Soft Spots CheckpKa->CheckMetab No BlockSpot Strategy C: Spiro-Oxetane Bioisostere CheckMetab->BlockSpot Oxidation Prone

Figure 2: Decision tree for rational structural modification to reduce P-gp efflux and improve metabolic stability.

Module 3: Formulation & Solubility Enhancement

Q4: My spirocycle is a "brick dust" molecule (High MP, Low Solubility). How do I formulate it for oral bioavailability?

Diagnosis: Spirocycles often have high lattice energy due to efficient packing (high melting point). Simple micronization is rarely enough. You must disrupt the crystal lattice to create an Amorphous Solid Dispersion (ASD) or an inclusion complex.

Protocol A: Cyclodextrin Kneading (for Lab Scale)

Best for: Rapid PK studies (Rat/Mouse) where solubility is <10 µg/mL.

Materials:


-Cyclodextrin (Sulfobutylether-

-CD is preferred for safety), Water, Mortar & Pestle.
  • Ratio: Calculate a 1:1 molar ratio of Drug:CD.

  • Wetting: Add the CD to the mortar. Add water dropwise while mixing until a paste (slurry) forms.

  • Incorporation: Add the spirocyclic compound to the paste.

  • Kneading: Grind vigorously with the pestle for 45 minutes . The shear force forces the hydrophobic spiro-core into the CD cavity.

    • Checkpoint: The paste should change consistency (often becoming stiffer) as the complex forms.

  • Drying: Dry the paste in a vacuum oven at 40°C overnight.

  • Reconstitution: Resuspend the resulting powder in saline for dosing.

Protocol B: Spray Dried Dispersion (SDD) (for Development)

Best for: Scalable formulation to maintain amorphous state.

Materials: Polymer (HPMC-AS or PVP-VA64), Solvent (DCM/Methanol 1:1), Mini Spray Dryer.

  • Feed Solution: Dissolve Drug and Polymer (Ratio 1:3) in DCM/MeOH. Total solids concentration should be 5-10% w/v.

  • Parameters:

    • Inlet Temp: 80-100°C (depending on solvent BP).

    • Outlet Temp: Must be > Solvent BP but < Tg of the polymer (typically 45-55°C).

    • Atomization Pressure: High (to ensure small droplet size).

  • Process: Spray the solution. The rapid solvent evaporation "freezes" the drug in the polymer matrix in an amorphous state, preventing recrystallization.

  • Verification: Analyze by DSC (Differential Scanning Calorimetry). You should see a single glass transition (

    
    ) and no melting endotherm  (which would indicate residual crystallinity).
    

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Hitchcock, S. A. (2012).[1][2] Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds.[2][3][4] Journal of Medicinal Chemistry.[1][2] Link

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[5] Drug Discovery Today. Link

Sources

Technical Support Center: Overcoming Solubility Issues in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand how compound solubility can be the hidden variable that dictates the success or failure of an experimental campaign. A brilliant compound is useless if it can't stay in solution to interact with its target. This guide is designed to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and solve the solubility challenges you encounter at the bench.

Part 1: Understanding the Solubility Challenge (The 'Why')

Before we can solve the problem, we must understand its roots. This section delves into the fundamental reasons behind poor compound solubility and its downstream consequences.

Q1: I followed the standard protocol, but my compound won't dissolve. Why is this happening?

A1: This is a common and frustrating experience. When a compound, especially a novel chemical entity, fails to dissolve, it's almost always due to its intrinsic physicochemical properties. Modern drug candidates are often larger and more lipophilic ('greasy') to improve target specificity, but this very nature makes them inherently resistant to dissolving in aqueous buffers used in most biological assays.[1]

Key factors at play include:

  • High Lipophilicity (LogP): This is a measure of a compound's preference for a fatty or nonpolar environment versus an aqueous one. A high LogP value means the compound would rather stay associated with itself (as a solid) than interact with water molecules.[2]

  • High Melting Point & Crystal Lattice Energy: A high melting point often indicates a very stable, well-ordered crystal structure. A large amount of energy is required to break this crystal lattice apart, a prerequisite for the individual molecules to be solvated by the buffer.[2]

  • Ionization State (pKa): The solubility of ionizable compounds is highly dependent on the pH of the solution.[][4] If the assay buffer pH is close to the compound's pKa, it will exist in a neutral, less soluble state.

  • Molecular Size and Shape: Larger, more complex molecules can be more difficult to solvate effectively.[1]

Q2: My compound looked dissolved in the tube, but my assay results are variable and not reproducible. Could this be a solubility issue?

A2: Absolutely. This is a classic symptom of compound precipitation. What often happens is that a compound appears soluble in a concentrated organic stock solution (like 100% DMSO) but crashes out of solution when diluted into the predominantly aqueous assay buffer—a phenomenon known as "solvent shock".[5] This precipitation, which may not be visible to the naked eye, can severely compromise your data in several ways:

  • Underestimated Potency: If the compound precipitates, the actual concentration in solution is far lower than the nominal concentration you calculated. This leads to an underestimation of the compound's true activity and an inaccurate IC50 or EC50 value.[6][7]

  • High Data Variability: Precipitation is rarely a uniform process. The amount of compound that precipitates can vary from well to well and from experiment to experiment, leading to poor reproducibility and large error bars.[6]

  • False Negatives/Positives: A compound might be incorrectly classified as inactive simply because it wasn't available in solution to interact with the target.[6] Conversely, compound aggregates or precipitates can sometimes interfere with assay detection systems (e.g., light scattering in absorbance assays), creating false positive signals.[8]

Part 2: Proactive Strategies & Best Practices

The best way to solve a problem is to prevent it. Proper compound handling and stock solution preparation are your first line of defense against solubility-related assay failures.

Q3: What is the definitive protocol for preparing a compound stock solution to maximize its solubility and stability?

A3: A well-prepared stock solution is the foundation of a reliable experiment. Rushing this step is a common source of error.

Protocol: Preparing an Accurate and Stable Stock Solution
  • Gather Information: Before you even pick up a spatula, consult the compound's Certificate of Analysis (CoA) or Safety Data Sheet (SDS). Find the molecular weight (MW) and any available solubility data.[9]

  • Select the Right Solvent: For most drug discovery applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power for a wide range of organic compounds.[10] Use only high-purity, anhydrous (water-free) DMSO, as absorbed water can decrease solubility over time.[7]

  • Perform Accurate Weighing: Use a calibrated analytical balance appropriate for the mass you are weighing.[11] For accuracy, aim to weigh a sufficient mass (e.g., >5 mg) to minimize measurement error.

  • Calculate Required Mass: Use the following formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Dissolution Procedure: a. Quantitatively transfer the weighed compound to a clean, appropriate-sized volumetric flask or vial.[9] b. Add about 70-80% of the final required solvent volume. c. Vigorously vortex the solution. Visually inspect against a light source to ensure no solid particulates remain. d. If the compound is slow to dissolve, gentle warming (to 30-40°C) or brief sonication (5-10 minutes in a bath sonicator) can be applied.[9][12] Caution: Only use heat if you know the compound is thermally stable. e. Once fully dissolved, add the solvent to the final desired volume. f. Mix thoroughly by inverting the capped container 10-15 times to ensure homogeneity.[9]

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, solvent, date, and your initials. Store as recommended, typically at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[7][9]

Q4: How should I handle and store my compounds to prevent them from precipitating over time?

A4: Compound integrity is paramount. Improper handling can ruin even the most carefully prepared stock solution.

  • Avoid Freeze-Thaw Cycles: This is a critical point. Each time a DMSO stock is frozen and thawed, it can absorb atmospheric moisture. This water uptake decreases the solvent's solubilizing power and can cause your compound to precipitate.[7] The best practice is to aliquot your stock solution into single-use volumes immediately after preparation.[13]

  • Use High-Quality Vials: Use vials with tight-sealing caps (e.g., screw-caps with O-rings) to minimize moisture ingress and solvent evaporation.

  • Store at Appropriate Temperatures: While -20°C is common, -80°C is often better for long-term stability of sensitive compounds.

  • Equilibrate Before Opening: Before opening a frozen vial, allow it to warm completely to room temperature. This prevents condensation of atmospheric water into the cold DMSO stock.

Part 3: Troubleshooting Guide: Active Solubilization Techniques

When a compound is stubbornly insoluble in your assay buffer, you need a systematic approach to find a solution. This section provides a decision-making framework and detailed protocols for advanced solubilization methods.

Q5: My compound precipitates as soon as I dilute my DMSO stock into the aqueous assay buffer. What should I do first?

A5: This "solvent shock" is the most common solubility challenge. The key is to make the transition from the organic stock to the aqueous buffer less abrupt. Here is a logical workflow to follow.

Diagram: Troubleshooting Precipitation Upon Dilution

G start Compound precipitates in aqueous buffer check_conc Is the final assay concentration too high? start->check_conc lower_conc Reduce final concentration and re-test check_conc->lower_conc Yes solvent_tolerance Perform Solvent Tolerance Test check_conc->solvent_tolerance No cosolvent Does the system tolerate >1% organic solvent? solvent_tolerance->cosolvent use_cosolvent Incorporate a co-solvent (e.g., PEG 400, Propylene Glycol) into the assay buffer cosolvent->use_cosolvent Yes excipient System is sensitive to organic solvents cosolvent->excipient No try_surfactant Try adding a non-ionic surfactant (e.g., Tween-20) to the assay buffer excipient->try_surfactant try_cyclo Try formulating with a cyclodextrin (e.g., HP-β-CD) excipient->try_cyclo

Caption: A decision tree for addressing compound precipitation.

Q6: Which organic solvent should I use for my stock, and what is the maximum concentration I can use in my assay?

A6: While DMSO is the default, its concentration in the final assay must be carefully controlled as it can be toxic to cells.[14][15]

Table: Common Solvents and Assay Concentration Limits
SolventPropertiesTypical Stock Conc.Recommended Max. Final Assay Conc. (Cell-Based)Notes
DMSO High solubilizing power, water miscible.10-50 mM< 0.5% . Some robust cell lines tolerate up to 1%, but toxicity is common above this.[14][15] Always run a vehicle control.Can facilitate absorption of other chemicals through the skin; always wear gloves.[9]
Ethanol Good solvent for many organic molecules, less toxic than DMSO.10-50 mM< 1.0% Can affect enzyme activity and cell membrane integrity at higher concentrations.
Methanol Stronger solvent than ethanol but more toxic.10-50 mM< 0.5% Generally avoided in cell-based assays due to toxicity.
PEG 400 Polyethylene glycol, a non-toxic co-solvent.N/A (used as co-solvent)Up to 5%Used in the final buffer, not typically for primary stocks.[]

It is imperative to perform a solvent tolerance study for your specific cell line or assay system.

Protocol: Solvent Tolerance Assay
  • Plate Cells: Seed your cells in a 96-well plate at the density used for your main experiment and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in your complete cell culture medium. A good range to test is from 5% down to 0.05%.

  • Treat Cells: Remove the old medium and add the medium containing the different solvent concentrations to the cells. Be sure to include a "medium only" (0% solvent) control.

  • Incubate: Incubate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to measure the cytotoxic effect of the solvent at each concentration.

  • Determine Maximum Tolerated Concentration: The highest concentration of solvent that does not cause a significant decrease in cell viability (e.g., >10-20% death) is your maximum allowable concentration for future experiments.[16]

Q7: What are surfactants and co-solvents, and how do I use them?

A7: These are powerful tools for increasing the aqueous solubility of hydrophobic compounds.[17][18]

  • Co-solvents are water-miscible organic solvents that, when added to the assay buffer, reduce the polarity of the water, making it a more favorable environment for your hydrophobic compound.[][4] Common examples include polyethylene glycol (PEG 400) and propylene glycol.[4]

  • Surfactants (or detergents) are amphipathic molecules that form microscopic structures called micelles in water.[19][20] The hydrophobic core of the micelle can encapsulate your insoluble compound, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer.[19] Non-ionic surfactants like Tween-20 or Triton X-100 are commonly used as they are less likely to denature proteins.[21][22]

To use them, you would add a small, pre-determined amount to your final assay buffer before adding the compound. For surfactants, it is crucial to use a concentration above the Critical Micelle Concentration (CMC) but below a level that would disrupt cell membranes or inhibit your target protein.[12]

Table: Common Solubilizing Excipients
Excipient TypeExamplesTypical Working ConcentrationMechanism of Action
Co-Solvents PEG 400, Propylene Glycol1 - 10% (v/v)Reduces the polarity of the aqueous buffer.[23]
Surfactants Tween-20, Triton X-1000.01 - 0.1% (v/v)Forms micelles that encapsulate hydrophobic compounds.[12][19]
Cyclodextrins HP-β-CD, SBE-β-CD1 - 10 mMForms inclusion complexes where the drug is "trapped" in a hydrophobic cavity.[24][25]

Q8: I've heard about cyclodextrins. Are they a viable option for my assay?

A8: Yes, cyclodextrins are an excellent and increasingly popular choice, especially for cell-based assays where organic solvents and surfactants might be too harsh.[24][26]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[27] Your poorly soluble compound can become trapped within this hydrophobic pocket, forming an "inclusion complex."[25] This complex is readily soluble in water due to the cyclodextrin's hydrophilic exterior. This method can significantly increase the aqueous solubility of a compound without altering its chemical structure.[26] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used due to their high solubility and low toxicity.[24]

Part 4: Frequently Asked Questions (FAQs)

Q: What is the absolute maximum concentration of DMSO I can use in my cell-based assay? A: This is highly cell-type dependent. While a general rule of thumb is to stay below 0.5%, some sensitive cell lines show toxicity at concentrations as low as 0.05%, whereas some robust lines might tolerate 1% for short exposures.[14][28][29] There is no substitute for performing a solvent tolerance test for your specific experimental system.[14]

Q: How can I visually confirm if my compound has precipitated in the microplate well? A: Visual inspection can be tricky. Look for a cloudy or hazy appearance in the well compared to the vehicle control. Sometimes, you can see a "film" or small crystals at the bottom of the well. Examining the plate under a microscope is a more sensitive method for detecting microprecipitates.

Q: Is it okay to use sonication or heating to dissolve my compound in the final assay buffer? A: This is generally not recommended. While these methods can help dissolve a compound in a concentrated stock solution, applying them to the final assay plate is impractical and can be detrimental. Heating can denature proteins (your target or those in serum), and sonication can lyse cells. The goal is to find a formulation where the compound remains soluble under the standard assay conditions.

References
  • Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]

  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. (2025, August 7). ResearchGate. [Link]

  • Loftsson, T., & Brewster, M. E. (2007). Cyclodextrins as pharmaceutical solubilizers. PubMed. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? (2017, April 12). ResearchGate. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). SoundCloud. [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. PubMed. [Link]

  • Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models. (n.d.). Evotec. [Link]

  • Galvagnion, C. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Dubin, C. H. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Drug Development & Delivery. [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Optimizing Absorption: Strategies in Formulation Design and Bioavailability Assessment. (2024, January 29). Hilaris Publisher. [Link]

  • Friesen, D. T., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Taylor & Francis Online. [Link]

  • Protein Biochemistry Detergents. (2024, March 27). Biocompare.com. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. (2025, August 5). ResearchGate. [Link]

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Taylor & Francis Online. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ijcrt.org. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). National Center for Biotechnology Information. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. [Link]

  • application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. (n.d.). Jagiellońskie Centrum Innowacji. [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. [Link]

  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (2025, October 13). ResearchGate. [Link]

  • Jain, P., & Yalkowsky, S. H. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Can we predict compound precipitation in DMSO stocks? (2014, September 28). Sussex Drug Discovery Centre. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5). ResearchGate. [Link]

  • Solubility Assessment Service. (2019, December 27). Creative Biolabs. [Link]

  • Solvent Selection Guide. (2014, October 16). ACS Community - American Chemical Society. [Link]

  • Inglese, J., et al. (n.d.). Compound Management for Quantitative High-Throughput Screening. National Center for Biotechnology Information. [Link]

  • De-Luca, L. (2020). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? National Center for Biotechnology Information. [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2026, February 9). ResearchGate. [Link]

  • Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. (n.d.). National Center for Biotechnology Information. [Link]

  • König, M., et al. (2024). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. ACS Publications. [Link]

  • The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. (2025, December 6). MDPI. [Link]

  • Solvent Tool. (n.d.). ACSGCIPR. [Link]

  • In vitro methods to assess drug precipitation. (2025, August 6). ResearchGate. [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2012, June 20). DTU. [Link]

  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2022, August 26). SciSpace. [Link]

Sources

Validation & Comparative

A Comparative Guide to Sigma-1 Receptor Ligands: Profiling 8-Oxa-1-azaspiro[4.5]decane Derivatives Against Established Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sigma-1 Receptor - A Pluripotent Modulator of Cellular Stress and Signaling

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] Unlike conventional receptors, it shares no sequence homology with other mammalian proteins and functions as an intracellular signal transduction amplifier.[3] The σ1R is implicated in a wide array of cellular functions, including the modulation of intracellular Ca²⁺ signaling, ion channel activity, neurite outgrowth, and cellular survival pathways. Its role in cellular homeostasis and its dysregulation in various pathological states have positioned the σ1R as a promising therapeutic target for a range of disorders, including neurodegenerative diseases, psychiatric conditions, neuropathic pain, and cancer.[4]

This guide provides a comparative analysis of a novel class of spirocyclic compounds, the 8-Oxa-1-azaspiro[4.5]decane derivatives, against well-characterized sigma-1 receptor ligands. We will delve into their binding affinities, selectivity profiles, and the underlying experimental methodologies used for their characterization, offering researchers and drug development professionals a comprehensive resource for navigating the landscape of sigma-1 receptor modulators.

The 8-Oxa-1-azaspiro[4.5]decane Scaffold: A Novel Entry in Sigma-1 Receptor Ligand Design

Recent medicinal chemistry efforts have identified the 1-oxa-8-azaspiro[4.5]decane scaffold as a promising framework for the development of potent and selective σ1R ligands. While data on the unsubstituted parent compound, 8-Oxa-1-azaspiro[4.5]decane, is not extensively available, a series of its derivatives have been synthesized and shown to exhibit high affinity for the sigma-1 receptor.[5] These findings suggest that the rigid, three-dimensional structure of this spirocyclic system is well-suited for interaction with the σ1R binding pocket.

One key study synthesized a series of 1-oxa-8-azaspiro[4.5]decane derivatives, demonstrating that these compounds can achieve nanomolar affinity for the σ1R with moderate to good selectivity over the sigma-2 (σ2R) subtype.[5] This highlights the potential of this scaffold in generating novel chemical probes and therapeutic candidates targeting the σ1R.

Comparative Analysis of Binding Affinities and Selectivity

A critical initial step in ligand characterization is the determination of its binding affinity (Ki) and selectivity for the target receptor over other related and unrelated proteins. The following table summarizes the binding profiles of key 1-oxa-8-azaspiro[4.5]decane derivatives alongside established σ1R ligands.

Compound/DerivativeScaffoldKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)Reference
Compound 1 1-Oxa-8-azaspiro[4.5]decane0.4720.744.0[5]
Compound 2 1-Oxa-8-azaspiro[4.5]decane0.8121.927.0[5]
Compound 3 1-Oxa-8-azaspiro[4.5]decane1.1325.122.2[5]
PRE-084 Phenylcyclohexanecarboxylate2.213091~5950Tocris Bioscience
SA4503 (Cutamesine) Piperazine17.41784~102MedChemExpress
(+)-Pentazocine Benzomorphan~2.3-7>10,000>1300Various
Haloperidol Butyrophenone~3-6.5~25-58~4-9Various

Expert Insights:

The data reveals that derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold can achieve sub-nanomolar affinity for the σ1R, comparable to or even exceeding the potency of some established ligands like PRE-084.[5] Notably, the selectivity of these derivatives for σ1R over σ2R, while significant, is more moderate compared to highly selective agonists like PRE-084. This underscores a critical aspect of drug design: optimizing for both high affinity and high selectivity to minimize off-target effects. The butyrophenone antipsychotic, haloperidol, for instance, exhibits high affinity for σ1R but has a complex polypharmacology, including potent dopamine D2 receptor antagonism, which contributes to its therapeutic and side-effect profile.

Functional Activity: Beyond Binding

While binding affinity is a crucial parameter, it does not fully describe a ligand's biological activity. Ligands can act as agonists, antagonists, or allosteric modulators. Functional assays are therefore essential to elucidate the downstream effects of receptor binding.

A common functional readout for σ1R activation is the modulation of intracellular calcium (Ca²⁺) levels. As a chaperone protein at the MAM, the σ1R interacts with the inositol 1,4,5-trisphosphate receptor (IP3R), stabilizing it and thereby regulating Ca²⁺ flux from the ER into the mitochondria.[6] Sigma-1 receptor agonists have been shown to potentiate Ca²⁺ signaling, which can be measured using fluorescent Ca²⁺ indicators.

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the pivotal role of the σ1R in modulating cellular signaling at the ER-mitochondria interface.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion er_lumen ER Lumen (High Ca²⁺) mito_matrix Mitochondrial Matrix (ATP Production) er_lumen->mito_matrix Ca²⁺ Flux ip3r IP3 Receptor ip3r->er_lumen Ca²⁺ Release bip BiP sigma1 Sigma-1 Receptor (Inactive) bip->sigma1 Association (Inactive State) sigma1_active Sigma-1 Receptor (Active) sigma1->sigma1_active Conformational Change sigma1_active->ip3r Stabilizes agonist Agonist Ligand agonist->sigma1 Binds stress Cellular Stress (e.g., ER Stress) stress->bip Induces Dissociation binding_assay_workflow start Start prep_membranes Prepare Tissue/Cell Membranes (e.g., Guinea Pig Liver) start->prep_membranes setup_assay Set up Assay Plate (Total, Non-Specific, Competition) prep_membranes->setup_assay add_reagents Add Radioligand (³H-pentazocine) & Test Compounds setup_assay->add_reagents incubate Incubate at Room Temperature (e.g., 120 min) add_reagents->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash scintillation Add Scintillation Cocktail & Count Radioactivity wash->scintillation analyze Analyze Data: Calculate IC₅₀ and Ki scintillation->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay for the Sigma-1 Receptor.

Detailed Protocol:

  • Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). [5]Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand and buffer.

    • Non-specific Binding: Radioligand and a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.

    • Competition: Radioligand and serial dilutions of the test compound (e.g., 8-Oxa-1-azaspiro[4.5]decane derivative).

  • Incubation: Add the membrane preparation (typically 25-50 µg of protein) to each well. The radioligand, such as -pentazocine, is typically used at a concentration near its dissociation constant (Kd) (e.g., 2-5 nM). [5]Incubate the plate for 120 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the ability of a ligand to modulate σ1R-dependent changes in intracellular Ca²⁺ concentration using a fluorescent indicator.

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line known to express σ1R, such as PC12 or SH-SY5Y cells, in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight. [7][8]2. Dye Loading: Prepare a loading buffer containing a fluorescent Ca²⁺ indicator, such as Fluo-4 AM (typically 2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Remove the culture medium from the cells and add the dye-loading solution. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

  • Cell Washing: Gently wash the cells with the physiological salt solution to remove extracellular dye.

  • Compound Addition and Measurement: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm for Fluo-4). Inject the test compounds at various concentrations and continue to monitor the fluorescence intensity over time. A subsequent injection of a known Ca²⁺ ionophore like ionomycin can be used as a positive control to determine the maximum fluorescence signal.

  • Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F₀) to give ΔF/F₀. Plot the peak ΔF/F₀ against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.

Conclusion and Future Directions

The 8-Oxa-1-azaspiro[4.5]decane scaffold represents a promising new direction for the development of high-affinity sigma-1 receptor ligands. Derivatives of this scaffold have demonstrated nanomolar potency, positioning them as valuable tools for further investigation. [5]A direct comparison with established ligands like PRE-084 and SA4503 reveals a competitive binding profile, although further optimization may be required to enhance selectivity over the σ2R.

Future studies should focus on elucidating the functional activity of these novel spirocyclic compounds. Determining whether they act as agonists or antagonists is crucial for understanding their therapeutic potential. Furthermore, a comprehensive evaluation of their off-target profile, including potential activity at muscarinic receptors as suggested by studies on related scaffolds, will be essential for their progression as drug candidates. The detailed experimental protocols provided herein offer a robust framework for such investigations, ensuring data quality and comparability across different studies. As our understanding of the complex biology of the sigma-1 receptor continues to evolve, the development of novel, highly selective, and functionally characterized ligands will be paramount in translating this knowledge into innovative therapies.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]

  • Takebayashi, M., et al. (2004). Sigma-1 receptors potentiate epidermal growth factor signaling towards neuritogenesis in PC12 cells: potential relation to lipid raft reconstitution. Synapse, 53(2), 90-103. Available from: [Link]

  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278.
  • Kiffer, A., et al. (1995). Possible expression of a sigma 1 site in rat pheochromocytoma (PC12) cells. Research Communications in Molecular Pathology and Pharmacology, 89(3), 259-270. Available from: [Link]

  • Ji, Y., et al. (2024). SIGMAR1 targets AMPK/ULK1 pathway to inhibit SH-SY5Y cell apoptosis by regulating endoplasmic reticulum stress and autophagy. Functional & Integrative Genomics, 24(4), 134. Available from: [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
  • Raje, S., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.6.1-2.6.17. Available from: [Link]

  • Tchedre, K. T., & Yorio, T. (2008). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. Investigative Ophthalmology & Visual Science, 49(11), 4993-5002. Available from: [Link]

  • Celtarys Research. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. Available from: [Link]

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the sigma-1 receptor. Trends in Pharmacological Sciences, 40(9), 636-650.
  • Fontanilla, D., et al. (2009). The hallucinogen N,N-dimethyltryptamine (DMT)
  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.
  • Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566.
  • Gu, Z., et al. (2021). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 26(21), 6667. Available from: [Link]

  • Barth, M., et al. (2022). Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. Molecular & Cellular Proteomics, 21(11), 100421. Available from: [Link]

  • Eurofins DiscoverX. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Available from: [Link]

  • Oakes, C. R., et al. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. Available from: [Link]

Sources

comparative analysis of different synthetic routes to azaspiro[4.5]decanes

[1][2][3]

Executive Summary: The Strategic Value of the Azaspiro[4.5]decane Scaffold

The azaspiro[4.5]decane system—characterized by a pyrrolidine or pyrrolidone ring spiro-fused to a cyclohexane or piperidine ring—represents a "privileged scaffold" in modern medicinal chemistry. Its rigid spirocyclic core restricts conformational flexibility, often enhancing binding affinity and metabolic stability compared to flexible analogs.

This scaffold is central to the development of Sigma-1 receptor ligands (neuroprotection), M1 muscarinic agonists (Alzheimer's therapy), and complex alkaloids like halichlorine .

This guide objectively compares three distinct synthetic methodologies to access this architecture:

  • NBS-Promoted Semipinacol Rearrangement: Best for high diastereoselectivity and quaternary center construction.

  • Ring-Closing Metathesis (RCM): Best for constructing unsaturated rings and functional group tolerance.

  • Pd-Catalyzed Cascade Cyclization: Best for atom economy and rapid complexity generation.

Comparative Analysis Matrix

The following table summarizes the performance metrics of the three primary routes based on experimental data from recent literature.

FeatureMethod A: Semipinacol RearrangementMethod B: Ring-Closing Metathesis (RCM)Method C: Pd-Catalyzed Cascade
Primary Mechanism Acid-mediated 1,2-migrationRu-catalyzed olefin metathesisPd(0)/Pd(II) cross-coupling
Key Bond Formed C-C (Spiro center formation)C-C (Ring closure)Multiple C-C bonds
Stereocontrol Excellent (>20:1 dr) Low (unless chiral catalyst used)Moderate to Good
Atom Economy High (Rearrangement)Moderate (Ethylene byproduct)High (Multicomponent)
Scalability Good (Gram-scale proven)Moderate (Dilution required)Moderate (Catalyst cost)
Typical Yield 60–85%70–95%50–75%
Best For Chiral quaternary centers, Halichlorine analogsMacrocycles, unsaturated spiro-ringsRapid library generation

Deep Dive: Methodologies & Protocols

Method A: NBS-Promoted Semipinacol Rearrangement

The Precision Route

This method relies on the generation of a halonium ion from an alkenyl cyclobutanol derivative. The subsequent ring expansion is driven by the release of ring strain and the formation of a stable carbonyl group. It is the gold standard for setting the relative stereochemistry of the spiro center.

Mechanistic Insight

The reaction proceeds via a bromonium ion intermediate.[1] The anti-periplanar migration of the cyclobutane bond is stereospecific. The choice of solvent (often isopropanol/propylene oxide) is critical to scavenge the HBr byproduct, preventing acid-catalyzed side reactions or epimerization.

Experimental Protocol

Adapted from J. Org. Chem. 2008 and recent updates.

  • Substrate Preparation: Dissolve 2-(1-hydroxycyclobutyl)-N-tosylenamide (1.0 equiv) in a 1:1 mixture of anhydrous isopropanol and propylene oxide (0.1 M concentration).

  • Initiation: Cool the solution to -78 °C to ensure kinetic control.

  • Addition: Add N-Bromosuccinimide (NBS, 1.2 equiv) in one portion.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC for the disappearance of the enamide.

  • Quench: Quench with saturated aqueous NaHCO₃ at low temperature, then warm to room temperature.

  • Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the spiro-ketone.

Critical Note: The use of propylene oxide as an acid scavenger is superior to amine bases, which can sometimes interfere with the electrophilic NBS species.

Method B: Ring-Closing Metathesis (RCM)

The Versatile Route

RCM is robust for closing the piperidine or pyrrolidine ring after the quaternary center has been established (e.g., via alkylation). It tolerates a vast array of functional groups (esters, amides, protected amines).

Mechanistic Workflow

The reaction uses a ruthenium carbene (Grubbs I or II) to exchange substituents between two terminal alkenes, releasing ethylene gas.

RCM_Workflowcluster_conditionsCritical ParametersStartDiallyl Precursor(0.05 M in DCM)CatalystAdd Grubbs II(5 mol%)Start->CatalystCycleMetathesis Cycle(Ru-Carbene)Catalyst->CycleGasEthylene Removal(Driving Force)Cycle->Gas-C2H4ProductUnsaturatedAzaspiro[4.5]decaneCycle->ProductDilution (0.001 - 0.05 M)Dilution (0.001 - 0.05 M)Inert Atmosphere (Ar)Inert Atmosphere (Ar)

Caption: Workflow for RCM synthesis emphasizing the removal of ethylene gas to drive equilibrium.

Experimental Protocol

Standard procedure based on Grubbs II catalyst efficiency.

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Solvent: Dissolve the diene precursor in degassed anhydrous Dichloromethane (DCM). Crucial: Concentration must be low (0.005 M to 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalysis: Add Grubbs 2nd Generation catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40 °C) for 4–12 hours.

  • Scavenging: Upon completion, add activated charcoal or a specific Ru-scavenger (e.g., DMSO or tris(hydroxymethyl)phosphine) and stir for 1 hour to remove metal residues.

  • Filtration: Filter through a pad of Celite.

  • Yield: Isolate via rotary evaporation and chromatography.

Method C: Pd-Catalyzed Cascade Cyclization

The Modern "One-Pot" Route

This method utilizes palladium to stitch together simple acyclic precursors (like yne-en-ynes or vinylcyclopropanes and anilines) into complex spirocycles in a single step.

Mechanistic Insight

For systems involving vinylcyclopropanes, the reaction proceeds via oxidative dearomatization followed by a Pd-catalyzed aza-[3+2] cycloaddition. This is highly atom-economical as it forms multiple bonds and rings simultaneously.

Experimental Protocol

Adapted from recent Pd-catalyzed aza-[3+2] literature (e.g., ResearchGate, 2025).

  • Mix: Combine aniline derivative (1.0 equiv) and vinylcyclopropane (1.2 equiv) in Toluene.

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and an oxidizer if dearomatization is required (e.g., Ag₂CO₃).

  • Conditions: Heat to 80–100 °C in a sealed tube.

  • Purification: Direct filtration and column chromatography.

Decision Logic: Selecting the Right Route

Use the following logic pathway to determine the optimal synthetic strategy for your specific target molecule.

Decision_TreeStartTarget: Azaspiro[4.5]decaneQ1Is the spiro-centerstereochemistry critical?Start->Q1Q2Does the ring containunsaturation?Q1->Q2No / FlexibleMethodAMethod A:Semipinacol RearrangementQ1->MethodAYes (High dr needed)MethodBMethod B:Ring-Closing MetathesisQ2->MethodBYes (Alkene present)MethodCMethod C:Pd-Catalyzed CascadeQ2->MethodCNo (Saturated/Aromatic)

Caption: Decision matrix for selecting synthetic routes based on stereochemical and structural requirements.

References

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. Journal of Organic Chemistry, 2008.[2]

  • An Au(I)‐catalyzed cyclization/semipinacol rearrangement cascade of 1,6‐enynes. ResearchGate, 2023.

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 2013.

  • Transformation of Anilines to 1‐Azaspiro[4.5]decanes via Dearomatization and Palladium‐Catalyzed aza‐[3+2] Cycloaddition. ResearchGate, 2025.

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.[3]

A Comparative Guide to Evaluating Off-Target Effects of 8-Oxa-1-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of off-target effects for 8-Oxa-1-azaspiro[4.5]decane derivatives. As a class of compounds showing significant promise as M1 muscarinic agonists and sigma-1 receptor ligands, a thorough understanding of their selectivity profile is paramount for advancing safe and effective therapeutics.[1][2][3] Unintended interactions with other biological targets can lead to adverse drug reactions (ADRs) or diminish therapeutic efficacy, representing a major cause of attrition in the drug development pipeline.[4][5][6]

This document moves beyond a simple listing of assays, offering an integrated, tiered strategy designed to provide a holistic and scientifically rigorous assessment. We will explore the causality behind experimental choices, from broad, early-stage profiling to specific, late-stage safety pharmacology studies, ensuring that each step provides a self-validating system for confident decision-making.

The Strategic Imperative: A Tiered Approach to Off-Target Profiling

A successful off-target evaluation strategy does not rely on a single experiment but rather on an integrated workflow that evolves with the drug discovery process. This tiered approach allows for the early attrition of non-viable candidates and focuses resources on the most promising molecules.[7][8]

G T1_Broad Broad Safety Panels (e.g., InVEST44, SafetyScreen) T2_CETSA Target Validation & Deconvolution (CETSA) T1_Broad->T2_CETSA Identified Hits T1_Kinome Kinome Profiling (>400 Kinases) T1_Kinome->T2_CETSA Confirmed Hits T3_hERG Cardiovascular Safety (hERG Assay) T2_CETSA->T3_hERG T2_Pheno Phenotypic Screening (Target-Agnostic) T2_Pheno->T3_hERG De-risk Phenotype T3_CYP Drug-Drug Interaction Potential (CYP450 Assays) T3_hERG->T3_CYP G cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Quantification & Analysis A Treat intact cells with Compound vs. Vehicle (DMSO) B Heat cell aliquots across a temperature gradient (e.g., 40-70°C) A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins C->D E Quantify soluble protein (e.g., Western Blot, ELISA) D->E F Plot % Soluble Protein vs. Temp to generate melt curves E->F G Binding confirmed by a rightward shift in the melt curve for compound-treated cells F->G

Workflow for a Cellular Thermal Shift Assay (CETSA).
Phenotypic Screening

Phenotypic screening is a target-agnostic approach where compounds are evaluated for their effect on cellular or organismal phenotypes, such as changes in cell morphology, proliferation, or the expression of a reporter gene. [4][9]This strategy is exceptionally powerful for uncovering unexpected biological activities that might not be predicted from binding data alone. [10][11] Causality: Even if a compound shows clean results in broad panels, it may interact with an un-screened target or modulate a pathway in a subtle way that leads to a functional consequence. A phenotypic screen, for example using high-content imaging, can reveal "hidden phenotypes" like mitochondrial toxicity or cell cycle arrest, providing a functional readout of the compound's overall cellular impact. [10]This approach prioritizes functional efficacy and safety, allowing these observations to guide further mechanistic deconvolution. [9]

Tier 3: Definitive Safety Pharmacology Studies

As a compound progresses towards preclinical development, a set of specific, well-validated safety assays are required to assess the risk of the most common and serious adverse effects.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability, as it can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes (TdP). [12][13]Assessing a compound's activity at the hERG channel is a regulatory requirement and a critical safety checkpoint.

Causality: The hERG channel is notoriously promiscuous, and many structurally diverse compounds can inhibit its function. An early assessment is non-negotiable. The gold-standard method is the whole-cell patch-clamp electrophysiology assay, which directly measures ion flow through the channel. [12]Automated patch-clamp systems have made this assay higher-throughput and suitable for the lead optimization stage. [13]

G A HEK293 cells stably expressing hERG channels B Automated Patch-Clamp System (e.g., QPatch, SyncroPatch) A->B C Achieve whole-cell configuration B->C D Apply voltage protocol to elicit hERG tail current C->D E Record baseline current D->E F Sequentially perfuse increasing concentrations of test compound E->F G Record current at each concentration F->G H Apply positive control (e.g., E-4031) to confirm hERG-specific current G->H I Calculate % inhibition and determine IC₅₀ value H->I

Automated patch-clamp hERG assay workflow.
Cytochrome P450 (CYP) Inhibition Assays

The Cytochrome P450 (CYP) enzyme superfamily is responsible for the metabolism of the vast majority of drugs. [14]Inhibition of these enzymes by a new chemical entity can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity. This is a primary cause of clinical drug-drug interactions (DDIs). [15] Causality: Regulatory agencies require an assessment of a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4). [16][17]Fluorogenic or LC-MS/MS-based assays using human liver microsomes are standard methods to determine the IC₅₀ values for each isoform. [16][17]It is also crucial to assess time-dependent inhibition (TDI), as this can indicate irreversible binding and a higher risk of clinically significant DDIs. [18]

Data Presentation: A Comparative Profile

To effectively compare candidates, quantitative data should be summarized in a clear, tabular format. Below is a hypothetical comparison of two 8-Oxa-1-azaspiro[4.5]decane derivatives.

AssayParameterCompound XAlternative YDesired Profile
On-Target M1 Receptor Ki (nM)1.55.2< 10 nM
σ1 Receptor Ki (nM)3.8150< 20 nM
Selectivity M2 Receptor Ki (nM)25065> 100x vs M1
σ2 Receptor Ki (nM)410>1000> 100x vs σ1
Tier 1 Kinome Screen (%Inh @ 1µM)<10% on 400 kinases65% on CDK2< 50% on all kinases
Tier 3 hERG IC₅₀ (µM)> 302.1> 30 µM
CYP3A4 IC₅₀ (µM)150.8> 10 µM
CYP2D6 IC₅₀ (µM)> 5012> 10 µM

Interpretation: In this hypothetical example, Compound X displays a superior profile. It is potent on-target with excellent selectivity over related receptors. Critically, it shows a clean kinome profile and lacks significant hERG or CYP450 inhibitory activity, suggesting a lower risk of cardiotoxicity and drug-drug interactions compared to Alternative Y .

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established methodologies for verifying target engagement in intact cells. [19][20]

  • Cell Culture: Culture a relevant cell line (e.g., HEK293 expressing the putative off-target) to 80-90% confluency.

  • Compound Treatment: Resuspend cells in fresh media to 2 x 10⁶ cells/mL. Treat cells with the test compound (e.g., 10 µM final concentration) or vehicle (e.g., 0.1% DMSO) and incubate at 37°C for 1 hour.

  • Heat Challenge: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, then cool at room temperature for 3 minutes. [20]4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet). [19]6. Quantification: Carefully collect the supernatant. Determine the protein concentration using a BCA assay.

  • Analysis (Western Blot): Normalize protein concentrations and prepare samples for SDS-PAGE. Perform electrophoresis and transfer to a PVDF membrane. Probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate. [19]8. Data Interpretation: Quantify band intensities. Plot the percentage of soluble protein relative to the unheated control against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target stabilization and engagement.

Protocol 2: Automated Patch-Clamp hERG Assay

This protocol is based on standard procedures for automated electrophysiology systems. [12][13]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). On the day of the experiment, prepare a single-cell suspension at a density of 1-2 x 10⁶ cells/mL in an extracellular buffer solution.

  • System Setup: Prime the automated patch-clamp system (e.g., QPatch) with extracellular and intracellular solutions according to the manufacturer's instructions.

  • Cell Sealing & Whole-Cell Configuration: The system will automatically capture cells and form giga-ohm seals. A subsequent pulse of negative pressure ruptures the cell membrane to establish the whole-cell recording configuration. [12]4. Baseline Recording: Apply a standard voltage protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarization step to +20 mV to open channels, followed by a repolarization step to -50 mV to measure the tail current. [13]Record a stable baseline current for 3-5 minutes.

  • Compound Application: Prepare serial dilutions of the test compound in the extracellular solution. Apply the concentrations sequentially, from lowest to highest, allowing the current to reach a steady state at each concentration (typically 3-5 minutes).

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., 1 µM E-4031) to confirm that the measured current is hERG-specific by observing near-complete inhibition. [13]7. Data Analysis: Measure the tail current amplitude at steady state for each compound concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Fluorogenic CYP450 Inhibition Assay

This protocol describes a high-throughput method for assessing CYP inhibition, adapted from common screening procedures. [21][16]

  • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer), a NADPH regeneration system, and stock solutions of human liver microsomes, fluorogenic probe substrates specific for each CYP isoform, and the test compound.

  • Assay Plate Setup: In a 96- or 384-well black plate, add the reaction buffer, human liver microsomes, and the test compound at various concentrations (or a single concentration for screening). Include a vehicle control (no compound) and a positive control inhibitor for each CYP isoform.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a mixture of the specific fluorogenic substrate and the NADPH regeneration system.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The fluorescent product is generated by the active CYP enzyme metabolizing the substrate. [16]6. Data Analysis: Determine the rate of reaction (V) from the linear portion of the fluorescence vs. time plot for each well. Calculate the percent inhibition for the test compound at each concentration relative to the vehicle control. Plot the percent inhibition against compound concentration and fit the curve to determine the IC₅₀ value.

References

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Online] Available at: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Online] Available at: [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. [Online] Available at: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Online] Available at: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Online] Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Online] Available at: [Link]

  • PubMed. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. [Online] Available at: [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. [Online] Available at: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Online] Available at: [Link]

  • PMC. Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Online] Available at: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Online] Available at: [Link]

  • PMC. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Online] Available at: [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Online] Available at: [Link]

  • SlideShare. hERG Assay. [Online] Available at: [Link]

  • PMC. In silico off-target profiling for enhanced drug safety assessment. [Online] Available at: [Link]

  • Cyprotex. hERG Safety. [Online] Available at: [Link]

  • Chemspace. Phenotypic Screening in Drug Discovery Definition & Role. [Online] Available at: [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Online] Available at: [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Online] Available at: [Link]

  • Springer Nature Experiments. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. [Online] Available at: [Link]

  • PubMed. Identifying off-target effects and hidden phenotypes of drugs in human cells. [Online] Available at: [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Online] Available at: [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Online] Available at: [Link]

  • ACS Publications. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. [Online] Available at: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Online] Available at: [Link]

  • CD Genomics. Comprehensive Analysis of CRISPR Off-Target Effects. [Online] Available at: [Link]

  • FDA.gov. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Online] Available at: [Link]

  • PubMed. Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. [Online] Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Online] Available at: [Link]

  • IRIS. Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. [Online] Available at: [Link]

  • In silico toxicology. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Online] Available at: [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Online] Available at: [Link]

  • Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Online] Available at: [Link]

Sources

Spirocyclic Scaffolds vs. Flat Heterocycles: A Head-to-Head Guide in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Imperative

In modern drug discovery, the correlation between clinical success and the fraction of sp3-hybridized carbons (


) is well-established.[1] While traditional medicinal chemistry has relied heavily on "flat" aromatic and heteroaromatic rings (phenyl, pyridine, piperidine) due to synthetic ease, these structures often suffer from poor solubility and rapid metabolic clearance.

This guide provides a technical, head-to-head comparison between flat heterocycles (specifically piperidine and piperazine) and their spirocyclic bioisosteres (specifically 2-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane). We analyze the "Spiro Effect"—how adding structural complexity and rigidity improves physicochemical properties and metabolic stability.[1][2][3]

The Geometry of Interaction: Vector Analysis

The primary differentiator between a flat ring and a spirocycle is the exit vector .

  • Piperidine (Flat): Substituents at C1 and C4 typically lie in a single plane or a chair conformation with predictable equatorial/axial vectors.

  • Spiro[3.3]heptane (3D): The central spiro-carbon forces the two rings to be perpendicular (90° twist). This creates a distinct topological relationship between substituents, allowing access to novel chemical space within a binding pocket.

Visualization: Vector Alignment Logic

The following diagram illustrates the geometric shift when replacing a piperazine core with a spirocyclic core.

VectorAnalysis Flat Piperazine Core (Planar/Chair) Vector1 Linear Exit Vectors (180° or 120°) Flat->Vector1 Spiro Spiro[3.3]heptane Core (Orthogonal/Twisted) Vector2 Twisted Exit Vectors (90° Offset) Spiro->Vector2 Impact1 High TPSA / Low Sol (Crystal Packing) Vector1->Impact1 Consequence Impact2 Disrupted Packing (High Solubility) Vector2->Impact2 Consequence

Figure 1: Geometric comparison showing the transition from planar vectors to orthogonal vectors, directly influencing solid-state packing and solubility.

Physicochemical Head-to-Head: The "LogD Paradox"

A counterintuitive phenomenon often observed with spirocycles is the lowering of Lipophilicity (LogD) despite the addition of carbon atoms.[4]

  • Standard Rule: Adding a methylene (-CH2-) group usually increases LogP by ~0.5.

  • Spiro Exception: Replacing a piperidine (C5) with a spiro[3.3]heptane (C6) often lowers LogD.

Mechanism: This is attributed to the increased basicity of the spiro-amine (due to ring strain and hybridization effects) and the change in solvation shell volume.

Table 1: Comparative Data (Piperidine vs. Spiro[3.3]heptane)
Property4-Substituted Piperidine2-Azaspiro[3.3]heptaneNet ChangeImpact
Carbon Count 5 (Ring)6 (Ring)+1 CarbonUsually +Lipophilicity
LogD (pH 7.4) Baseline-0.5 to -1.0 Decreased Improved LLE
pKa (Basic N) ~10.5~11.0 - 11.2+0.5Higher Ionization at pH 7.4
Solubility ModerateHigh >10-foldDisrupted Crystal Lattice
Fsp3 <1.0 (if aromatic attached)1.0 (Rigid) IncreasedClinical Success Correlation

Data synthesized from Burkhard et al. (2010) and Wuitschik et al. (2010).

Metabolic Stability & Toxicology[1][6][7]

Spirocycles act as "Metabolic Shields." Flat rings like piperidine are susceptible to oxidative metabolism, particularly at the


-carbon (adjacent to Nitrogen) or benzylic positions.
The Mechanism of Stability
  • Steric Blocking: The rigid, puckered geometry of the cyclobutane rings in spiro scaffolds hinders the approach of the bulky CYP450 heme iron-oxo species.

  • Removal of Labile Hydrogens: In spiro[3.3]heptanes, the

    
    -carbons are part of a strained ring system, changing the bond dissociation energy (BDE) of the C-H bonds, making hydrogen abstraction more difficult compared to the flexible piperidine ring.
    
Visualization: Metabolic Clearance Pathway

MetabolicStability Substrate Drug Candidate PathA Piperidine Scaffold (Flexible) Substrate->PathA PathB Spiro Scaffold (Rigid/Strained) Substrate->PathB CYP CYP450 Enzyme (Heme Iron) OutcomeA Rapid Oxidation (High Clearance) CYP->OutcomeA OutcomeB Metabolic Shielding (Low Clearance) CYP->OutcomeB PathA->CYP High Accessibility PathB->CYP Steric Clash / High BDE

Figure 2: Decision tree illustrating why rigid spiro-scaffolds resist CYP450 degradation better than flexible flat rings.

Experimental Protocol: Synthesis of 2-Azaspiro[3.3]heptane Derivatives

Unlike commercially abundant piperidines, spirocycles often require specific synthetic expertise. Below is a validated protocol for coupling a spiro-amine to an aryl halide, a common workflow in medicinal chemistry.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple 2-azaspiro[3.3]heptane (amine) with an Aryl Bromide.

Reagents:

  • Aryl Bromide (1.0 eq)

  • 2-Azaspiro[3.3]heptane (HCl salt) (1.2 eq)

  • Pd2(dba)3 (2 mol%)

  • XPhos or RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Bromide, Spiro-amine salt, and NaOtBu.

  • Catalyst Addition: Add the pre-mixed Pd/Ligand complex (or add Pd source and ligand separately).

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to aryl halide).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours .

    • Note: Spiro-amines are sterically demanding; high temperature is often required.

  • Workup: Cool to RT, dilute with EtOAc, filter through a celite pad to remove Pd residue.

  • Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

    • Observation: Spiro-products often elute later than their piperidine analogs due to higher polarity/basicity.

Visualization: Synthetic Logic[8]

Synthesis Start Aryl Bromide + Spiro-Amine (HCl) Cat Pd(0) / XPhos Base (NaOtBu) Start->Cat Mix Heat 100°C / Toluene Cat->Heat Activate Product N-Aryl Spirocycle Heat->Product C-N Bond Formation

Figure 3: Simplified Buchwald-Hartwig coupling workflow for spirocyclic amines.

Case Study: Olaparib Analog Optimization

A definitive example of spirocyclic utility is found in the optimization of PARP inhibitors (e.g., Olaparib analogs).

  • Original Scaffold: Piperazine core.[1]

  • Modification: Replacement with 2,6-diazaspiro[3.3]heptane .

  • Result:

    • Selectivity: The spiro-analog showed improved selectivity for PARP1 over PARP2 due to the rigid vector alignment fitting the specific sub-pocket of PARP1.

    • Toxicity: Reduced cytotoxicity was observed, linked to the cleaner metabolic profile and lack of off-target kinase inhibition often seen with flexible piperazines.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5][6][7][8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[6][7][8][9] Journal of Medicinal Chemistry.[10][6][8][9] Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[11] Angewandte Chemie International Edition.[12] Link

  • Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as Rigid, Hypervalent Analogues of Morpholine and Piperazine. Angewandte Chemie.[12] Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery.[1][2][13][14] Expert Opinion on Drug Discovery.[15] Link

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[13][12][16] Angewandte Chemie International Edition.[12] Link[12][17]

Sources

A Comparative Guide to the Oral Bioavailability of Azaspiro[4.5]decane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Selection in Drug Development

The azaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective therapeutic agents targeting a range of conditions, from central nervous system (CNS) disorders to inflammatory diseases.[1][2] However, the journey from a promising active pharmaceutical ingredient (API) to a clinically effective oral therapy is fraught with challenges, paramount among them being the optimization of oral bioavailability. For ionizable compounds like many azaspiro[4.5]decane derivatives, the formation of a salt is a common and powerful strategy to enhance physicochemical properties crucial for absorption.[3][4]

The choice of a counterion is not trivial; it can profoundly impact a drug's solubility, dissolution rate, stability, and hygroscopicity, which are key determinants of its in vivo performance.[5][6] A suboptimal salt form can lead to poor and erratic absorption, undermining the therapeutic potential of an otherwise potent molecule. Conversely, a well-chosen salt can significantly improve the drug's pharmacokinetic profile, ensuring consistent and effective systemic exposure.[4][5]

This guide provides a comprehensive framework for assessing and comparing the oral bioavailability of different salt forms of a hypothetical, weakly basic azaspiro[4.5]decane derivative, hereafter referred to as "Azaspirodecane-X." We will compare three common salt forms: Hydrochloride (HCl), Methanesulfonate (Mesylate), and Tartrate. This analysis will be grounded in a logical, multi-stage experimental workflow, explaining the causality behind each step and providing detailed, field-proven protocols.

The Causality of Salt Form on Bioavailability: A Mechanistic Overview

Oral drug absorption is a multi-step process: the drug must first dissolve in the gastrointestinal fluids, then permeate the intestinal membrane to enter the bloodstream. Salt formation primarily influences the dissolution phase.[3] A salt of a weakly basic drug creates a micro-pH environment upon dissolution that is lower than the surrounding bulk intestinal fluid, which can transiently enhance the solubility of the free base as it precipitates and redissolves. The choice of counterion dictates the extent of this effect and other critical properties.

For instance, hydrochlorides are common due to their straightforward synthesis, but their performance can be hampered by the "common ion effect" in the chloride-rich environment of the stomach, potentially suppressing dissolution.[7] Mesylate salts often offer high aqueous solubility and may present a favorable alternative.[6][7] Tartrate salts, being derived from a dicarboxylic acid, offer different crystal packing opportunities and physicochemical characteristics. This guide will systematically evaluate these differences.

Experimental Workflow: A Self-Validating System for Salt Selection

Our assessment is structured as a three-tiered approach, moving from fundamental physicochemical properties to complex biological systems. This workflow ensures that each stage informs the next, creating a robust and self-validating decision-making process.

Caption: A multi-phase workflow for comprehensive salt form evaluation.

Phase 1: Foundational Physicochemical Characterization

The initial phase focuses on the intrinsic properties of each salt form. These rapid, material-sparing assays are critical for early-stage go/no-go decisions.

Kinetic Solubility Assessment

Rationale: Kinetic solubility provides a high-throughput measure of how readily a compound dissolves in aqueous media from a DMSO stock solution.[8][9] This mimics the initial dissolution challenge in the GI tract and helps rank-order the salts. We will assess solubility in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) to understand performance in different physiological environments.

Experimental Protocol: Kinetic Solubility by HPLC-UV

  • Stock Solution Preparation: Prepare 10 mM stock solutions of Azaspirodecane-X HCl, Mesylate, and Tartrate salts in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 2 µL of each stock solution to wells containing 198 µL of SGF (without pepsin) or SIF (without pancreatin), resulting in a final concentration of 100 µM. Include a blank (2 µL DMSO in 198 µL buffer).

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a pseudo-equilibrium.

  • Filtration: Filter the samples using a 96-well solubility filter plate (e.g., Millipore MultiScreen) into a fresh collection plate to remove any precipitated material.

  • Quantification: Analyze the filtrate by HPLC-UV. Create a calibration curve using known concentrations of the respective salt prepared in a 50:50 acetonitrile:water mixture.

  • Data Analysis: Determine the concentration of the dissolved compound in the filtrate by comparing its peak area to the calibration curve. This value represents the kinetic solubility.

Dissolution Rate Testing

Rationale: While solubility is an endpoint, the rate of dissolution is often more predictive of in vivo absorption for poorly soluble drugs.[10] The USP Apparatus II (Paddle Method) simulates the hydrodynamic conditions of the stomach and intestine, providing a dynamic measure of how quickly the solid salt form dissolves over time.[10][11][12]

Experimental Protocol: USP Apparatus II (Paddle Method)

  • Apparatus Setup: Calibrate a USP Apparatus II dissolution tester. Set the vessel temperature to 37 ± 0.5 °C and the paddle speed to 75 RPM.[13]

  • Medium Preparation: Fill each vessel with 900 mL of deaerated SIF (pH 6.8), as the small intestine is the primary site of absorption for most oral drugs.

  • Sample Introduction: Prepare non-disintegrating compacts containing exactly 50 mg of each Azaspirodecane-X salt. Drop one compact into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium. Immediately filter the sample through a 0.45 µm syringe filter.

  • Quantification: Analyze the samples via a validated HPLC-UV method to determine the concentration of Azaspirodecane-X.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each salt form.

Comparative Data Summary (Phase 1)
ParameterAzaspirodecane-X HClAzaspirodecane-X MesylateAzaspirodecane-X Tartrate
Kinetic Solubility (SGF, pH 1.2) 85 µM150 µM110 µM
Kinetic Solubility (SIF, pH 6.8) 45 µM120 µM75 µM
Dissolution in SIF (% dissolved at 30 min) 55%92%78%

Interpretation: The mesylate salt demonstrates superior kinetic solubility in both acidic and neutral conditions and a significantly faster dissolution rate compared to the HCl and tartrate salts. The lower solubility of the HCl salt in SIF may be indicative of its conversion to the less soluble free base at a higher pH.

Phase 2: In Vitro Permeability Assessment

Rationale: Once a drug is dissolved, it must cross the intestinal epithelium. The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[14][15] These cells form a polarized monolayer that mimics the human intestinal barrier, complete with tight junctions and efflux transporters.[16] This assay helps determine if the inherent permeability of the molecule, regardless of salt form, is a limiting factor and can reveal if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[15]

G cluster_0 Apical (AP) Chamber (GI Lumen Side) cluster_1 Basolateral (BL) Chamber (Blood Side) cluster_2 Basolateral (BL) Chamber cluster_3 Apical (AP) Chamber AP_Drug Drug Added Caco2 Caco-2 Cell Monolayer AP_Drug->Caco2 A -> B Transport (Absorption) BL_Drug Drug Measured Caco2->BL_Drug AP_Drug_Efflux Drug Measured Caco2->AP_Drug_Efflux BL_Drug_Efflux Drug Added BL_Drug_Efflux->Caco2 B -> A Transport (Efflux)

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-28 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Study (A -> B):

    • Prepare a 10 µM solution of each Azaspirodecane-X salt in transport buffer (HBSS, pH 7.4).

    • Add the drug solution to the apical (AP) side and fresh buffer to the basolateral (BL) side.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, take a sample from the BL chamber and replace it with fresh buffer.

  • Transport Study (B -> A):

    • Add the drug solution to the BL side and fresh buffer to the AP side.

    • Take samples from the AP chamber at the same time points.

  • Quantification: Analyze the concentration of Azaspirodecane-X in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests active efflux.[15]

Comparative Data Summary (Phase 2)
ParameterAzaspirodecane-X (from any salt)Reference Compounds
Papp (A→B) (x 10⁻⁶ cm/s) 15.2 ± 1.8Atenolol (Low): <1Propranolol (High): >20
Papp (B→A) (x 10⁻⁶ cm/s) 17.5 ± 2.1-
Efflux Ratio (ER) 1.15-

Interpretation: Azaspirodecane-X exhibits high intrinsic permeability, as its Papp value is well above the threshold for moderately permeable compounds (1-10 x 10⁻⁶ cm/s).[17] The efflux ratio near 1 indicates that it is not a significant substrate for major efflux transporters like P-gp. This is a crucial finding: it implies that oral absorption is likely limited by solubility and dissolution (dissolution rate-limited absorption), not by its ability to cross the intestinal wall. Therefore, the differences observed in Phase 1 are highly relevant to in vivo performance.

Phase 3: In Vivo Pharmacokinetic Evaluation

Rationale: The ultimate test of a salt form's performance is its behavior in a living system. An in vivo pharmacokinetic (PK) study in a preclinical species, such as the rat, integrates all factors affecting absorption (dissolution, solubility, permeability, gut wall metabolism) and provides key parameters like maximum concentration (Cmax), time to Cmax (Tmax), and the area under the curve (AUC), which reflects total drug exposure.[18][19]

Experimental Protocol: Oral Bioavailability Study in Sprague-Dawley Rats

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group), fasted overnight.[20]

  • Dose Formulation: Prepare suspensions of each salt form in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration that allows for a 10 mg/kg oral dose.

  • Administration: Administer the dose to each rat via oral gavage. A separate group will receive a 2 mg/kg intravenous (IV) dose of the most soluble salt (mesylate) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.[20]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80 °C until analysis.

  • Bioanalysis: Develop and validate a selective and sensitive LC-MS/MS method for the quantification of Azaspirodecane-X in rat plasma.[21][22][23] This involves protein precipitation followed by analysis on a triple quadrupole mass spectrometer.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate PK parameters (AUC, Cmax, Tmax) for each animal. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Comparative Data Summary (Phase 3)
PK ParameterAzaspirodecane-X HClAzaspirodecane-X MesylateAzaspirodecane-X Tartrate
Dose (mg/kg, oral) 101010
Cmax (ng/mL) 215 ± 45550 ± 98380 ± 72
Tmax (hr) 2.01.01.5
AUC₀₋₂₄ (ng*hr/mL) 2450 ± 5106100 ± 11504350 ± 850
Absolute Bioavailability (F%) 24%60%43%

Interpretation: The in vivo data strongly correlate with the in vitro findings. The mesylate salt, which showed the best solubility and fastest dissolution, resulted in the highest plasma exposure (AUC) and peak concentration (Cmax). Its Tmax was the shortest, indicating rapid absorption. The hydrochloride salt performed the poorest, consistent with its lower solubility and dissolution rate. The tartrate salt was intermediate. The 60% absolute bioavailability of the mesylate salt is excellent and positions it as the lead candidate for further development.

Conclusion and Final Recommendation

The systematic evaluation of three different salt forms of Azaspirodecane-X demonstrates a clear structure-property-performance relationship. The physicochemical characterization in Phase 1 correctly predicted the rank order of in vivo performance observed in Phase 3. The Caco-2 assay in Phase 2 provided the crucial insight that absorption was dissolution rate-limited, validating the focus on solubility and dissolution enhancement.

Based on the comprehensive data, the methanesulfonate (mesylate) salt is unequivocally the superior candidate for advancing into further preclinical and clinical development. It provides a 2.5-fold increase in oral bioavailability compared to the hydrochloride salt, a significant improvement that can translate to lower required clinical doses, reduced variability, and a more reliable therapeutic effect. This guide underscores the necessity of a rigorous, multi-faceted approach to salt selection to unlock the full potential of a therapeutic agent.

References

  • Prieto, P., et al. (2013). Caco-2 Permeability assay: A reliable method for building blocks of a non-animal testing strategy for predicting human acute oral toxicity. DB-ALM Protocol n° 142.
  • Mitchell, J. (2026, February 5). Physicochemical Approaches to Enhancing Oral Absorption. Pharmaceutical Technology.
  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website.
  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013, March 27). Permeability Assay on Caco-2 Cells. DB-ALM Protocol n° 142.
  • BioDuro. ADME Solubility Assay. BioDuro Website.
  • Pharmagrade. (2025, May 1).
  • Al-khedairy, E. B. H., et al. (2022). A comparison study of in-vivo pharmacokinetic parameters after oral cilnidipine nanocrystals administration in rats.
  • Kim, T. H., et al. (2020). Advances in Oral Drug Delivery. PMC - NIH.
  • Arman, S. E., et al. (2019).
  • Dr. Oracle. (2025, February 28).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Website.
  • Devraj, R., et al. (2021).
  • Total Laboratory Services. Dissolution Testers – USP Guidelines. ERWEKA UK Website.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita Website.
  • Inventiva Pharma.
  • Evotec. Caco-2 Permeability Assay. Evotec Website.
  • Millipore Corporation. (n.d.). Drug transport assays in a 96-well system: reproducibility and correlation to human absorption.
  • Merck. Optimization of MDCK cell growth and differentiation for drug transport assay studies using a 96-well assay system. MultiScreen Caco-2 Assay System.
  • Lee, H., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI.
  • Głowacz, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC - NIH.
  • United States Pharmacopeia.
  • Wang, L., et al. (2019). Comparative in vivo constituents and pharmacokinetic study in rats after oral administration of ultrafine granular powder and traditional decoction slices of Chinese Salvia. PubMed.
  • Al-Ghananeem, A. M., et al. (2024). Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability.
  • USP. (n.d.).
  • Allied Academies. (2025, October 6).
  • Sontag, B., et al. (2011). The effect of piperine on oral bioavailability and pharmacokinetics of paclitaxel in rats.
  • Singh, S. K., et al. (2014). Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies. PubMed.
  • Cox, D. C., et al. (1984). Guidelines for Dissolution Testing: an addendum. Pharmaceutical Technology.
  • Yi, T., et al. (2014). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. PubMed.
  • Jasiński, M., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Kumar, A., et al. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science.
  • Lasota, J., et al. (2023).
  • Goday, S., et al. (2018). Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma. International Journal of Pharmaceutical Excipients.
  • van der Nagel, B. H., et al. (2018). Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. Journal of Applied Bioanalysis.
  • Boyko, Y., et al. (n.d.). Different modalities of piperidine-containing drugs and drug candidates.

Sources

Comparative Cytotoxicity Guide: 8-Oxa-1-azaspiro[4.5]decane vs. Bioactive Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an objective comparison of the cytotoxicity profiles of 8-Oxa-1-azaspiro[4.5]decane and its structurally related analogs.

Executive Summary

In the landscape of spirocyclic scaffolds, 8-Oxa-1-azaspiro[4.5]decane (Scaffold A) represents a "privileged structure" valued primarily for its metabolic stability and low intrinsic toxicity, making it an ideal core for chronic therapeutic agents (e.g., analgesics, antivirals). In contrast, its structural isomers and analogs—such as 1-Oxa-8-azaspiro[4.5]decane (Scaffold B) and Spirodienones —often exhibit potent, mechanism-based cytotoxicity utilized in oncology.

This guide contrasts the safety profile of the 8-Oxa-1-aza scaffold against the cytotoxic potency of its analogs, supported by mechanistic pathways and experimental protocols.

Chemical Identity & Structural Logic[1]

The position of the heteroatoms within the spiro-fused system dictates the biological target engagement and subsequent cytotoxicity.

Feature8-Oxa-1-azaspiro[4.5]decane (The Subject)1-Oxa-8-azaspiro[4.5]decane (The Analog)Spirodienone Analogs
Structure Nitrogen in 5-ring (Pyrrolidine)Oxygen in 6-ring (Tetrahydropyran)Oxygen in 5-ring (Tetrahydrofuran)Nitrogen in 6-ring (Piperidine)Fused Quinone-Spiro system
Primary Role Peptidomimetic Scaffold Sigma-1 (σ1) Receptor Ligand Antitumor Warhead
Key Property High Metabolic Stability (Low CYP inhibition)Neuromodulation / NeuroprotectionDNA Damage / ROS Generation
Cytotoxicity Low / Negligible (Safety Feature)Context-Dependent (Modulatory)High (Therapeutic Goal)

Cytotoxicity Comparison & Performance Data[2]

Quantitative Cytotoxicity Profile (IC50 Values)

The following data synthesizes performance across standard cell lines. Note the orders-of-magnitude difference between the "Safe Scaffold" (Subject) and "Cytotoxic Analogs."

Compound ClassCell LineIC50 (µM)Mechanism of ActionRef
8-Oxa-1-azaspiro[4.5]decane (Derivatives)HEK293 (Kidney)> 100 µMInert / Non-specific[1, 2]
HepG2 (Liver)> 50 µMLow Hepatotoxicity[1]
1-Oxa-8-azaspiro[4.5]decane (Sigma Ligands)MCF-7 (Breast)15 - 45 µMσ1 Receptor Modulation[3, 4]
SH-SY5Y (Neuro)Non-toxicNeuroprotective at <10 µM[4]
Spirodienone Analogs (e.g., Compound 7j)A549 (Lung)0.17 µM G2/M Arrest, ROS[5]
MDA-MB-2310.05 µM Apoptosis Induction[5]
Spirogermanium (Historical Control)HeLa (Cervical)1 - 5 µMProtein Synthesis Inhibition[6]
Mechanistic Causality
  • The Subject (8-Oxa-1-aza): The specific arrangement of the pyrrolidine nitrogen mimics proline, allowing integration into peptide-like drugs (e.g., Sepiapterin Reductase inhibitors) without triggering non-specific intercalation or membrane disruption. Its low cytotoxicity is a design feature for chronic pain or viral indications.

  • The Analog (1-Oxa-8-aza): The piperidine nitrogen is highly basic and lipophilic, driving affinity for Sigma-1 receptors at the Endoplasmic Reticulum (ER). Over-activation can lead to calcium dysregulation, causing cell death at high concentrations, but its primary use is often neuroprotective.

  • The Warhead (Spirodienones): These analogs contain conjugated systems that generate Reactive Oxygen Species (ROS) or act as Michael acceptors, directly damaging DNA or essential proteins.

Mechanistic Visualization

The following diagram illustrates the divergent signaling pathways triggered by these structural isomers.

CytotoxicityPathways cluster_0 Subject: 8-Oxa-1-azaspiro[4.5]decane cluster_1 Analog: 1-Oxa-8-azaspiro[4.5]decane cluster_2 Analog: Spirodienones Subject 8-Oxa-1-aza Scaffold TargetA Enzyme Inhibition (SPR / ACE) Subject->TargetA OutcomeA Therapeutic Effect (Pain Relief / BP Control) TargetA->OutcomeA ToxA Minimal Cell Death (Safe Profile) TargetA->ToxA Analog1 1-Oxa-8-aza (Sigma Ligand) TargetB Sigma-1 Receptor (ER Membrane) Analog1->TargetB OutcomeB Ca2+ Modulation Chaperone Activity TargetB->OutcomeB ToxB Context Dependent (Neuroprotection vs Apoptosis) OutcomeB->ToxB Analog2 Spirodienone Derivatives TargetC DNA / Tubulin Interaction Analog2->TargetC OutcomeC ROS Generation G2/M Arrest TargetC->OutcomeC ToxC High Cytotoxicity (Tumor Cell Death) OutcomeC->ToxC

Caption: Divergent biological outcomes of spirocyclic isomers. The 8-Oxa-1-aza scaffold prioritizes target specificity with minimal toxicity, whereas analogs engage stress pathways.

Experimental Protocols

To validate the safety advantage of 8-Oxa-1-azaspiro[4.5]decane against its cytotoxic analogs, use the following self-validating protocol.

Protocol: Comparative Cytotoxicity (MTT Assay)

Objective: Determine the Therapeutic Index (TI) by comparing IC50 values in cancer cells vs. normal fibroblasts.

Materials:

  • Test Compound: 8-Oxa-1-azaspiro[4.5]decane derivative (e.g., SPR inhibitor).[1]

  • Positive Control: Doxorubicin or a Spirodienone analog.

  • Cell Lines: HepG2 (Liver carcinoma), HFF-1 (Human Foreskin Fibroblast).

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare stock in DMSO (Final concentration < 0.5%).

    • Dose range: 0.1 µM to 100 µM (Log scale).

    • Critical Step: Include a "Vehicle Only" control to rule out DMSO toxicity.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals.

  • Analysis: Measure Absorbance at 570 nm.

    • Calculation: Cell Viability % = (Abs_sample / Abs_control) * 100

Success Criteria:

  • Safe Scaffold (Subject): IC50 > 50 µM in HFF-1 (Fibroblasts).

  • Cytotoxic Analog: IC50 < 10 µM in HepG2.

Protocol: Flow Cytometry (Apoptosis vs. Necrosis)

Objective: Distinguish between controlled apoptosis (Analog mechanism) and non-specific necrosis (Toxicity).

  • Staining: Annexin V-FITC (Apoptosis) + Propidium Iodide (Necrosis).

  • Gating Strategy:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

  • Interpretation:

    • 8-Oxa-1-aza: Should show >90% population in Q3 (Live) at therapeutic doses.

    • Spirodienones: Should show shift to Q4/Q2.

Conclusion

The 8-Oxa-1-azaspiro[4.5]decane scaffold is distinct from its analogs due to its low cytotoxicity profile . While structurally similar to potent Sigma-1 ligands (1-oxa-8-aza) and antitumor agents (spirodienones), its specific heteroatom arrangement (N-pyrrolidine/O-pyran) renders it a metabolically stable, non-toxic building block suitable for chronic administration. Researchers should utilize this scaffold when "escaping flatland" to improve drug properties without introducing the off-target cytotoxicity associated with more lipophilic spiro-amines.

References

  • Patent: Condensed Heterocyclic Compound (SPR Inhibitors). EP 4219500 A1. (2023). Describes the use of 8-oxa-1-azaspiro[4.5]decane as a core for pain therapeutics with favorable safety profiles.

  • Patent: Chemical Compounds (HCV Inhibitors). WO2011028596A1. (2011). Details the synthesis of macrocyclic inhibitors using the 8-oxa-1-azaspiro scaffold.

  • Journal: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.[2][3][4] (2020).

  • Journal: 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative... as Potent Tumor Imaging Agent.[3][5] Journal of Medicinal Chemistry. (2015).[3][5][6] Demonstrates tumor uptake mediated by Sigma receptors.

  • Journal: Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules. (2020).[7] Provides IC50 data for cytotoxic spirodienone analogs.

  • Journal: Cytotoxic Effects and Biological Activity of Spirogermanium in Vitro. Cancer Research.[7] (1980). Historical baseline for spiro-amine cytotoxicity.

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Oxa-1-azaspiro[4.5]decane hydrochloride

[1]

Part 1: Executive Summary & Immediate Action Card

This section provides critical data for immediate reference during receipt, handling, or emergency.[1]

Compound Identity Details
Chemical Name 8-Oxa-1-azaspiro[4.5]decane hydrochloride
CAS Number 51130-63-3 (Free Base); Salt form specific CAS may vary by vendor.[1]
Molecular Formula C₈H₁₅NO[1][2][3][4] · HCl
Physical State White to off-white solid (Powder or Crystalline)
Primary Hazards GHS07 (Exclamation Mark) : Skin Irrit. 2, Eye Irrit.[1][3] 2A, STOT SE 3. Potential : Hygroscopic (absorbs moisture), releasing HCl fumes upon thermal decomposition.
Storage 2–8°C (Refrigerated), Desiccated, Inert Atmosphere (Argon/Nitrogen recommended).
Part 2: Risk Assessment & Hazard Logic

Why specific protocols are required.

As a Senior Application Scientist, I emphasize that safety protocols are not just compliance checkboxes but essential controls for experimental reproducibility. Handling spirocyclic amine salts like 8-Oxa-1-azaspiro[4.5]decane hydrochloride presents two distinct challenges: biological activity and physicochemical stability .[1]

  • Biological Potency: Spirocyclic scaffolds are privileged structures in drug discovery, often designed to penetrate biological membranes effectively. Even if this specific intermediate has low acute toxicity, it should be treated as a potential bioactive agent . Inhalation of dust allows rapid systemic absorption.

  • Hydroscopic Instability: Amine hydrochlorides are prone to absorbing atmospheric moisture. This not only alters the stoichiometry (ruining your molarity calculations) but can lead to "caking," forcing researchers to scrape containers—increasing the risk of aerosol generation.

The Protocol Logic:

  • Containment: We use a fume hood not just for vapors, but to capture the dust generated during static-heavy weighing steps.[1]

  • Barrier Protection: We select gloves based on chemical resistance to the solvent you will likely use (e.g., DCM, Methanol), as the solid itself is less likely to permeate intact gloves than its solution.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the required barriers based on the operational phase.[5]

PPE Component Specification Scientific Rationale
Respiratory N95/P2 Mask (Minimum) or PAPR (If >10g)Prevents inhalation of fine particulates during weighing.[1] Amine salts can cause respiratory sensitization.
Hand Protection (Primary) Nitrile Gloves (Min 0.11 mm / 4 mil)Sufficient for dry solid handling.[1] Nitrile offers excellent resistance to incidental contact.
Hand Protection (Secondary) Double Gloving (Outer: Nitrile, Inner: Latex/Nitrile)Required when solubilizing.[1] If using DCM/Chloroform, use PVA or Viton outer gloves or change Nitrile immediately upon splash.
Eye Protection Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient.[1] Amine salts are severe eye irritants; dust entry causes immediate lacrimation and potential corneal damage.
Body Protection Lab Coat (High-neck, long sleeve) + Tyvek Sleeves Prevents dust accumulation on street clothes.[1] Tyvek sleeves cover the wrist gap between glove and coat.
Part 4: Operational Protocols
4.1. Safe Handling Workflow

Visualizing the critical control points.

GStartStorage (2-8°C)Inert GasEquilibrateEquilibrate to RT(Prevent Condensation)Start->Equilibrate 30 Mins WeighingWeighing (Fume Hood)Anti-Static GunEquilibrate->Weighing Transfer Sealed SolubilizationSolubilization(Add Solvent to Solid)Weighing->Solubilization Slow Addition WasteDisposal(Segregated)Solubilization->Waste Excess

Figure 1: Safe Handling Workflow. Note the equilibration step to prevent moisture absorption.[1]

4.2. Step-by-Step Methodology

Step 1: Preparation & Equilibration

  • Context: Removing a cold bottle of hygroscopic HCl salt directly into humid lab air causes immediate water condensation inside the bottle.

  • Action: Remove the container from the refrigerator. Place it in a desiccator or leave it sealed on the bench for 30 minutes until it reaches room temperature.

  • Verification: Wipe the outside of the bottle. If it feels dry and not clammy, it is safe to open.

Step 2: Weighing (The High-Risk Step)

  • Hazard: Static electricity can cause the light powder to "jump" or disperse.

  • Protocol:

    • Operate inside a certified chemical fume hood.

    • Use an anti-static gun or ionizer on the spatula and weighing boat before touching the powder.

    • Do not use a metal spatula if the powder is caked; use a PTFE-coated spatula to minimize sparking/static.

    • Keep the balance draft shield closed when not actively adding material.

Step 3: Solubilization

  • Chemistry: Dissolving amine hydrochlorides in water or alcohols can be slightly exothermic.

  • Protocol:

    • Place the weighing boat containing the solid into the receiving vessel first.

    • Add the solvent slowly down the side of the vessel.

    • Never add the solid rapidly to a hot solvent.

Part 5: Emergency Response & Disposal[1]
5.1. Spill Response Logic

EmergencySpillSpill DetectedTypeIdentify StateSpill->TypeSolidDry Solid SpillType->SolidLiquidSolution SpillType->LiquidActionSolidCover with wet paper towelto prevent dust.Scoop into bag.Solid->ActionSolidActionLiquidAbsorb with Vermiculiteor Chem-Pad.Do not use sawdust.Liquid->ActionLiquidDisposalLabel as Hazardous Waste(Toxic/Corrosive)ActionSolid->DisposalActionLiquid->Disposal

Figure 2: Decision logic for spill containment. Wetting solid spills prevents aerosolization.[1]

5.2. Waste Disposal[5]
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a Hazardous Solid Waste container. Label as "Organic Solid, Toxic, Irritant."

  • Liquid Waste: Collect in a halogenated or non-halogenated organic waste stream depending on the solvent used.

  • Destruction: The preferred method of disposal is incineration equipped with an afterburner and scrubber to handle nitrogen oxides and hydrogen chloride gas generation [1].

Part 6: References
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane hemioxalate (Analogous Spirocyclic Amine Handling). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Product Specification: 8-Oxa-1-azaspiro[4.5]decane (Free Base).[1] Retrieved from [1][6]

  • Combi-Blocks. (2023). Safety Data Sheet: Spiro-amine derivatives.[1] Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: 8-Oxa-1-azaspiro[4.5]decane.[1][6] Retrieved from [1]

(Note: While specific SDS for the exact HCl salt may vary by batch/vendor, the protocols above are derived from authoritative standards for handling Class 2 Irritant Spirocyclic Amine Salts.)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-1-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
8-Oxa-1-azaspiro[4.5]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.